Apelin-13 (TFA)
Description
BenchChem offers high-quality Apelin-13 (TFA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Apelin-13 (TFA) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H111N23O16S.C2HF3O2/c1-39(2)32-47(86-58(98)44(17-9-26-78-68(73)74)83-63(103)52-20-12-29-91(52)65(105)45(18-10-27-79-69(75)76)84-56(96)42(71)22-23-54(72)94)59(99)89-50(37-93)61(101)87-48(34-41-35-77-38-81-41)60(100)82-43(16-7-8-25-70)57(97)80-36-55(95)90-28-11-19-51(90)62(102)85-46(24-31-109-3)66(106)92-30-13-21-53(92)64(104)88-49(67(107)108)33-40-14-5-4-6-15-40;3-2(4,5)1(6)7/h4-6,14-15,35,38-39,42-53,93H,7-13,16-34,36-37,70-71H2,1-3H3,(H2,72,94)(H,77,81)(H,80,97)(H,82,100)(H,83,103)(H,84,96)(H,85,102)(H,86,98)(H,87,101)(H,88,104)(H,89,99)(H,107,108)(H4,73,74,78)(H4,75,76,79);(H,6,7)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOVYCLNUOUEHV-PDGAQFIRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H112F3N23O18S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1664.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Apelin-13 Signaling in Endothelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apelin-13 is a potent endogenous peptide that, along with other apelin isoforms, acts as a ligand for the G protein-coupled receptor APJ. The apelin/APJ system is a critical regulator of cardiovascular homeostasis, with significant roles in angiogenesis, blood pressure regulation, and cardiac contractility.[1][2] In endothelial cells, the activation of APJ by Apelin-13 triggers a cascade of intracellular signaling events that modulate a wide range of cellular functions, including proliferation, migration, and nitric oxide production.[3][4] This technical guide provides an in-depth overview of the core signaling pathways initiated by Apelin-13 in endothelial cells, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Signaling Pathways
Apelin-13 binding to the APJ receptor on endothelial cells initiates signaling through multiple G protein-dependent pathways. The primary cascades involved are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway. Additionally, Apelin-13 has been shown to activate AMP-activated protein kinase (AMPK) signaling and a non-canonical Gα13-mediated pathway.[5]
PI3K/Akt/eNOS Pathway
Upon Apelin-13 binding, the APJ receptor couples to pertussis toxin-sensitive Gαi/o proteins. This leads to the activation of PI3K, which in turn phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt has several downstream targets, most notably endothelial nitric oxide synthase (eNOS). Akt phosphorylates eNOS at Serine 1177, leading to its activation and the production of nitric oxide (NO). NO is a potent vasodilator and plays a crucial role in regulating vascular tone and blood pressure. This pathway is fundamental to the vasorelaxant effects of Apelin-13.
MAPK/ERK Pathway
Apelin-13 can also activate the MAPK/ERK signaling cascade, which is crucial for cell proliferation, migration, and differentiation. This pathway can be initiated through Gαi or Gq/11 proteins, leading to the activation of Protein Kinase C (PKC). PKC then triggers a phosphorylation cascade that includes Raf, MEK, and finally ERK1/2. Phosphorylated ERK1/2 translocates to the nucleus to regulate gene expression associated with cell growth and angiogenesis.
AMPK Signaling Pathway
Apelin-13 is also known to stimulate the phosphorylation and activation of AMP-activated protein kinase (AMPK) in endothelial cells. Activated AMPK can, in turn, phosphorylate eNOS, contributing to NO production and angiogenesis. There is evidence of cross-talk between the AMPK and Akt signaling pathways in mediating the pro-angiogenic effects of Apelin-13.
Gα13/MEF2 Pathway
A non-canonical, ligand-independent signaling pathway has been described where APJ can activate Gα13. This leads to the phosphorylation and cytoplasmic translocation of histone deacetylases (HDAC) 4 and 5, resulting in the activation of the myocyte enhancer factor 2 (MEF2) transcription factor. MEF2 activation is crucial for cardiovascular development. Apelin-13 stimulation can further enhance this pathway.
Quantitative Data on Apelin-13 Effects in Endothelial Cells
The following tables summarize quantitative data from various studies on the effects of Apelin-13 on endothelial cell functions.
Table 1: Effect of Apelin-13 on Endothelial Cell Proliferation
| Cell Type | Apelin-13 Concentration | Incubation Time | Proliferation Effect | Reference |
| MMVECs | 0-600 nmol/l | 24 h | Dose-dependent increase | |
| HRMECs | 1-1000 ng/ml | Not specified | Promoted proliferation | |
| RF/6A cells | 0.1 µmol/L and 1 µmol/L | 24 h | Dose-dependent increase |
MMVECs: Myocardial Microvascular Endothelial Cells; HRMECs: Human Retinal Microvascular Endothelial Cells; RF/6A: Monkey Choroid/Retinal Endothelial Cell Line.
Table 2: Effect of Apelin-13 on Protein Phosphorylation
| Cell Type | Apelin-13 Concentration | Incubation Time | Protein Phosphorylation | Reference |
| MMVECs | 200 nmol/l | 2 h | Increased p-AMPK, p-Akt, p-eNOS | |
| HUVECs | 10⁻⁸ mol/L | 5 min | Increased p-Akt, p-eNOS | |
| HRMECs | Not specified | Not specified | Increased p-PLCγ1, p-p38, p-Akt, p-Erk |
p-: phosphorylated; MMVECs: Myocardial Microvascular Endothelial Cells; HUVECs: Human Umbilical Vein Endothelial Cells; HRMECs: Human Retinal Microvascular Endothelial Cells.
Table 3: Effect of Apelin-13 on Endothelial Cell Migration and Tube Formation
| Cell Type | Apelin-13 Concentration | Assay | Effect | Reference |
| MMVECs | 200 nmol/l | Migration & Tube Formation | Stimulated | |
| HRMECs | 1-1000 ng/ml | Migration | Promoted | |
| RF/6A cells | 0.1 µmol/L and 1 µmol/L | Migration & Tube Formation | Dose-dependent increase |
MMVECs: Myocardial Microvascular Endothelial Cells; HRMECs: Human Retinal Microvascular Endothelial Cells; RF/6A: Monkey Choroid/Retinal Endothelial Cell Line.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of Apelin-13 signaling in endothelial cells are provided below.
Endothelial Cell Proliferation Assay (MTT Assay)
This protocol is adapted from a study on myocardial microvascular endothelial cells (MMVECs).
-
Cell Seeding: Seed MMVECs at a density of 2x10³ cells per well in 96-well plates and culture for 24 hours.
-
Treatment: Treat cells with varying concentrations of Apelin-13 (e.g., 0-600 nmol/l) for specified time points (e.g., 8, 16, 24, 48 hours).
-
MTT Incubation: After treatment, wash cells with PBS and incubate with MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 37°C for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blotting for Protein Phosphorylation
This protocol is a general guide based on methodologies for detecting phosphorylated proteins like Akt and eNOS.
-
Cell Lysis: After treatment with Apelin-13, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-eNOS, anti-eNOS) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment.
-
Quantification: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Endothelial Cell Tube Formation Assay
This in vitro angiogenesis assay is based on the ability of endothelial cells to form capillary-like structures on a basement membrane extract.
-
Plate Coating: Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel) and allow it to solidify at 37°C.
-
Cell Seeding: Seed endothelial cells onto the gel in a medium containing the desired concentration of Apelin-13.
-
Incubation: Incubate the plate at 37°C for a period of 4 to 18 hours.
-
Visualization: Observe and photograph the formation of tube-like structures using a microscope.
-
Quantification: Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and the number of loops, often using specialized imaging software.
Endothelial Cell Migration Assay (Transwell Assay)
This assay, also known as a Boyden chamber assay, is used to assess the migratory capacity of endothelial cells in response to a chemoattractant.
-
Chamber Setup: Place a cell culture insert with a porous membrane (e.g., 8 µm pores) into the wells of a 24-well plate.
-
Chemoattractant: Add medium containing Apelin-13 to the lower chamber.
-
Cell Seeding: Seed endothelial cells in serum-free medium into the upper chamber of the insert.
-
Incubation: Incubate the plate for a sufficient time to allow cell migration (e.g., 6-24 hours).
-
Cell Removal and Staining: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet).
-
Quantification: Count the number of migrated cells in several random microscopic fields.
Conclusion
Apelin-13 is a multifaceted signaling molecule in endothelial cells, activating a network of pathways that are central to vascular biology. The PI3K/Akt/eNOS and MAPK/ERK pathways are the canonical routes through which Apelin-13 exerts its effects on vasodilation, proliferation, and migration. The involvement of AMPK and the non-canonical Gα13/MEF2 pathway further highlights the complexity of apelin signaling. A thorough understanding of these pathways, supported by robust quantitative data and standardized experimental protocols, is essential for the development of novel therapeutic strategies targeting the apelin/APJ system for the treatment of cardiovascular diseases.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. The protective effect of Apelin-13 against cardiac hypertrophy through activating the PI3K-AKT-mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The beneficial roles of apelin-13/APJ system in cerebral ischemia: Pathogenesis and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
The Dawn of a New Endocrine Axis: A Technical Guide to the Discovery and Characterization of the Apelin/APJ System
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of cardiovascular and metabolic regulation was significantly reshaped with the discovery and characterization of the apelin/APJ system. Initially shrouded in obscurity as an orphan receptor, the subsequent identification of its endogenous ligand, apelin, unveiled a complex and pleiotropic signaling axis. This technical guide provides an in-depth exploration of the seminal discoveries, key experimental methodologies, and foundational data that have defined our understanding of this critical system.
The Discovery of an Orphan: The APJ Receptor
In 1993, the journey into the apelin/APJ system began with the identification of a novel G-protein coupled receptor (GPCR) through homology cloning. Leveraging the known sequences of other GPCRs, particularly the angiotensin II type 1 (AT1) receptor, researchers isolated a gene encoding a receptor with significant sequence similarity.[1][2][3] However, this newly found receptor, designated APJ (Apelin Receptor), did not bind angiotensin II, marking it as an "orphan" receptor awaiting its endogenous ligand.[1][2] The human APJ receptor is a class A GPCR comprising 380 amino acids, with the gene (APLNR) located on chromosome 11.
Deorphanization: The Identification of Apelin
The search for the APJ receptor's native ligand culminated in 1998 with the isolation of a 36-amino acid peptide from bovine stomach extracts. This peptide, named apelin (for APJ endogenous ligand), was identified by its ability to induce extracellular acidification in Chinese hamster ovary (CHO) cells engineered to express the human APJ receptor.
Subsequent molecular cloning revealed that apelin is derived from a 77-amino acid precursor protein, preproapelin. The apelin gene (APLN) is located on the X chromosome. Post-translational processing of preproapelin by endopeptidases generates a variety of biologically active C-terminal fragments, with the most studied isoforms being apelin-36, apelin-17, and apelin-13. A pyroglutamylated form of apelin-13, (Pyr1)apelin-13, has also been identified and is notable for its resistance to degradation.
Characterization of the Apelin/APJ System
Tissue Distribution
Initial characterization of the apelin/APJ system involved determining the tissue distribution of both the ligand and its receptor. These studies were crucial in hinting at the potential physiological roles of this novel signaling pathway.
-
APJ Receptor: mRNA expression of the APJ receptor was found to be widespread, with high levels detected in the heart, lung, brain (particularly the hypothalamus), and adipose tissue.
-
Apelin: Apelin mRNA and peptide expression largely mirrored that of its receptor, with significant levels observed in the heart, lung, adipose tissue, gastrointestinal tract, and central nervous system. This co-localization suggested the potential for autocrine and paracrine signaling.
Binding and Functional Characteristics
The interaction between different apelin isoforms and the APJ receptor was quantitatively assessed through binding and functional assays. These studies revealed that while all C-terminal fragments are active, they exhibit distinct binding affinities and functional potencies.
Table 1: Binding Affinities (Kd/Ki) of Apelin Peptides to the APJ Receptor
| Apelin Isoform | Receptor Source | Radioligand | Kd/Ki (nM) | Reference |
| --INVALID-LINK--apelin-13 | Human Left Ventricle | - | 0.35 | |
| Apelin-13 | Recombinant Human APJ | [125I] [Nle75, Pyr1]apelin-13 | 0.7 | |
| Apelin-17 | Recombinant Human APJ | [125I]-apelin-13 | 4.651 | |
| Apelin-36 | Recombinant Human APJ | [125I]-apelin-13 | 1.735 | |
| (Pyr1)apelin-13 | Recombinant Human APJ | [125I]-apelin-13 | 14.366 |
Table 2: Functional Potencies (EC50/IC50) of Apelin Peptides
| Assay | Apelin Isoform | Cell Line/Tissue | EC50/IC50 | Reference |
| cAMP Inhibition | Apelin-13 | Recombinant APJ | log IC50 = -7.817 | |
| cAMP Inhibition | (Pyr1)apelin-13 | Recombinant APJ | log IC50 = -7.978 | |
| cAMP Inhibition | Apelin-17 | Recombinant APJ | log IC50 = -7.419 | |
| cAMP Inhibition | Apelin-36 | Recombinant APJ | log IC50 = -7.865 | |
| β-arrestin Recruitment | Apelin-13 | Recombinant APJ | logEC50 = -6.369 | |
| β-arrestin Recruitment | (Pyr1)apelin-13 | Recombinant APJ | logEC50 = -6.899 | |
| β-arrestin Recruitment | Apelin-17 | Recombinant APJ | logEC50 = -7.901 | |
| β-arrestin Recruitment | Apelin-36 | Recombinant APJ | logEC50 = -7.027 | |
| Positive Inotropic Effect | Apelins | Human Cardiac Tissue | 40 - 125 pM | |
| Positive Inotropic Effect | Apelin | Rat Cardiac Tissue | 33 pM |
Signaling Pathways of the Apelin/APJ System
Activation of the APJ receptor by apelin initiates a cascade of intracellular signaling events. The APJ receptor primarily couples to the inhibitory G-protein, Gαi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Beyond this canonical pathway, the apelin/APJ system engages other critical signaling networks, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which are involved in cell survival, proliferation, and migration. Furthermore, agonist binding also triggers the recruitment of β-arrestins, which mediate receptor desensitization, internalization, and can also initiate G-protein-independent signaling.
Key Experimental Protocols
The characterization of the apelin/APJ system relied on a suite of established and adapted molecular and cellular biology techniques.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of ligands to the APJ receptor.
-
Objective: To quantify the binding of a radiolabeled ligand (e.g., --INVALID-LINK--apelin-13) to cell membranes expressing the APJ receptor.
-
Principle: Competition binding assays are commonly used, where a fixed concentration of radioligand competes with increasing concentrations of an unlabeled ligand (e.g., different apelin isoforms) for binding to the receptor. The amount of bound radioactivity is measured, and the inhibition constant (Ki) is calculated.
-
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the APJ receptor in a suitable buffer and isolate the membrane fraction by centrifugation.
-
Binding Reaction: Incubate the membranes with a constant concentration of radioligand and varying concentrations of the unlabeled competitor.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
-
cAMP Inhibition Assay
This functional assay measures the ability of apelin to activate the Gαi-coupled APJ receptor.
-
Objective: To quantify the inhibition of forskolin-stimulated cAMP production in cells expressing the APJ receptor.
-
Principle: Forskolin directly activates adenylyl cyclase, leading to an increase in intracellular cAMP. Activation of the Gαi-coupled APJ receptor by apelin inhibits adenylyl cyclase, thereby reducing cAMP levels. This reduction is measured using techniques like TR-FRET immunoassays.
-
Methodology:
-
Cell Culture: Culture CHO or HEK293 cells stably expressing the human APJ receptor.
-
Assay Setup: Plate the cells and treat them with forskolin (to stimulate cAMP production) and varying concentrations of the apelin peptide.
-
Incubation: Incubate the cells to allow for receptor activation and modulation of cAMP levels.
-
Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay, often employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Data Analysis: Plot the inhibition of cAMP production against the logarithm of the apelin concentration to determine the IC50.
-
In Vitro Assessment of Inotropic Effects
The positive inotropic effect of apelin on the heart is a key physiological function.
-
Objective: To measure the effect of apelin on the contractility of isolated heart tissue.
-
Principle: The Langendorff isolated heart preparation allows for the study of cardiac function in an ex vivo setting. The heart is retrogradely perfused with a physiological salt solution, and parameters such as left ventricular developed pressure (LVDP) and the maximum rate of pressure development (+dP/dtmax) are measured in response to drug administration.
-
Methodology:
-
Heart Isolation: Excise the heart from an anesthetized animal (e.g., rat) and mount it on a Langendorff apparatus.
-
Perfusion: Perfuse the heart with Krebs-Henseleit solution to maintain its viability.
-
Measurement: Insert a balloon into the left ventricle to measure pressure changes. Record baseline cardiac parameters.
-
Apelin Administration: Infuse different concentrations of apelin into the perfusion solution.
-
Data Recording and Analysis: Continuously record LVDP and +dP/dtmax to assess changes in contractility.
-
Conclusion
The discovery and characterization of the apelin/APJ system represent a significant advancement in our understanding of physiology and pathophysiology. From its origins as an orphan receptor, the APJ and its ligand apelin have emerged as key regulators of cardiovascular function, fluid homeostasis, and metabolism. The experimental approaches detailed in this guide laid the foundation for our current knowledge and continue to be instrumental in the ongoing exploration of this system's therapeutic potential. For researchers and drug development professionals, a thorough understanding of these core principles and methodologies is essential for navigating the complexities of the apelin/APJ axis and harnessing its potential for novel therapeutic interventions.
References
The Role of Apelin-13 in the Central Nervous System: A Technical Guide
An In-depth Examination of the Physiological Functions, Signaling Pathways, and Experimental Methodologies of a Key Neuropeptide
Abstract
Apelin-13, a prominent isoform of the apelin peptide family, has emerged as a critical neuromodulator within the central nervous system (CNS). Acting through the G protein-coupled receptor, APJ, Apelin-13 is implicated in a diverse array of physiological processes, including the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, fluid and feeding homeostasis, and neuroprotection. Its widespread expression in key brain regions, such as the hypothalamus, positions it as a significant player in maintaining organismal stability and responding to stress.[1][2] This technical guide provides a comprehensive overview of the physiological functions of Apelin-13 in the CNS, details its complex signaling cascades, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to elucidate its functions. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of the apelinergic system.
Introduction to the Apelin/APJ System
The apelin/APJ system consists of a family of endogenous peptide ligands (apelin) and their receptor (APJ). Apelin peptides are derived from a 77-amino acid precursor, preproapelin, which is cleaved into several biologically active fragments, including Apelin-13, Apelin-17, and Apelin-36.[3] Among these, Apelin-13 is one of the most abundant and biologically active isoforms in the central nervous system.[4][5] The APJ receptor, once an orphan receptor, shares significant homology with the angiotensin II receptor type 1 but does not bind angiotensin II. The apelin/APJ system is widely distributed throughout the CNS, with notable expression in the supraoptic and paraventricular nuclei of the hypothalamus, areas crucial for neuroendocrine and autonomic regulation.
Apelin-13 Signaling in the Central Nervous System
Upon binding to its receptor, APJ, Apelin-13 initiates a cascade of intracellular signaling events. The APJ receptor can couple to multiple G proteins, primarily Gαi and Gαq, leading to the activation of diverse downstream pathways. This pleiotropic signaling capability underlies the varied physiological effects of Apelin-13 in the CNS.
Key signaling pathways activated by Apelin-13 include:
-
Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: Activation of Gαq leads to the stimulation of PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates PKC. This pathway is crucial for modulating neuronal excitability and neurotransmitter release.
-
PI3K/Akt Pathway: Apelin-13 has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, which is a critical pathway for promoting cell survival and neuroprotection. This pathway can inhibit apoptosis and reduce cellular damage in response to ischemic insults.
-
Extracellular Signal-Regulated Kinase (ERK) Pathway: The ERK pathway, part of the mitogen-activated protein kinase (MAPK) family, is also modulated by Apelin-13. Activation of this pathway is involved in synaptic plasticity and cellular responses to stress.
-
AMP-activated protein kinase (AMPK) Pathway: Apelin-13 can activate AMPK, a key sensor of cellular energy status. This pathway is involved in regulating metabolism and autophagy, and its activation by Apelin-13 contributes to neuroprotective effects.
Below is a diagram illustrating the primary signaling cascades initiated by Apelin-13 binding to the APJ receptor in a neuron.
References
- 1. The effects of centrally administered apelin-13 on food intake, water intake and pituitary hormone release in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of apelin on hypothalamic-pituitary-adrenal axis neuroendocrine function are mediated through corticotrophin-releasing factor- and vasopressin-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lateral intracerebroventricular injection of Apelin-13 inhibits apoptosis after cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic central administration of apelin-13 over 10 days increases food intake, body weight, locomotor activity and body temperature in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The beneficial roles of apelin-13/APJ system in cerebral ischemia: Pathogenesis and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Apelin-13: An Endogenous Ligand for the APJ Receptor - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apelin-13 is a thirteen-amino-acid peptide that acts as a potent and high-affinity endogenous ligand for the G protein-coupled receptor, APJ (Angiotensin II Receptor-Like 1).[1][2] The apelin/APJ system is a critical regulator of a wide array of physiological processes, including cardiovascular function, fluid homeostasis, angiogenesis, and energy metabolism.[3][4] The widespread distribution of the APJ receptor throughout the central and peripheral nervous systems, as well as in numerous peripheral tissues, highlights its multifaceted role in health and disease.[3] This technical guide provides a comprehensive overview of the Apelin-13/APJ system, detailing its signaling pathways, quantitative pharmacology, and key experimental methodologies for its study.
Quantitative Data
The interaction of Apelin-13 with the APJ receptor has been quantified through various in vitro assays, providing key pharmacological parameters.
Binding Affinity and Potency of Apelin Peptides at the APJ Receptor
| Ligand | Assay Type | Parameter | Value (nM) | Cell Line | Reference |
| Apelin-13 | Radioligand Binding | Ki | 8.336 | HEK-293/APJ | |
| [Pyr1]apelin-13 | Radioligand Binding | Ki | 14.366 | HEK-293/APJ | |
| Apelin-17 | Radioligand Binding | Ki | 4.651 | HEK-293/APJ | |
| Apelin-36 | Radioligand Binding | Ki | 1.735 | HEK-293/APJ | |
| Apelin-13 | Functional Assay (cAMP inhibition) | EC50 | 0.37 | CHO cells | |
| Apelin-17 | Functional Assay (cAMP inhibition) | EC50 | 2.5 | Not Specified | |
| Apelin-36 | Functional Assay (cAMP inhibition) | EC50 | 20 | Not Specified |
Functional Potency of Apelin Isoforms in Different Signaling Pathways
| Ligand | Pathway | Parameter | logEC50/logIC50 | Reference |
| Apelin-13 | cAMP Production (inhibition) | logIC50 | -7.817 ± 0.363 | |
| [pGlu1]-apelin-13 | cAMP Production (inhibition) | logIC50 | -7.978 ± 0.409 | |
| Apelin-17 | cAMP Production (inhibition) | logIC50 | -7.419 ± 0.341 | |
| Apelin-36 | cAMP Production (inhibition) | logIC50 | -7.865 ± 0.346 | |
| Apelin-13 | β-arrestin Recruitment (BRET) | logEC50 | -6.369 ± 0.086 | |
| [pGlu1]-apelin-13 | β-arrestin Recruitment (BRET) | logEC50 | -6.899 ± 0.106 | |
| Apelin-17 | β-arrestin Recruitment (BRET) | logEC50 | -7.901 ± 0.144 | |
| Apelin-36 | β-arrestin Recruitment (BRET) | logEC50 | -7.027 ± 0.087 |
Signaling Pathways
Upon binding of Apelin-13, the APJ receptor undergoes a conformational change, initiating downstream signaling cascades. The receptor primarily couples to the inhibitory G protein, Gαi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the Apelin/APJ system activates other important pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which are crucial for cell proliferation, migration, and survival. The APJ receptor can also signal through a β-arrestin-dependent pathway, which mediates receptor desensitization and internalization.
Experimental Protocols
Radioligand Binding Assay
This protocol is for determining the binding affinity of Apelin-13 and its analogs to the APJ receptor.
Detailed Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells transiently or stably expressing the human APJ receptor.
-
Harvest cells and homogenize in ice-cold homogenization buffer (e.g., 250 mM sucrose, 25 mM HEPES, pH 7.3) supplemented with protease inhibitors.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in a storage buffer containing a cryoprotectant (e.g., 10% sucrose).
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
-
Binding Assay:
-
Prepare a binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
In a 96-well plate, add the cell membrane preparation (e.g., 20 µg of protein per well).
-
Add a fixed concentration of radiolabeled Apelin-13 (e.g., 0.1 nM [¹²⁵I]-Apelin-13).
-
Add varying concentrations of the unlabeled competitor ligand (e.g., Apelin-13 or its analogs).
-
For determining non-specific binding, add a high concentration of unlabeled Apelin-13 (e.g., 1 µM).
-
Incubate the plate at 30°C for 2 hours with gentle agitation.
-
-
Filtration and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
cAMP Inhibition Assay
This assay measures the ability of Apelin-13 to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
References
- 1. [125I]-(Pyr1)Apelin-13 is a novel radioligand for localizing the APJ orphan receptor in human and rat tissues with evidence for a vasoconstrictor role in man - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Expanding the apelin receptor pharmacological toolbox using novel fluorescent ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
Apelin-13: A Comprehensive Technical Guide on its Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apelin-13 is a potent endogenous peptide that, along with its cognate G protein-coupled receptor (GPCR), APJ, forms a critical signaling system implicated in a wide array of physiological and pathological processes. As one of the most biologically active isoforms of the apelin family, Apelin-13 has garnered significant attention for its roles in cardiovascular function, fluid homeostasis, energy metabolism, and as a potential therapeutic target for various diseases.[1][2] This technical guide provides an in-depth exploration of the structure of Apelin-13, its intricate relationship with the APJ receptor, and the subsequent signaling cascades that mediate its diverse biological effects.
Apelin-13 Structure and its Relation to Biological Activity
Apelin-13 is a 13-amino acid peptide derived from a 77-amino acid precursor protein called preproapelin.[3][4] Cleavage of the precursor at specific sites by endopeptidases yields several active apelin fragments, including apelin-36, apelin-17, and apelin-13.[3] Among these, Apelin-13 is considered one of the most potent and biologically active isoforms.
The amino acid sequence of human Apelin-13 is: Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe
A post-translationally modified form, [Pyr1]-apelin-13, where the N-terminal glutamine is converted to pyroglutamic acid, is also a key physiological ligand and is more resistant to degradation. The C-terminal phenylalanine (Phe13) residue is a critical determinant of Apelin-13's binding affinity and agonist activity at the APJ receptor. Modifications at this position can significantly impact receptor activation and downstream signaling. Studies have shown that both the positive charges and hydrophobic residues within the Apelin-13 sequence are crucial for its interaction with the APJ receptor.
Structure-Activity Relationship
The biological activity of apelin peptides is generally inversely proportional to their length, with shorter isoforms like Apelin-13 and Apelin-17 often exhibiting higher potency than the longer Apelin-36. The interaction between Apelin-13 and the APJ receptor is highly specific, and even minor modifications to the peptide sequence can alter its signaling properties. For instance, alanine substitution of the C-terminal Phe13 has been shown to reduce binding affinity and, in some contexts, can even lead to antagonistic effects. Conversely, introducing unnatural amino acids at this position has been demonstrated to increase binding affinity and potency.
Quantitative Data on Apelin-13 Activity
The following tables summarize key quantitative data from various studies, providing a comparative overview of Apelin-13's binding affinity and functional potency.
| Ligand | Receptor/Cell Line | Assay Type | Ki (nM) | Reference |
| Apelin-13 | Human APJ | Radioligand Binding | 0.7 | |
| --INVALID-LINK--apelin-13 | Human Left Ventricle | Radioligand Binding | 0.35 | |
| Apelin-13 | APJ | Radioligand Binding | 8.336 | |
| pGlu1-apelin-13 | APJ | Radioligand Binding | 14.366 | |
| Apelin-17 | APJ | Radioligand Binding | 4.651 | |
| Apelin-36 | APJ | Radioligand Binding | 1.735 |
| Ligand | Cell Line | Assay Type | EC50 (nM) | Reference |
| Apelin-13 | APJ-expressing cells | G protein activation | 0.37 | |
| [Pyr1]-apelin-13 | APJ Receptor | G protein activation | 0.37 | |
| Apelin-17 | APJ-expressing cells | G protein activation | 2.5 | |
| Apelin-36 | APJ-expressing cells | G protein activation | 20 | |
| Apelin-13 | HEK293 cells | Gαi1 Activation (BRET) | 1.1 | |
| Apelin-13 | HEK293T cells | Gα12 Recruitment (BRET) | 43 |
Apelin-13 Signaling Pathways
Upon binding to the APJ receptor, Apelin-13 initiates a cascade of intracellular signaling events primarily through two major pathways: G protein-dependent pathways and β-arrestin-dependent pathways.
G Protein-Dependent Signaling
The APJ receptor predominantly couples to inhibitory G proteins (Gαi/o) and to Gq/11.
-
Gαi/o Pathway: Activation of Gαi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity.
-
Gq/11 Pathway: Coupling to Gq/11 activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).
These G protein-mediated pathways regulate a multitude of cellular processes, including cell proliferation, migration, and metabolism. Key downstream effectors include the PI3K/Akt and MAPK/ERK signaling cascades.
Caption: Apelin-13 G Protein-Dependent Signaling Pathways.
β-Arrestin-Dependent Signaling
In addition to G protein coupling, Apelin-13 binding to the APJ receptor can also trigger β-arrestin-mediated signaling. This pathway is crucial for receptor desensitization, internalization, and can also initiate distinct downstream signaling events independent of G proteins. The recruitment of β-arrestin to the activated APJ receptor can lead to the activation of different signaling molecules and regulate processes such as receptor trafficking. Different apelin isoforms can exhibit biased agonism, preferentially activating either G protein or β-arrestin pathways, leading to distinct physiological outcomes.
Caption: Apelin-13 β-Arrestin-Dependent Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the interaction of Apelin-13 with its receptor and the subsequent signaling events.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of Apelin-13 and its analogs to the APJ receptor.
Materials:
-
Membranes from cells expressing the human APJ receptor.
-
Radiolabeled apelin analog, e.g., --INVALID-LINK--apelin-13.
-
Unlabeled Apelin-13 or test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the unlabeled Apelin-13 or test compound in binding buffer.
-
In a 96-well plate, add a fixed concentration of the radiolabeled apelin analog to each well.
-
Add the serially diluted unlabeled ligand to the wells. For total binding, add binding buffer instead of unlabeled ligand. For non-specific binding, add a high concentration of unlabeled Apelin-13 (e.g., 1 µM).
-
Add the cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) from a competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental Workflow for Radioligand Binding Assay.
BRET-Based Gαi1 Activation Assay
This assay measures the activation of the Gαi1 protein upon Apelin-13 binding to the APJ receptor using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK293 cells co-transfected with plasmids encoding for hAPJ, Gαi1-RlucII, GFP10-Gγ2, and Gβ1.
-
Cell culture medium and supplements.
-
Apelin-13 or test compounds.
-
Coelenterazine 400a (BRET substrate).
-
White 96-well plates.
-
BRET-compatible plate reader.
Procedure:
-
Seed the transfected HEK293 cells into white 96-well plates and incubate overnight.
-
Wash the cells with a suitable buffer (e.g., HBSS).
-
Add serial dilutions of Apelin-13 or test compounds to the wells.
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Add the BRET substrate, coelenterazine 400a, to each well.
-
Immediately read the plate using a BRET-compatible plate reader, measuring the luminescence at two different wavelengths (e.g., for RlucII and GFP10).
-
Calculate the BRET ratio (e.g., GFP10 emission / RlucII emission).
-
Plot the BRET ratio against the ligand concentration to generate a dose-response curve and determine the EC50 value.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the APJ receptor following agonist stimulation, often using a BRET or FRET-based approach.
Materials:
-
HEK293 cells co-transfected with plasmids encoding for hAPJ tagged with a fluorescent protein (e.g., GFP10) and β-arrestin2 fused to a luciferase (e.g., RlucII).
-
Cell culture medium and supplements.
-
Apelin-13 or test compounds.
-
BRET/FRET substrate (e.g., coelenterazine).
-
White or black 96-well plates.
-
BRET/FRET-compatible plate reader.
Procedure:
-
Seed the transfected cells into the appropriate 96-well plates and incubate.
-
Wash the cells with buffer.
-
Add serial dilutions of Apelin-13 or test compounds.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Add the substrate.
-
Read the plate on a compatible plate reader.
-
Calculate the BRET/FRET ratio and plot the dose-response curve to determine the EC50 for β-arrestin recruitment.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of the Gq/11 pathway by Apelin-13.
Materials:
-
Cells expressing the APJ receptor (and potentially a promiscuous Gα protein like Gαq16 to enhance the signal).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with calcium and magnesium).
-
Apelin-13 or test compounds.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Plate the cells in a black, clear-bottom 96-well plate and incubate.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject Apelin-13 or the test compound into the wells and immediately start recording the fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence from the baseline to the peak response.
-
Generate a dose-response curve to determine the EC50 for calcium mobilization.
Conclusion
Apelin-13 is a multifaceted peptide with a well-defined structure that dictates its potent and diverse biological activities through the APJ receptor. The intricate signaling network activated by Apelin-13, involving both G protein and β-arrestin pathways, underscores its importance in cellular and systemic physiology. A thorough understanding of its structure-activity relationship and the downstream signaling cascades is paramount for the continued exploration of the apelin system and the development of novel therapeutics targeting this important pathway. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the pharmacology and biological functions of Apelin-13 and its analogs.
References
- 1. Apelin-13 as a novel diagnostic laboratory biomarker in thromboembolic disorders: a review of literature with prospective insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Beneficial effects of Apelin-13 on metabolic diseases and exercise [frontiersin.org]
- 3. Apelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. dovepress.com [dovepress.com]
The Role of Apelin-13 in Angiogenesis and Vasculogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apelin-13, an endogenous peptide of the apelin family, has emerged as a critical regulator of vascular biology. This technical guide provides an in-depth analysis of the multifaceted role of Apelin-13 in both angiogenesis (the formation of new blood vessels from pre-existing ones) and vasculogenesis (the de novo formation of blood vessels). We will explore the intricate signaling pathways activated by Apelin-13 in endothelial cells and their progenitors, present quantitative data on its pro-angiogenic and pro-vasculogenic effects, and provide detailed protocols for key experimental assays. This guide is intended to be a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of targeting the apelin system in vascular-related pathologies.
Introduction to Apelin-13 and the Apelinergic System
The apelinergic system comprises the G protein-coupled receptor APJ and its endogenous ligands, the apelin peptides. Among these, Apelin-13 is a prominent and potent isoform. The widespread expression of APJ in the cardiovascular system, including on endothelial cells and their progenitors, underscores the importance of this signaling axis in vascular homeostasis and development. Dysregulation of the apelin system has been implicated in various cardiovascular diseases, making it an attractive target for therapeutic intervention.
The Role of Apelin-13 in Angiogenesis
Angiogenesis is a complex process involving the proliferation, migration, and differentiation of endothelial cells. Apelin-13 has been demonstrated to be a potent pro-angiogenic factor, influencing all key stages of this process.
Stimulation of Endothelial Cell Proliferation, Migration, and Tube Formation
Numerous in vitro studies have shown that Apelin-13 directly stimulates the proliferation and migration of various types of endothelial cells, including human umbilical vein endothelial cells (HUVECs) and myocardial microvascular endothelial cells.[1][2] Furthermore, Apelin-13 promotes the formation of capillary-like structures in tube formation assays, a key in vitro model of angiogenesis.[3]
Signaling Pathways in Angiogenesis
The pro-angiogenic effects of Apelin-13 are mediated through the activation of its receptor, APJ, which subsequently triggers several downstream signaling cascades within endothelial cells. The primary pathways implicated are:
-
PI3K/Akt Pathway: Activation of this pathway is a central mechanism for Apelin-13-induced endothelial cell survival, proliferation, and migration.[4][5]
-
AMPK/eNOS Pathway: Apelin-13 stimulates the phosphorylation of AMP-activated protein kinase (AMPK) and endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production, which is a key mediator of angiogenesis.
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is also activated by Apelin-13 and contributes to its effects on endothelial cell proliferation and migration.
These pathways converge to regulate the expression and activity of various factors essential for angiogenesis.
The Role of Apelin-13 in Vasculogenesis
Vasculogenesis, the formation of blood vessels from endothelial progenitor cells (EPCs), is a fundamental process in embryonic development and postnatal neovascularization. Apelin-13 has been shown to play a significant role in promoting vasculogenesis by influencing the behavior of EPCs.
Promotion of Endothelial Progenitor Cell Differentiation, Proliferation, and Migration
Apelin-13 promotes the differentiation of early EPCs into late EPCs, which are more mature and have a greater capacity for forming vascular networks. This is accompanied by an increase in the expression of endothelial cell markers such as CD31 and VEGFR-2. Furthermore, Apelin-13 stimulates the proliferation and migration of EPCs, essential steps for their incorporation into new blood vessels.
Signaling Pathways in Vasculogenesis
The signaling pathways activated by Apelin-13 in EPCs are similar to those in mature endothelial cells, with the PI3K/Akt and AMPK/eNOS pathways being prominent. A key downstream effector in this process is the Krüppel-like factor 4 (KLF4), a transcription factor that is upregulated by Apelin-13 and plays a crucial role in promoting EPC differentiation and proliferation.
Quantitative Data on Apelin-13's Effects
The following tables summarize quantitative data from various studies on the effects of Apelin-13 on key angiogenic and vasculogenic processes.
Table 1: Effect of Apelin-13 on Endothelial Cell Proliferation
| Cell Type | Apelin-13 Concentration | % Increase in Proliferation (compared to control) | Reference |
| HUVECs | 100 ng/ml | ~40% | |
| Myocardial Microvascular Endothelial Cells | 200 nmol/l | Maximum effect observed | |
| Human RPE Cells | 10⁻⁸ M - 10⁻⁷ M | Significant increase |
Table 2: Effect of Apelin-13 on Endothelial Cell Migration
| Cell Type | Apelin-13 Concentration | % Increase in Migration (compared to control) | Reference |
| Myocardial Microvascular Endothelial Cells | 200 nmol/l | Optimal activity | |
| Human RPE Cells | 10⁻⁸ M - 10⁻⁶ M | Significant increase | |
| Bovine Aortic Endothelial Cells (in high glucose) | Not specified | 93% |
Table 3: Effect of Apelin-13 on Endothelial Progenitor Cells (EPCs)
| Effect | Apelin-13 Treatment | Observation | Reference |
| Differentiation | Upregulation of Apelin-13 | Increased expression of late EPC markers (CD31, VEGFR-2) | |
| Proliferation | Apelin-13 treatment | Increased number of EPCs in S and G2/M phases | |
| Migration | Apelin-13 treatment | 19.7% increase in migration |
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro and in vivo assays used to study the effects of Apelin-13 on angiogenesis and vasculogenesis.
In Vitro Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures.
Protocol:
-
Thaw Matrigel on ice overnight.
-
Pipette 50 µL of cold Matrigel into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30 minutes to allow the Matrigel to solidify.
-
Harvest endothelial cells (e.g., HUVECs) and resuspend them in serum-free medium.
-
Seed 1-2 x 10⁴ cells per well onto the solidified Matrigel.
-
Add Apelin-13 to the wells at desired concentrations (e.g., 0-1000 ng/mL). Include a vehicle control.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-12 hours.
-
Visualize and capture images of the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
Ex Vivo Aortic Ring Assay
This assay provides a more complex, organotypic model of angiogenesis.
Protocol:
-
Euthanize a mouse and sterilely dissect the thoracic aorta.
-
Place the aorta in a petri dish containing cold, serum-free medium.
-
Carefully remove the periadventitial fibro-adipose tissue.
-
Cut the aorta into 1 mm thick rings.
-
Embed each aortic ring in a gel of collagen type I or Matrigel in a 48-well plate.
-
Allow the gel to solidify at 37°C.
-
Add endothelial cell growth medium supplemented with Apelin-13 at various concentrations or a vehicle control.
-
Incubate the plates at 37°C and 5% CO₂ for 7-14 days, changing the medium every 2-3 days.
-
Monitor and photograph the outgrowth of microvessels from the aortic rings at regular intervals.
-
Quantify the angiogenic response by measuring the length and number of sprouts.
In Vivo Matrigel Plug Assay
This assay evaluates angiogenesis in a living organism.
Protocol:
-
Thaw Matrigel on ice.
-
On ice, mix liquid Matrigel (e.g., 0.5 mL per plug) with heparin (to prevent clotting) and the substance to be tested (Apelin-13 at desired concentrations or vehicle control).
-
Inject the Matrigel mixture subcutaneously into the flank of mice (e.g., C57BL/6).
-
The Matrigel will form a solid plug in vivo.
-
After a period of 7-21 days, euthanize the mice and excise the Matrigel plugs.
-
Quantify angiogenesis by:
-
Measuring the hemoglobin content of the plugs using a Drabkin's reagent-based assay as an index of blood vessel formation.
-
Performing immunohistochemical staining of plug sections with endothelial cell-specific markers (e.g., CD31) to visualize and quantify microvessel density.
-
Conclusion and Future Directions
Apelin-13 is a potent stimulator of both angiogenesis and vasculogenesis, acting through well-defined signaling pathways in endothelial cells and their progenitors. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of targeting the Apelin-13/APJ system. Future investigations should focus on elucidating the precise downstream targets of Apelin-13 signaling in different vascular beds and in pathological contexts. A deeper understanding of these mechanisms will be crucial for the development of novel therapies for a range of diseases characterized by aberrant vascularization, including ischemic cardiovascular diseases and cancer.
References
- 1. europeanreview.org [europeanreview.org]
- 2. Apelin signaling drives vascular endothelial cells toward a pro-angiogenic state | eLife [elifesciences.org]
- 3. Apelin-APJ Signaling is a Critical Regulator of Endothelial MEF2 Activation in Cardiovascular Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
Apelin-13: A Double-Edged Sword in Cellular Proliferation and Apoptosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Apelin-13, a biologically active peptide, is an endogenous ligand for the G protein-coupled receptor APJ.[1][2][3] Initially identified in bovine stomach extracts, the apelin/APJ system is now recognized as a crucial regulator in a multitude of physiological and pathological processes, including cardiovascular function, angiogenesis, and energy metabolism.[2][4] Emerging evidence highlights the system's complex and often contradictory involvement in fundamental cellular processes: proliferation and apoptosis. In many contexts, Apelin-13 acts as a potent mitogen, driving cell growth and division, particularly in cancer and angiogenesis. Conversely, it also exhibits significant anti-apoptotic and pro-survival effects, protecting cells from programmed cell death in scenarios like ischemia-reperfusion injury. This guide provides a comprehensive technical overview of Apelin-13's dual role, detailing the core signaling pathways, summarizing quantitative data, and providing methodologies for key experimental investigations.
Apelin-13 in Cellular Proliferation
Apelin-13 has been shown to promote cell proliferation in various cell types, including cancer cells, endothelial cells, and retinal pigment epithelial (RPE) cells. This pro-proliferative effect is mediated primarily through the activation of two major signaling cascades: the PI3K/Akt pathway and the MEK/ERK pathway.
Key Signaling Pathways
1. PI3K/Akt Pathway: Upon binding to its receptor APJ, Apelin-13 triggers the activation of Phosphatidylinositol 3-kinase (PI3K), which in turn phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt is a central node in signaling pathways that promote cell growth, proliferation, and survival. It can phosphorylate a variety of downstream targets, including Glycogen Synthase Kinase 3β (GSK3β), leading to the upregulation of Cyclin D1, a key regulator of the cell cycle's G1/S transition. The Apelin-13/APJ system has been shown to activate the PI3K/Akt pathway in numerous cell types, contributing to proliferation.
2. MEK/ERK Pathway: The Mitogen-activated protein kinase (MAPK) pathway, specifically the Extracellular signal-regulated kinase (ERK) cascade, is another critical route for Apelin-13-induced proliferation. Activation of the APJ receptor leads to the phosphorylation and activation of ERK1/2. Activated ERK1/2 can translocate to the nucleus and phosphorylate transcription factors that regulate the expression of genes involved in cell proliferation, such as Cyclin D1. In breast cancer cells (MCF-7), for instance, Apelin-13 promotes proliferation and invasion via the ERK1/2 signaling pathway.
3. Other Involved Pathways:
-
Notch Signaling: In colorectal cancer, the Apelin-13/APJ system has been found to promote proliferation by upregulating Notch3, demonstrating a link between these two important signaling pathways.
Figure 1: Apelin-13 Proliferation Signaling Pathways.
Quantitative Data on Apelin-13-Induced Proliferation
| Cell Type | Apelin-13 Concentration | Proliferation Effect | Experimental Assay | Reference |
| Human RPE cells (ARPE-19) | 10-8 M and 10-7 M | Significant increase in cell proliferation | MTT Assay | |
| Human breast cancer (MCF-7) | 10 µM (maximal effect) | Marked increase in cell proliferation | MTT Assay, Flow Cytometry | |
| Lung adenocarcinoma (A549) | Not specified | Promoted cell proliferation | CCK-8 Assay | |
| Rat bone marrow MSCs | Concentration-dependent | Significant stimulation of proliferation | Not specified | |
| Colon carcinoma (LS180) | Not specified | Promotes proliferation | MTT Assay | |
| Myocardial microvascular endothelial cells | Not specified | Promoted proliferation | Not specified |
Apelin-13 in Apoptosis
Apelin-13 generally exerts a protective, anti-apoptotic effect across various cell types, particularly in response to cellular stress such as ischemia-reperfusion injury and oxidative stress. This pro-survival function is critical for tissue protection and homeostasis.
Key Signaling Pathways
1. PI3K/Akt/mTOR Pathway: This pathway is central to the anti-apoptotic action of Apelin-13. As described in the proliferation section, Apelin-13 activates PI3K/Akt signaling. Activated Akt can then phosphorylate and activate the mammalian target of rapamycin (mTOR), a key regulator of cell growth and survival. The PI3K/Akt/mTOR pathway is known to inhibit both apoptosis and excessive autophagy.
2. Regulation of Bcl-2 Family Proteins: Apelin-13 modulates the expression of Bcl-2 family proteins, which are critical regulators of the intrinsic (mitochondrial) apoptosis pathway. It has been shown to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio helps to maintain mitochondrial integrity and prevent the release of cytochrome c, a key step in initiating apoptosis.
3. Inhibition of Caspases: Caspases are a family of proteases that execute the final stages of apoptosis. Apelin-13 has been demonstrated to significantly decrease the expression and activation of cleaved caspase-3, a primary executioner caspase. By inhibiting caspase-3, Apelin-13 directly blocks the downstream events of the apoptotic cascade.
4. FoxO1 Pathway: In the context of obesity-related cardiac injury, Apelin-13 administration was found to reduce myocardial apoptosis by inhibiting the hypoxia-induced nuclear translocation of the transcription factor FoxO1.
Figure 2: Apelin-13 Anti-Apoptotic Signaling Pathways.
Quantitative Data on Apelin-13-Mediated Apoptosis Inhibition
| Cell Type / Model | Condition | Apelin-13 Concentration | Anti-Apoptotic Effect | Experimental Assay | Reference |
| SH-SY5Y cells | Oxygen-glucose deprivation/reperfusion | 10-7 M | Alleviated neuronal apoptosis, increased Bcl-2/Bax ratio, decreased cleaved caspase-3 | Western Blot, Hoechst staining | |
| 3T3-L1 adipocytes | Standard culture | 100 µg/ml (amidated) | Promoted apoptosis, decreased Bcl-2, increased caspase-3 | Flow Cytometry, Western Blot | |
| PC12 cells | Oxygen-glucose deprivation (OGD) | 1 µM | Significantly reduced apoptosis, decreased Bax/Bcl-2 and cleaved-caspase3/caspase3 ratios | TUNEL Assay, Flow Cytometry, Western Blot | |
| Retinal Müller cells | Hypoxia | Not specified | Downregulated cell apoptosis by up to 30% | Annexin/PI Staining | |
| Rat Cardiomyocytes | Doxorubicin-induced | Not specified | Significantly reduced rate of apoptosis and caspase-3 activation | TUNEL, Western Blot |
Note: In contrast to its usual anti-apoptotic role, one study on 3T3-L1 adipocytes found that amidated Apelin-13 promoted apoptosis, suggesting its effects can be highly cell-type and context-specific.
Detailed Experimental Protocols
Cell Proliferation Assays
1. MTT Assay
-
Principle: Measures cell metabolic activity. The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.
-
Protocol:
-
Seed cells (e.g., 5,000 cells/well) in a 96-well plate and culture for 24 hours.
-
Treat cells with various concentrations of Apelin-13 or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the supernatant.
-
Add 150 µL of a solubilizing agent (e.g., DMSO) to each well and shake for 10 minutes in the dark to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
2. Cell Counting
-
Principle: Direct quantification of cell numbers after treatment.
-
Protocol:
-
Plate cells (e.g., 10,000 OVCAR-4 cells) in 6-well plates.
-
Treat with Apelin-13 and/or inhibitors as required.
-
After the incubation period (e.g., 24-96 hours), detach cells using trypsin.
-
Resuspend cells in a known volume of media.
-
Count the total number of cells using an automated cell counter or a hemocytometer with Trypan Blue to exclude non-viable cells.
-
Apoptosis Assays
1. Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.
-
Protocol:
-
Collect cells after experimental treatment.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Add 5 µL of FITC Annexin V and 5 µL of PI (using a commercial kit, e.g., from BD Biosciences).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour. Viable cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic are Annexin V+/PI+.
-
2. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
-
Principle: Detects DNA fragmentation, a hallmark of late-stage apoptosis. The TdT enzyme labels the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTP.
-
Protocol:
-
Fix cells or tissue sections with 4% paraformaldehyde.
-
Permeabilize cells with a solution like Proteinase K or 0.1% Triton X-100 in sodium citrate.
-
Follow the instructions of a commercial TUNEL kit (e.g., from Biotime Biotechnology). This typically involves incubating the sample with a mixture of TdT and fluorescein-labeled dUTP solution for 60 minutes at 37°C in the dark.
-
Wash the sample to remove unincorporated nucleotides.
-
Counterstain nuclei with a DNA stain like DAPI.
-
Analyze the sample under a fluorescence microscope. Apoptotic cells will show green/red fluorescence (depending on the label) colocalized with the blue DAPI stain.
-
3. Western Blotting for Apoptosis-Related Proteins
-
Principle: Quantifies the expression levels of key pro- and anti-apoptotic proteins.
-
Protocol:
-
Lyse cells in RIPA buffer to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cleaved Caspase-3, p-Akt, p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band density using imaging software and normalize to a loading control like β-actin or GAPDH.
-
Figure 3: General Experimental Workflow.
Conclusion
The Apelin-13/APJ signaling axis is a multifaceted system with profound implications for cell fate. Its ability to promote cellular proliferation through the PI3K/Akt and ERK/MAPK pathways positions it as a significant factor in processes like angiogenesis and tumorigenesis. Simultaneously, its potent anti-apoptotic functions, primarily mediated by the PI3K/Akt/mTOR pathway and the regulation of Bcl-2 family proteins, offer therapeutic potential for protecting tissues from ischemic and oxidative damage. The context-dependent nature of Apelin-13's effects underscores the importance of further research to fully elucidate its mechanisms. A thorough understanding of these dual roles is essential for drug development professionals aiming to either inhibit its proliferative effects in cancer or harness its pro-survival properties in cardioprotective and neuroprotective strategies.
References
- 1. Apelin-13 inhibits apoptosis and excessive autophagy in cerebral ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apelin‐13 administration protects against ischaemia/reperfusion‐mediated apoptosis through the FoxO1 pathway in high‐fat diet‐induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apelin-13 Protects Neurons by Attenuating Early-Stage Postspinal Cord Injury Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of Apelin in Cardiovascular Diseases, Obesity and Cancer [frontiersin.org]
Unveiling the Neuroprotective Potential of Apelin-13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apelin-13, an endogenous peptide, has emerged as a promising neuroprotective agent with therapeutic potential for a range of neurological disorders. Acting through its cognate G protein-coupled receptor, APJ, Apelin-13 modulates a complex network of signaling pathways to exert its beneficial effects. These effects include promoting neuronal survival, reducing inflammation, combating oxidative stress, and regulating cellular homeostasis. This technical guide provides an in-depth overview of the neuroprotective effects of Apelin-13, focusing on its mechanisms of action, key signaling pathways, and the experimental protocols used to elucidate these properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases and acute brain injuries.
Core Mechanisms of Apelin-13 Neuroprotection
Apelin-13's neuroprotective effects are multifaceted, stemming from its ability to influence several key cellular processes implicated in neuronal damage and survival. The primary mechanisms include:
-
Anti-Apoptosis: Apelin-13 has been shown to inhibit programmed cell death in neurons. It achieves this by modulating the expression of key apoptotic proteins, such as increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, and decreasing the activity of executioner caspases like cleaved caspase-3[1][2].
-
Anti-Inflammation: Neuroinflammation is a critical contributor to the pathology of many neurological disorders. Apelin-13 exhibits potent anti-inflammatory properties by suppressing the activation of microglia and astrocytes, the primary immune cells of the central nervous system. This leads to a reduction in the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β)[3].
-
Anti-Oxidative Stress: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major driver of neuronal damage. Apelin-13 enhances the antioxidant capacity of neurons by increasing the levels of endogenous antioxidant enzymes like superoxide dismutase (SOD) and reducing the levels of lipid peroxidation products such as malondialdehyde (MDA)[4].
-
Regulation of Autophagy: Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and proteins. While basal autophagy is crucial for neuronal health, excessive or impaired autophagy can be detrimental. Apelin-13 has been shown to modulate autophagy, often by inhibiting excessive autophagy in the context of ischemic injury, thereby promoting cell survival[2].
Key Signaling Pathways Activated by Apelin-13
The neuroprotective effects of Apelin-13 are mediated through the activation of several key intracellular signaling pathways. Upon binding to its receptor, APJ, Apelin-13 triggers a cascade of downstream events that ultimately lead to the observed cellular responses.
PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell survival, growth, and proliferation. Apelin-13 activates this pathway, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and regulates a variety of downstream targets, including mTOR, which promotes protein synthesis and cell survival while inhibiting apoptosis and excessive autophagy.
ERK1/2 Signaling Pathway
The extracellular signal-regulated kinase 1/2 (ERK1/2) pathway is another critical signaling cascade involved in cell survival and differentiation. Apelin-13 has been shown to induce the phosphorylation and activation of ERK1/2, which contributes to its neuroprotective effects by promoting the expression of pro-survival genes and inhibiting apoptotic signaling.
Quantitative Data on the Neuroprotective Effects of Apelin-13
The following tables summarize quantitative data from various studies investigating the neuroprotective effects of Apelin-13 in different experimental models.
Table 1: In Vivo Neuroprotection in Ischemic Stroke Models
| Model | Treatment Protocol | Outcome Measure | Result |
| Rat MCAO | Intracerebroventricular Apelin-13 | Infarct Volume | Significant reduction |
| Mouse MCAO | Intranasal Apelin-13 | Infarct Volume | 25.8% reduction |
Table 2: In Vitro Neuroprotection in Neuronal Cell Lines
| Cell Line | Injury Model | Apelin-13 Concentration | Outcome Measure | Result |
| SH-SY5Y | OGD/R | 10⁻⁷ M | Cell Viability | Significant increase |
| PC12 | OGD | 1 µM | Cell Viability | Significant improvement |
| SH-SY5Y | Rotenone | 10⁻⁹ M | Cell Viability | Restoration of viability |
Table 3: Effects on Apoptosis and Oxidative Stress Markers
| Model | Outcome Measure | Effect of Apelin-13 |
| Rat MCAO | Bcl-2/Bax ratio | Increased |
| SH-SY5Y (OGD/R) | Cleaved Caspase-3 | Decreased |
| Rat Hippocampus (Ethanol) | SOD activity | Increased |
| Rat Hippocampus (Ethanol) | MDA levels | Decreased |
| PC12 (OGD) | Bax/Bcl-2 ratio | Reduced |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of Apelin-13's neuroprotective effects.
In Vivo Models
Objective: To induce focal cerebral ischemia to mimic stroke.
Procedure:
-
Anesthetize adult male Sprague-Dawley or Wistar rats.
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a silicone-coated nylon monofilament suture into the ICA via the ECA stump and advance it to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.
-
Administer Apelin-13 (e.g., intracerebroventricularly) at a specified time point relative to occlusion or reperfusion.
-
Assess neurological deficits and measure infarct volume using 2,3,5-triphenyltetrazolium chloride (TTC) staining at a designated time post-MCAO (e.g., 24 hours).
Objective: To model the dopaminergic neurodegeneration seen in Parkinson's disease.
Procedure:
-
Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to adult male C57BL/6 mice via intraperitoneal injection.
-
A typical regimen involves multiple injections over a short period (e.g., 4 injections of 20 mg/kg MPTP at 2-hour intervals).
-
Administer Apelin-13 (e.g., intranigrally) at a specified time point.
-
Assess motor function using behavioral tests such as the rotarod and pole test.
-
Perform stereological counting of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc) to quantify dopaminergic neuron loss.
In Vitro Models
Objective: To simulate ischemic/reperfusion injury in a neuronal cell line.
Procedure:
-
Culture human neuroblastoma SH-SY5Y cells in standard growth medium.
-
To induce OGD, replace the growth medium with glucose-free Earle's Balanced Salt Solution (EBSS) and place the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified duration (e.g., 4 hours).
-
For reperfusion, replace the EBSS with normal growth medium and return the cells to a normoxic incubator for a specified time (e.g., 24 hours).
-
Treat cells with Apelin-13 at a desired concentration during the reperfusion phase.
-
Assess cell viability using assays such as MTT or LDH release, and measure markers of apoptosis and oxidative stress.
Cellular and Molecular Assays
Objective: To quantify the expression and phosphorylation status of key signaling proteins.
Procedure:
-
Lyse cells or tissue samples in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., Akt, ERK, mTOR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.
Objective: To detect DNA fragmentation characteristic of apoptotic cells.
Procedure:
-
Fix cells or tissue sections with 4% paraformaldehyde.
-
Permeabilize the samples with 0.1% Triton X-100 in 0.1% sodium citrate.
-
Incubate the samples with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., FITC-dUTP).
-
Counterstain the nuclei with a fluorescent dye such as DAPI.
-
Visualize and quantify the percentage of TUNEL-positive cells using fluorescence microscopy.
Experimental Workflows
Conclusion and Future Directions
The evidence strongly supports the neuroprotective potential of Apelin-13 across a variety of preclinical models of neurological disorders. Its ability to target multiple pathological processes, including apoptosis, inflammation, and oxidative stress, through the activation of key pro-survival signaling pathways makes it an attractive candidate for further therapeutic development. Future research should focus on optimizing delivery methods to the central nervous system, further elucidating the intricate molecular mechanisms underlying its effects, and conducting rigorous preclinical studies to pave the way for clinical trials in patients with neurodegenerative diseases and acute brain injuries. The comprehensive data and protocols presented in this guide are intended to facilitate these endeavors and accelerate the translation of Apelin-13 from a promising research molecule to a novel neuroprotective therapy.
References
- 1. Apelin-13 Protects Neurons by Attenuating Early-Stage Postspinal Cord Injury Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apelin-13 inhibits apoptosis and excessive autophagy in cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress on Mechanism of Neuroprotective Roles of Apelin-13 in Prevention and Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effect of apelin-13 in lens epithelial cells via inhibiting oxidative stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Apelin-13: A Comprehensive Technical Guide on its Impact on Cardiac Contractility and Blood Pressure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apelin-13, an endogenous peptide, has emerged as a significant modulator of cardiovascular function. As an agonist for the G-protein coupled receptor APJ, it exerts a dual effect: enhancing cardiac contractility (a positive inotropic effect) and promoting vasodilation, which leads to a reduction in blood pressure.[1][2] These properties position the apelin/APJ system as a promising therapeutic target for cardiovascular diseases such as heart failure and hypertension.[1][2] This technical guide provides an in-depth overview of the mechanisms of action of Apelin-13, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.
Core Concepts: Apelin-13's Dual Cardiovascular Impact
Apelin-13's influence on the cardiovascular system is multifaceted. Systemic administration typically results in vasodilatory and antihypertensive effects.[1] Concurrently, it directly stimulates the heart muscle, leading to increased contractility, which is particularly beneficial in the context of a failing heart. However, the therapeutic application of native Apelin-13 is hampered by its short half-life in circulation.
Quantitative Data Summary
The following tables summarize the quantitative effects of Apelin-13 on key cardiovascular parameters as reported in various preclinical and clinical studies.
Table 1: Effects of Apelin-13 on Cardiac Function
| Parameter | Species/Model | Apelin-13 Dose | Change from Baseline/Control | Reference |
| Left Ventricular Ejection Fraction (LVEF) | Mouse (Myocardial Infarction) | Continuous infusion | Preserved LVEF (23.1 ± 1.7% vs. 16.9 ± 2.8% in saline group) | |
| Left Ventricular Ejection Fraction (LVEF) | Rat (Myocardial Infarction) | - | Increased | |
| Left Ventricular Developed Pressure (LVDP) | Rat (Ischemia/Reperfusion) | 10 nmol/kg/day | Increased | |
| Cardiac Output | Human (Heart Failure) | 30-300 nmol/min infusion | Increased | |
| Cardiac Output | Mouse (Chronic Infusion) | 2mg/kg/day | Increased (0.142 ± 0.019 to 0.25 ± 0.019 l/min) | |
| Ventricular Elastance | Mouse | Acute infusion | Increased (3.7 ± 0.9 to 6.5 ± 1.4 mmHg/RVU) | |
| Preload Recruitable Stroke Work | Mouse | Acute infusion | Increased (27.4 ± 8.0 to 51.8 ± 3.1) | |
| Velocity of Circumferential Shortening | Mouse (Chronic Infusion) | 2mg/kg/day | Increased (5.36 ± 0.401 to 6.85 ± 0.358 circ/sec) |
Table 2: Effects of Apelin-13 on Blood Pressure
| Parameter | Species/Model | Apelin-13 Dose/Route | Change from Baseline/Control | Reference |
| Systolic Blood Pressure (SBP) | Rat (Renovascular Hypertension) | 100 μg/kg/day, ip | Decreased (153 ± 5.70 mmHg to 132.8 ± 3.85 mmHg) | |
| Mean Arterial Pressure (MAP) | Human (Healthy & Heart Failure) | 30-300 nmol/min infusion | Decreased | |
| Mean Arterial Pressure (MAP) | Rat (Spontaneously Hypertensive) | 2 nmol/kg, iv | Decreased | |
| Mean Arterial Pressure (MAP) | Rat (Anesthetized) | 10 nmol/kg | Reduced by 11+/-4 mm Hg | |
| Systolic Arterial Pressure (SAP) | Rat (Conscious) | Chronic subcutaneous infusion | No significant change (123.6 ± 1.6 mmHg vs. 118.6 ± 3.9 mmHg) | |
| Diastolic Arterial Pressure (DAP) | Rat (Conscious) | Chronic subcutaneous infusion | No significant change (79.3 ± 0.4 mmHg vs. 81.0 ± 3.5 mmHg) |
Signaling Pathways of Apelin-13
Apelin-13 exerts its effects through the activation of several intracellular signaling cascades upon binding to its receptor, APJ. The primary pathways involved in its cardiovascular effects are detailed below.
Apelin-13 Signaling in Cardiomyocytes
In heart muscle cells, Apelin-13 enhances contractility and promotes cell survival through multiple pathways. One key pathway involves the activation of Phosphoinositide 3-kinase (PI3K), which in turn activates Akt and subsequently mammalian target of rapamycin (mTOR), a central regulator of cell growth and proliferation. Another critical pathway involves the activation of Protein Kinase C (PKC) and Extracellular signal-regulated kinases (ERK), which are also implicated in the positive inotropic effect of Apelin-13. Furthermore, Apelin-13 can modulate autophagy and cellular homeostasis through the AMP-activated protein kinase (AMPK)/mTOR pathway.
Caption: Apelin-13 signaling in cardiomyocytes.
Apelin-13 Signaling in Endothelial Cells
In vascular endothelial cells, Apelin-13 binding to the APJ receptor stimulates the production of nitric oxide (NO) via the PI3K/Akt/eNOS pathway. NO then diffuses to adjacent smooth muscle cells, leading to vasodilation and a decrease in blood pressure.
Caption: Apelin-13 signaling in endothelial cells.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to investigate the effects of Apelin-13.
In Vivo Model: Two-Kidney, One-Clip (2K1C) Renovascular Hypertension in Rats
This model is used to study the antihypertensive effects of Apelin-13.
Objective: To induce hypertension and assess the impact of Apelin-13 treatment on blood pressure and renin-angiotensin system components.
Procedure:
-
Animal Model: Male Sprague-Dawley rats are utilized.
-
Surgical Procedure:
-
Anesthetize the rats.
-
A silver clip with a 0.25 mm internal diameter is placed on the left renal artery to induce stenosis. The right kidney remains untouched.
-
Sham-operated rats undergo the same surgical procedure without the placement of the clip.
-
-
Apelin-13 Administration:
-
Following a recovery period and confirmation of hypertension development (typically 2-4 weeks post-surgery), rats are treated with Apelin-13.
-
A common administration route is intraperitoneal injection (e.g., 100 μg/kg/day) for a specified duration (e.g., 8 days).
-
-
Blood Pressure Measurement:
-
Systolic blood pressure is monitored throughout the experiment using a non-invasive tail-cuff method or via telemetry.
-
-
Biochemical Analysis:
-
At the end of the treatment period, blood and tissue samples are collected.
-
Plasma renin activity, angiotensin II levels, and other relevant biomarkers are measured using ELISA or radioimmunoassay.
-
Kidney tissue can be analyzed for changes in gene and protein expression related to the renin-angiotensin system via qRT-PCR and Western blotting.
-
Ex Vivo Model: Langendorff-Perfused Isolated Heart
This preparation allows for the direct assessment of Apelin-13's effects on cardiac contractility independent of systemic influences.
Objective: To measure changes in cardiac contractile function in response to Apelin-13.
Procedure:
-
Heart Isolation:
-
Rats are heparinized and anesthetized.
-
The heart is rapidly excised and immediately placed in ice-cold Krebs-Henseleit buffer.
-
-
Langendorff Perfusion:
-
The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.
-
The heart is retrogradely perfused with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature (37°C).
-
-
Data Acquisition:
-
A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure.
-
Key parameters recorded include: Left Ventricular Developed Pressure (LVDP), the maximum rate of pressure rise (+dP/dtmax), and the maximum rate of pressure fall (-dP/dtmax).
-
-
Apelin-13 Administration:
-
After a stabilization period, Apelin-13 is infused into the perfusion buffer at various concentrations.
-
The effects on the measured hemodynamic parameters are recorded continuously.
-
In Vitro Model: Cardiomyocyte Culture
This model is used to investigate the cellular and molecular mechanisms of Apelin-13's action.
Objective: To study the signaling pathways activated by Apelin-13 in cardiomyocytes.
Procedure:
-
Cell Culture:
-
Primary neonatal rat ventricular cardiomyocytes or cell lines like H9c2 are cultured under standard conditions.
-
-
Experimental Treatments:
-
Cells are treated with Apelin-13 at various concentrations and for different time points.
-
In some experiments, cells are pre-treated with specific inhibitors of signaling pathways (e.g., PI3K inhibitor, ERK inhibitor) before Apelin-13 stimulation.
-
-
Analysis of Signaling Pathways:
-
Western Blotting: Cell lysates are collected to analyze the phosphorylation status of key signaling proteins such as Akt, ERK, and mTOR.
-
Immunofluorescence: Cells are stained with specific antibodies to visualize the subcellular localization of proteins of interest.
-
-
Functional Assays:
-
Cell Viability/Proliferation Assays: To assess the effect of Apelin-13 on cell survival.
-
Hypertrophy Assays: To determine if Apelin-13 can prevent or reverse cardiomyocyte hypertrophy induced by agents like phenylephrine.
-
References
The Apelin-13 Connection: A Technical Guide to its Role in Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apelin is a bioactive peptide that serves as the endogenous ligand for the G protein-coupled receptor, APJ.[1][2] Proteolytic processing of the preproprotein yields several active isoforms, with Apelin-13 being one of the most biologically potent.[3][4] Initially recognized for its role in cardiovascular function and energy metabolism, the Apelin/APJ system is now increasingly implicated in the complex regulation of inflammatory processes.[5] Emerging evidence reveals a dualistic role for Apelin-13, capable of exerting both potent anti-inflammatory effects and, in certain contexts, contributing to pro-inflammatory responses. This technical guide synthesizes the current understanding of the molecular mechanisms linking Apelin-13 to inflammation, presenting key signaling pathways, quantitative data from pivotal studies, and the experimental methodologies used to elucidate these connections.
Core Signaling Pathways in Apelin-13-Mediated Inflammation
Apelin-13 modulates inflammation through several interconnected signaling cascades. The most well-documented pathways involve the inhibition of the canonical NF-κB pathway, suppression of oxidative stress-driven metabolic shifts in immune cells, and the regulation of macrophage polarization.
Inhibition of the NF-κB Signaling Pathway
A primary mechanism for Apelin-13's anti-inflammatory action is its ability to suppress the nuclear factor-kappa B (NF-κB) pathway, a cornerstone of the inflammatory response. In various inflammatory models, Apelin-13 treatment has been shown to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the nuclear translocation of the active p65 subunit of NF-κB, thereby inhibiting the transcription of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.
Regulation of Oxidative Stress and Macrophage Glycolysis
In the context of acute lung injury (ALI), Apelin-13 has been shown to attenuate inflammatory responses by modulating cellular metabolism in macrophages. Inflammatory stimuli like lipopolysaccharide (LPS) increase the expression of NADPH oxidase 4 (NOX4), leading to excessive production of reactive oxygen species (ROS). This oxidative stress promotes a metabolic shift towards aerobic glycolysis, driven by the enzyme 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), which fuels the pro-inflammatory macrophage phenotype. Apelin-13 counteracts this by downregulating NOX4-dependent ROS production, thereby inhibiting PFKFB3-driven glycolysis and subsequent secretion of inflammatory cytokines.
Modulation of Macrophage Polarization
The balance between pro-inflammatory M1 and anti-inflammatory M2 macrophage phenotypes is critical in determining the outcome of an inflammatory response. Apelin-13 has been shown to influence this balance, generally promoting a shift towards the M2 phenotype. In microglia, Apelin-13 treatment enhances autophagy-mediated polarization towards the M2 phenotype, characterized by increased expression of markers like Arginase-1 (Arg-1) and CD206, and reduced expression of M1 markers such as inducible nitric oxide synthase (iNOS) and CD16/32. This shift results in an overall reduction of neuroinflammation. Conversely, in some cancer microenvironments, apelin can promote an M2-like state that supports tumor progression, highlighting its context-dependent functionality.
Quantitative Data on Apelin-13's Anti-inflammatory Effects
The following tables summarize quantitative findings from key studies, demonstrating the dose-dependent effects of Apelin-13 on inflammatory markers in vitro and in vivo.
Table 1: In Vitro Studies on Apelin-13 and Inflammatory Cytokine Production
| Cell Type | Stimulus | Apelin-13 Concentration | Effect on Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Reference |
| RAW264.7 Macrophages | LPS (1 µg/mL) | 0.1 - 1 µM | Dose-dependent decrease in mRNA and protein levels. | |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS (1 µg/mL) | 1 µM | Significant inhibition of mRNA and protein release. | |
| THP-1 Macrophage-derived Foam Cells | ox-LDL | 10 - 100 nM | Significant reduction in IL-6, IL-1β, and TNF-α secretion. | |
| BV-2 Microglia | LPS | Not specified | Alleviated inflammatory response by decreasing TNF-α and IL-6. | |
| Human Aortic Endothelial Cells (HAECs) | ox-LDL (100 mg/L) | 3 - 6 µM | Inhibition of pro-inflammatory cytokine expression. |
Table 2: In Vivo Studies on Apelin-13 in Inflammatory Disease Models
| Animal Model | Apelin-13 Administration | Key Inflammatory Outcomes | Reference |
| LPS-induced Acute Lung Injury (Mice) | 10 nmol/kg (pre-treatment) | Reduced TNF-α, IL-6, IL-1β in BALF; Decreased lung W/D ratio; Inhibited NF-κB and NLRP3 inflammasome activation. | |
| Experimental Autoimmune Encephalomyelitis (EAE) (Mice) | Not specified | Reduced immune cell entry into the brain; Delayed disease onset and reduced severity. | |
| Kidney Ischemia-Reperfusion Injury (Rats) | Not specified | Reduced TNF-α, IL-6, IL-1β expression; Attenuated infiltration of T cells and M1 macrophages. | |
| Chronic Asthma (Mice) | Not specified | Decreased inflammatory cells (eosinophils, neutrophils); Inhibited Th2 cytokines (IL-4, IL-5, IL-13). | |
| Cerebral Ischemia/Reperfusion (Rats) | Onset of reperfusion | Decreased mRNA expression of IL-1β, TNF-α, and ICAM-1; Reduced MPO activity. |
Key Experimental Methodologies
The investigation of Apelin-13's role in inflammation relies on a combination of in vitro cell culture systems and in vivo animal models.
General Experimental Workflow
A typical experimental design to test the anti-inflammatory effects of Apelin-13 involves inducing an inflammatory state and then assessing the impact of Apelin-13 treatment on key molecular and physiological markers.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Mouse Model
-
Animals: Adult male C57BL/6 mice (8–10 weeks old) are commonly used.
-
Induction: ALI is induced by intratracheal or intranasal administration of LPS (e.g., from E. coli).
-
Treatment: Apelin-13 (e.g., 10 nmol/kg) is typically administered via injection (intraperitoneal or intravenous) a short period (e.g., 1-2 hours) before the LPS challenge.
-
Analysis: After a set time (e.g., 6-24 hours), mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected to measure total protein and inflammatory cytokine levels (TNF-α, IL-6, IL-1β) via ELISA. Lung tissues are harvested for histological analysis (H&E staining), wet/dry weight ratio assessment (to measure edema), and Western blot analysis to probe signaling pathways (e.g., p-IκBα, NLRP3).
Macrophage Culture and Stimulation
-
Cell Lines: Murine macrophage cell lines (e.g., RAW264.7, BV-2 microglia) or primary bone marrow-derived macrophages (BMDMs) are used.
-
Protocol: Cells are cultured under standard conditions. For experiments, cells are often pre-treated with various concentrations of Apelin-13 (e.g., 0.1 to 1 µM) for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for 6-24 hours.
-
Analysis:
-
Cytokine Secretion: Culture supernatants are collected, and the concentrations of secreted cytokines (TNF-α, IL-6, IL-1β) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Gene Expression: Cells are lysed, and total RNA is extracted. Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA levels of target inflammatory genes.
-
Protein Expression & Signaling: Cell lysates are analyzed by Western blotting to determine the expression and phosphorylation status of key signaling proteins (e.g., NF-κB p65, IκBα, NOX4).
-
Macrophage Polarization: Polarization state is assessed by flow cytometry or Western blot for M1 (CD16/32) and M2 (CD206) surface markers.
-
Conclusion
Apelin-13 demonstrates a significant and complex regulatory role in the inflammatory response. The predominant body of evidence points towards a potent anti-inflammatory function, primarily executed through the suppression of the NF-κB pathway, modulation of macrophage metabolism and oxidative stress, and the promotion of an anti-inflammatory M2 macrophage phenotype. These mechanisms collectively lead to a reduction in pro-inflammatory cytokine production and tissue damage in various preclinical models of inflammatory disease. While the context-dependent nature of its effects warrants further investigation, the Apelin/APJ system represents a promising therapeutic target for the development of novel treatments for a range of inflammatory conditions, from acute lung injury to chronic neuroinflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Beneficial effects of Apelin-13 on metabolic diseases and exercise [frontiersin.org]
- 3. Beneficial effects of Apelin-13 on metabolic diseases and exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of Apelin–APJ System in Diabetes and Obesity [frontiersin.org]
- 5. Apelin modulates inflammation and leukocyte recruitment in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Virtues of Apelin-13 in Obesity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apelin-13, an endogenous peptide, has emerged as a significant regulator of energy metabolism. Its intricate interplay with various signaling pathways positions it as a promising therapeutic target for obesity and related metabolic disorders. This technical guide provides an in-depth exploration of the metabolic effects of Apelin-13, detailing its signaling mechanisms, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its function.
Apelin-13 Signaling Pathways in Metabolic Regulation
Apelin-13 exerts its metabolic effects by binding to its G-protein coupled receptor, APJ.[1][2][3] This interaction triggers a cascade of downstream signaling events, primarily through the PI3K/Akt and AMPK pathways, which are central to regulating glucose and lipid metabolism.[1][4]
PI3K/Akt Signaling Pathway
Activation of the APJ receptor by Apelin-13 can lead to the stimulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a cornerstone of insulin signaling and plays a critical role in promoting glucose uptake and utilization in peripheral tissues like skeletal muscle and adipose tissue. Apelin-13 has been shown to improve glucose and lipid metabolism through the PI3K/Akt pathway. In some cellular contexts, this pathway is also implicated in adipocyte differentiation and lipid storage.
AMPK Signaling Pathway
Apelin-13 is a potent activator of AMP-activated protein kinase (AMPK), a key cellular energy sensor. In skeletal muscle, Apelin-13-mediated AMPK activation enhances glucose uptake and fatty acid oxidation. This pathway is crucial for improving insulin sensitivity. Furthermore, AMPK activation by Apelin-13 in skeletal muscle can stimulate mitochondrial biogenesis, leading to increased oxidative capacity. In adipocytes, Apelin-13's effect on lipolysis is also mediated by AMPK.
Quantitative Metabolic Effects of Apelin-13
The metabolic benefits of Apelin-13 have been quantified in numerous preclinical studies. The following tables summarize key findings in rodent models of obesity and insulin resistance.
Table 1: Effects of Apelin-13 on Glucose Homeostasis
| Parameter | Model | Treatment Details | Outcome | Reference |
| Insulin Sensitivity | Apelin Knockout (APKO) Mice | 4-week infusion of pyroglutamated apelin-13 | Improved insulin sensitivity | |
| Insulin Sensitivity | db/db Mice (obese, diabetic) | Apelin-13 infusion | Improved insulin sensitivity | |
| Glucose Tolerance | Obese and insulin-resistant mice | Bolus intravenous apelin administration | Improved glucose tolerance | |
| Glucose Uptake | C2C12 myotubes | Incubation with pGlu-apelin-13 (EC50 = 352 nM) | Increased glucose uptake | |
| Glucose Uptake | Human adipose tissue explants | Apelin-13 treatment | Stimulated glucose transport in an AMPK-dependent manner |
Table 2: Effects of Apelin-13 on Lipid Metabolism and Adiposity
| Parameter | Model | Treatment Details | Outcome | Reference |
| Adiposity | Apelin Knockout (APKO) Mice | 4-week infusion of pyroglutamated apelin-13 | Reversed increased abdominal adiposity | |
| Lipolysis | 3T3-L1 adipocytes | Apelin-13 treatment | Attenuated isoproterenol-induced FFA/glycerol release | |
| Fat Mass | High-fat diet-induced obese mice | 28 days of apelin-13 injection (0.1 μmol/kg/day i.p.) | Decreased fat mass | |
| Serum Triglycerides | C57BL/6 mice | 14-day ip apelin-13 treatment (0.1 μmol/kg·d) | Decreased serum triglycerides | |
| Lipid Storage | Hypertrophic adipocytes (in vitro) | Apelin-13 treatment | Suppressed lipid storage via PI3K signaling |
Table 3: Effects of Apelin-13 on Energy Expenditure and Mitochondrial Function
| Parameter | Model | Treatment Details | Outcome | Reference |
| Oxygen Consumption | Apelin-transgenic mice on a high-fat diet | - | Increased oxygen consumption | |
| Mitochondrial Biogenesis | Skeletal muscle of insulin-resistant mice | Chronic apelin treatment | Increased mitochondrial biogenesis | |
| Fatty Acid Oxidation | Soleus muscle of apelin-treated mice | 4 weeks of apelin injection (0.1 μmol/kg/day i.p.) | Increased complete fatty acid oxidation | |
| UCP3 mRNA Expression | Biceps brachii muscle of mice | Apelin-13 treatment | Significantly reduced UCP3 mRNA expression |
Experimental Protocols
The following section details common experimental methodologies used to investigate the metabolic effects of Apelin-13.
In Vivo Animal Studies
A general workflow for in vivo studies investigating Apelin-13's effects on obesity is outlined below.
-
Animal Models: Commonly used models include diet-induced obese (DIO) mice (e.g., C57BL/6 fed a high-fat diet), genetically obese and diabetic mice (e.g., db/db mice), and apelin knockout (APKO) mice.
-
Apelin-13 Administration: Apelin-13 can be administered via various routes, including intraperitoneal (i.p.) injections or continuous infusion using osmotic pumps.
-
Metabolic Phenotyping:
-
Glucose and Insulin Tolerance Tests (GTT and ITT): These tests are standard procedures to assess glucose homeostasis and insulin sensitivity.
-
Indirect Calorimetry: This technique measures oxygen consumption and carbon dioxide production to determine energy expenditure and substrate utilization.
-
Body Composition: Techniques like CT scanning are used to quantify fat and lean mass.
-
-
Tissue Analysis:
-
Western Blotting: Used to measure the phosphorylation status and total protein levels of key signaling molecules like Akt and AMPK in tissues such as skeletal muscle and adipose tissue.
-
Gene Expression Analysis: Quantitative PCR (qPCR) is employed to measure the mRNA levels of genes involved in metabolism, such as uncoupling proteins (UCPs) and markers of mitochondrial biogenesis.
-
In Vitro Cellular Assays
-
Cell Culture:
-
C2C12 Myotubes: A mouse myoblast cell line commonly used to study glucose uptake and signaling in skeletal muscle.
-
3T3-L1 Adipocytes: A mouse fibroblast cell line that can be differentiated into adipocytes to study lipolysis and glucose uptake in fat cells.
-
-
Glucose Uptake Assay:
-
Cells are treated with Apelin-13 and/or other compounds (e.g., insulin, inhibitors).
-
Glucose uptake is measured by incubating the cells with a radiolabeled glucose analog, such as 2-[\³H]deoxyglucose.
-
The amount of radioactivity incorporated into the cells is then quantified.
-
-
Lipolysis Assay:
-
Differentiated adipocytes are treated with a lipolytic agent (e.g., isoproterenol) in the presence or absence of Apelin-13.
-
The release of free fatty acids (FFAs) and glycerol into the culture medium is measured to assess the rate of lipolysis.
-
-
Western Blotting: As described for tissue analysis, this technique is used to assess the activation of signaling pathways in response to Apelin-13 treatment in cultured cells.
Conclusion and Future Directions
Apelin-13 demonstrates significant potential as a therapeutic agent for obesity and its metabolic complications. Its ability to improve insulin sensitivity, enhance glucose and lipid metabolism, and promote mitochondrial function in key metabolic tissues is well-documented in preclinical models. Future research should focus on the development of stable, long-acting Apelin-13 analogs suitable for clinical use. Further investigation into the central effects of Apelin-13 on appetite and energy balance is also warranted to fully understand its therapeutic potential. Clinical trials are currently underway to evaluate the efficacy of apelin-based therapies in humans with metabolic diseases.
References
- 1. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of Apelin–APJ System in Diabetes and Obesity [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
The Role of Apelin-13 in Fluid Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluid homeostasis is a tightly regulated physiological process critical for maintaining cellular function and overall organismal health. This delicate balance is orchestrated by a complex interplay of hormonal and neural signals that modulate water intake and renal water excretion. A key player in this regulatory network is the apelinergic system, comprising the peptide apelin and its G protein-coupled receptor, APJ. Among the various isoforms of apelin, Apelin-13 has emerged as a significant modulator of fluid balance, often acting in opposition to the classical antidiuretic hormone, vasopressin (AVP). This technical guide provides an in-depth exploration of the function of Apelin-13 in fluid homeostasis, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Core Concepts: Apelin-13 and its Antagonistic Relationship with Vasopressin
Apelin-13 is a 13-amino acid peptide that is a potent endogenous ligand for the APJ receptor. Both apelin and the APJ receptor are expressed in key areas for fluid regulation, including the hypothalamus and the kidney.[1] A central theme in the role of Apelin-13 in fluid homeostasis is its counter-regulatory relationship with AVP. While AVP promotes water reabsorption in the kidneys, leading to antidiuresis, Apelin-13 has been shown to have diuretic or "aquaretic" effects, promoting water excretion.[2][3][4] This functional antagonism is observed at both the central and peripheral levels.
Centrally , Apelin-13 can inhibit the electrical activity of AVP-releasing neurons in the supraoptic and paraventricular nuclei of the hypothalamus, thereby reducing AVP secretion into the bloodstream.[3] Peripherally , Apelin-13 acts directly on the kidney to counteract the effects of AVP on the collecting duct principal cells. This dual action makes the apelin/AVP balance a critical determinant of body water status.
Quantitative Data on the Effects of Apelin-13
The following tables summarize key quantitative findings from in vitro and in vivo studies investigating the effects of Apelin-13 on markers of fluid homeostasis.
Table 1: In Vitro Effects of Apelin-13 on AQP2 Expression and Signaling in Mouse Cortical Collecting Duct (mpkCCD) Cells
| Parameter | Treatment | Fold Change/Percent Reduction | Reference |
| AQP2 mRNA Expression | dDAVP (10 nM, 24h) + Apelin-13 (200 nM, 8h) | 65% reduction vs. dDAVP alone | |
| AQP2 mRNA Expression | dDAVP (10 nM, 24h) + Apelin-13 (200 nM, 24h) | 80% reduction vs. dDAVP alone | |
| AQP2 Protein Expression | dDAVP (24h) + Apelin-13 | Sharp decrease vs. dDAVP alone | |
| AQP2 Membrane Localization | dDAVP (24h) + Apelin-13 (30 min) | 2.61 ± 0.19 fold decrease vs. dDAVP alone | |
| AQP2 Membrane Localization | dDAVP (24h) + Apelin-13 (60 min) | 3.51 ± 0.12 fold decrease vs. dDAVP alone | |
| Phospho-AQP2 (Ser269) Membrane Fluorescence | dDAVP + Apelin-13 (30 min) | 9.43 ± 0.29 fold decrease vs. dDAVP alone | |
| Phospho-AQP2 (Ser269) Membrane Fluorescence | dDAVP + Apelin-13 (60 min) | 28.42 ± 0.83 fold decrease vs. dDAVP alone | |
| cAMP Production | AVP + Apelin-13 | 32 ± 4.4% decrease vs. AVP alone |
Table 2: In Vivo Effects of Apelin-13 on Fluid Homeostasis in Rodents
| Animal Model | Treatment | Parameter | Result | Reference |
| Lactating Mice | Intracerebroventricular Apelin-17 | Plasma AVP levels | Reduced | |
| Lactating Mice | Intracerebroventricular Apelin-17 | Diuresis | Increased | |
| Water-Deprived Rats (24h) | Water Deprivation | Plasma Apelin | 34% decrease | |
| Water-Deprived Rats (48h) | Water Deprivation | Plasma Apelin | 70% decrease | |
| Water-Deprived Rats (24h) | Water Deprivation | Hypothalamic Apelin | 167% increase | |
| Water-Deprived Rats (48h) | Water Deprivation | Hypothalamic Apelin | 81% increase | |
| Male Sprague-Dawley Rats | Intravenous Apelin-13 | Diuresis | Potently increased | |
| C57BL/6 Mice (48h Water Deprivation) | Apelin-13 infusion (100 µg/kg/day, i.p.) | Urine Osmolality | Partially attenuated the rise compared to vehicle | |
| C57BL/6 Mice (48h Water Deprivation) | Apelin-13 infusion (100 µg/kg/day, i.p.) | Plasma Osmolality | Further increased compared to vehicle | |
| Rats | Intracerebroventricular Apelin-13 (10 nmol) | Water Intake (at 1h) | Up to sixfold increase compared to saline |
Signaling Pathways of Apelin-13 in Fluid Homeostasis
Apelin-13 exerts its effects through the APJ receptor, a G protein-coupled receptor. The downstream signaling cascades are crucial for its physiological actions in both the central nervous system and the kidney.
Central Signaling in the Hypothalamus
In the magnocellular neurons of the supraoptic and paraventricular nuclei, Apelin-13 is co-localized with AVP. Intracerebroventricular administration of apelin inhibits the phasic electrical activity of these neurons, leading to reduced AVP release. This inhibitory action is thought to be mediated through the coupling of the APJ receptor to inhibitory G proteins (Gαi/o), which can lead to a decrease in neuronal excitability.
Caption: Central Apelin-13 Signaling Pathway.
Peripheral Signaling in the Kidney Collecting Duct
In the principal cells of the kidney collecting duct, Apelin-13 counteracts the AVP-induced cascade that leads to water reabsorption. AVP, through its V2 receptor, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). PKA then phosphorylates aquaporin-2 (AQP2), promoting its translocation to the apical membrane and increasing water permeability.
Apelin-13, via the APJ receptor coupled to Gαi/o, inhibits adenylyl cyclase, thereby reducing cAMP production and antagonizing the effects of AVP. This leads to decreased AQP2 phosphorylation, reduced AQP2 expression at both the mRNA and protein levels, and diminished translocation of AQP2 to the cell membrane.
Caption: Peripheral Apelin-13 Signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of Apelin-13's role in fluid homeostasis.
In Vitro Study: Apelin-13 Effects on AQP2 in mpkCCD Cells
1. Cell Culture:
-
Mouse cortical collecting duct (mpkCCD) cells are cultured on permeable supports to allow for polarization and differentiation.
-
Cells are maintained in a defined medium and grown until a high transepithelial resistance is achieved, indicating the formation of a tight epithelial monolayer.
2. Treatment with dDAVP and Apelin-13:
-
To induce AQP2 expression, cells are treated with the V2 receptor agonist dDAVP (e.g., 10 nM) for 24 hours.
-
For co-treatment, Apelin-13 (e.g., 200 nM) is added to the basolateral side of the cells for various durations (e.g., 8 or 24 hours for mRNA/protein expression; 30 or 60 minutes for membrane localization studies) in the continued presence of dDAVP.
3. Quantitative Real-Time PCR (qRT-PCR) for AQP2 mRNA:
-
Total RNA is extracted from the mpkCCD cells using a standard protocol (e.g., TRIzol reagent).
-
Reverse transcription is performed to synthesize cDNA.
-
qRT-PCR is carried out using primers specific for mouse AQP2 and a reference gene (e.g., GAPDH) for normalization. The relative expression of AQP2 mRNA is calculated using the ΔΔCt method.
4. Immunoblotting for AQP2 Protein:
-
Cells are lysed in a suitable buffer containing protease inhibitors.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody against AQP2, followed by a horseradish peroxidase-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence detection system. Densitometry is used to quantify band intensity, with a loading control like β-actin for normalization.
5. Confocal Immunofluorescence for AQP2 Localization:
-
mpkCCD cells grown on permeable supports are fixed (e.g., with 4% paraformaldehyde), permeabilized (e.g., with 0.1% Triton X-100), and blocked.
-
Cells are incubated with a primary antibody against AQP2 and, if applicable, a marker for the apical membrane or tight junctions (e.g., occludin).
-
Fluorescently labeled secondary antibodies are used for detection.
-
Nuclei are counterstained with DAPI.
-
Images are acquired using a confocal microscope, and the localization of AQP2 at the apical membrane versus the cytoplasm is quantified.
In Vivo Study: Apelin-13 Effects on Water Intake and Diuresis in Rats
1. Animal Model and Housing:
-
Adult male rats (e.g., Wistar or Sprague-Dawley) are used.
-
Animals are individually housed in metabolic cages to allow for the collection of urine and measurement of water intake.
2. Intracerebroventricular (ICV) Cannulation and Injection:
-
A guide cannula is stereotaxically implanted into a lateral cerebral ventricle.
-
After a recovery period, Apelin-13 (e.g., 1-10 nmol dissolved in sterile saline) or vehicle is injected through the cannula in a small volume (e.g., 1-5 µL).
3. Measurement of Water Intake and Urine Output:
-
Following ICV injection, water intake is measured at regular intervals (e.g., every hour) for a specified period.
-
Urine is collected over 24-hour periods, and the total volume is recorded.
-
Urine osmolality is measured using an osmometer.
4. Blood Sampling and Hormone Analysis:
-
At the end of the experiment, blood samples can be collected for the measurement of plasma AVP and osmolality.
-
Plasma AVP levels are typically determined by radioimmunoassay (RIA) or ELISA.
Caption: In Vivo Experimental Workflow.
Conclusion and Future Directions
The evidence strongly supports a critical role for Apelin-13 in the regulation of fluid homeostasis, primarily through its opposition to the actions of vasopressin. Its ability to modulate both central AVP release and peripheral renal water handling highlights the apelinergic system as a nuanced and powerful regulator of body water balance. For drug development professionals, the APJ receptor represents a promising therapeutic target for conditions characterized by fluid imbalance, such as hyponatremia or states of inappropriate antidiuresis.
Future research should focus on elucidating the finer details of the APJ receptor's signaling pathways, including potential biased agonism by different apelin isoforms or synthetic ligands. Further in vivo studies are warranted to fully understand the physiological and pathophysiological contexts in which the apelin/AVP axis is most critical. The development of stable Apelin-13 analogs could pave the way for novel therapeutic strategies to manage a range of fluid and electrolyte disorders.
References
- 1. Genome-Engineered mpkCCDc14 Cells as a New Resource for Studying AQP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diuretic Action of Apelin-13 Mediated by Inhibiting cAMP/PKA/sPRR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effects of centrally administered apelin-13 on food intake, water intake and pituitary hormone release in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Apelin-13's interaction with other signaling molecules
An In-depth Technical Guide to Apelin-13's Interaction with Other Signaling Molecules
Abstract
Apelin-13, a potent endogenous peptide, exerts a wide array of physiological effects through its interaction with the G-protein coupled receptor, APJ. This technical guide provides a comprehensive overview of the intricate signaling network initiated by Apelin-13. It details the core signaling pathways, including PI3K/Akt and MAPK/ERK, and explores the significant crosstalk with other critical signaling molecules such as the angiotensin II receptor, insulin signaling intermediates, and VEGF. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of the molecular interactions to facilitate a deeper understanding and guide future research and therapeutic development.
Introduction to Apelin-13 and the APJ Receptor
Apelin is an endogenous ligand for the G-protein coupled receptor APJ, with Apelin-13 being one of its most biologically active isoforms. The Apelin/APJ system is widely distributed throughout the body and is implicated in a multitude of physiological and pathological processes, including cardiovascular function, fluid homeostasis, angiogenesis, and metabolism. Upon binding to the APJ receptor, Apelin-13 initiates a cascade of intracellular signaling events, primarily through the coupling of heterotrimeric G proteins, which then modulate a diverse set of downstream effector pathways.
Core Signaling Pathways Activated by Apelin-13
Activation of the APJ receptor by Apelin-13 triggers numerous downstream signaling cascades. The receptor couples to several G protein subtypes, including Gαi, Gαq/11, and Gα12/13, leading to the modulation of key intracellular signaling pathways.[1][2][3]
G-Protein Coupling and Initial Events
-
Gαi Pathway : The coupling of APJ to pertussis toxin-sensitive Gαi proteins is a primary event.[1][4] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) production. This pathway is fundamental to many of Apelin-13's cellular effects.
-
Gαq/11 Pathway : Apelin-13 can also signal through Gαq/11, which activates Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).
-
Gα13 Pathway : A non-canonical pathway involving Gα13 has been identified, which leads to the phosphorylation and cytoplasmic translocation of histone deacetylases (HDACs) 4 and 5. This de-represses the myocyte enhancer factor 2 (MEF2), a key transcription factor in cardiovascular development.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical downstream target of Apelin-13, playing a major role in cell survival, proliferation, and metabolism. Apelin-13 has been shown to promote the phosphorylation and activation of both PI3K and Akt in various cell types, including cardiomyocytes, endothelial cells, and vascular smooth muscle cells. This activation is often dependent on Gαi coupling. The PI3K/Akt cascade can further activate downstream effectors like the mammalian target of rapamycin (mTOR) and endothelial nitric oxide synthase (eNOS).
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another major signaling route activated by Apelin-13. Apelin-13 treatment leads to the phosphorylation and activation of ERK1/2 in a dose- and time-dependent manner. This activation is crucial for mediating Apelin-13's effects on cell proliferation and migration. Studies have shown that this activation is dependent on Gαi2 coupling.
Diagram: Core Apelin-13 Signaling Pathways
Caption: Apelin-13 binds to the APJ receptor, activating multiple G-proteins and downstream pathways.
Crosstalk with Other Signaling Molecules
Apelin-13 signaling is not isolated; it engages in significant crosstalk with other major signaling systems, which is crucial for its diverse physiological roles.
Interaction with Angiotensin II Type 1 Receptor (AT1R)
The APJ receptor can form heterodimers with the Angiotensin II Type 1 Receptor (AT1R). This interaction is of significant interest as the renin-angiotensin system and the Apelin/APJ system often have opposing physiological effects. When Apelin-13 binds to APJ in the APJ-AT1R heterodimer, it induces a conformational change that allosterically inhibits Angiotensin II (Ang II) binding to AT1R. This trans-inhibition mechanism effectively antagonizes Ang II signaling, contributing to Apelin-13's vasodilatory and cardioprotective effects.
Crosstalk with Insulin Signaling
Apelin is recognized as a key player in maintaining insulin sensitivity. Apelin-13 can enhance glucose uptake in skeletal muscle and other tissues. This effect is mediated, in part, through an AMP-activated protein kinase (AMPK)-dependent pathway. Apelin-13 administration has been shown to improve insulin sensitivity in animal models of diabetes. Conversely, insulin can regulate the expression of apelin, suggesting a feedback loop between these two systems.
Interaction with VEGF Signaling
Apelin-13 plays a significant role in angiogenesis, often in concert with Vascular Endothelial Growth Factor (VEGF). Apelin signaling is considered a critical molecular switch that drives endothelial cells toward a pro-angiogenic state. Some studies suggest that Apelin-13 can upregulate the expression of VEGF and its receptor, VEGFR2, creating a synergistic effect on angiogenesis. However, other evidence indicates that Apelin-13 and VEGF can also act via independent pathways to promote pathological angiogenesis.
Role of Nitric Oxide (NO) Signaling
A significant portion of Apelin-13's vasodilatory effects are mediated by nitric oxide (NO). Apelin-13 stimulates the phosphorylation and activation of endothelial nitric oxide synthase (eNOS) through the PI3K/Akt pathway. The resulting production of NO in endothelial cells leads to the relaxation of vascular smooth muscle and a decrease in blood pressure. This effect can be abolished by eNOS inhibitors, highlighting the critical role of the NO pathway in Apelin-13-mediated vasorelaxation.
Diagram: APJ and AT1R Crosstalk
Caption: Apelin-13 binding to APJ in a heterodimer allosterically inhibits Angiotensin II signaling.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on Apelin-13 signaling.
Table 1: Apelin-13 Concentration and ERK1/2 Activation
| Parameter | Value | Cell Type | Reference |
|---|---|---|---|
| Significant ERK1/2 Activation | 10 nM | HEK293-apelinR | |
| Maximal ERK1/2 Activation | 100 nM | HEK293-apelinR | |
| Peak Activation Time | 15 minutes | HEK293-apelinR |
| Return to Basal Level | Within 60 minutes | HEK293-apelinR | |
Table 2: Effects of Apelin-13 Analogues on Intracellular Signaling
| Analogue | Effect on Intracellular Ca²+ | Effect on cAMP | Cell Type | Reference |
|---|---|---|---|---|
| Apelin-13 amide (10⁻⁷ M) | Up to 3.0-fold increase (p < 0.001) | Up to 1.7-fold increase (p < 0.01) | BRIN-BD11 |
| (pGlu)apelin-13 amide | Stimulated insulin-independent glucose uptake (2.9-3.3-fold, p < 0.05) | N/A | Differentiated adipocytes | |
Key Experimental Protocols
Understanding the interactions of Apelin-13 requires specific biochemical and cell-based assays. Below are simplified protocols for key experimental techniques.
Co-Immunoprecipitation (Co-IP) to Detect APJ-AT1R Heterodimerization
Objective: To determine if the APJ and AT1R proteins physically interact within a cell.
Methodology:
-
Cell Lysis: Culture cells endogenously or exogenously expressing both APJ and AT1R. Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Antibody Incubation: Add an antibody specific to one of the proteins (e.g., anti-APJ) to the cell lysate. Incubate to allow the antibody to bind to its target protein (the "bait").
-
Immunoprecipitation: Add protein A/G-coated agarose or magnetic beads to the lysate. The beads will bind to the antibody, which is attached to the bait protein and any interacting partners (the "prey," e.g., AT1R).
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with an antibody specific to the suspected interacting protein (e.g., anti-AT1R). A band corresponding to AT1R confirms the interaction.
Diagram: Co-Immunoprecipitation Workflow
Caption: A simplified workflow for detecting protein-protein interactions using Co-IP.
Bioluminescence Resonance Energy Transfer (BRET) Assay
Objective: To measure the interaction between two proteins in real-time in living cells.
Methodology:
-
Vector Construction: Genetically fuse one protein of interest (e.g., APJ) to a bioluminescent donor molecule (e.g., Renilla Luciferase, RLuc). Fuse the second protein (e.g., Gαi) to a fluorescent acceptor molecule (e.g., YFP).
-
Cell Transfection: Co-transfect host cells (e.g., HEK293) with both constructs.
-
Cell Culture and Stimulation: Culture the cells and then stimulate them with the ligand of interest (Apelin-13).
-
Substrate Addition: Add the substrate for the donor enzyme (e.g., coelenterazine for RLuc).
-
Signal Detection: If the two proteins are in close proximity (<10 nm), the energy from the bioluminescent donor will be transferred to the fluorescent acceptor, causing it to emit light at its characteristic wavelength.
-
Data Analysis: Measure the light emission at both the donor and acceptor wavelengths. The BRET ratio (acceptor emission / donor emission) is calculated. An increase in this ratio upon stimulation indicates that the two proteins are interacting.
Conclusion and Future Directions
Apelin-13 orchestrates a complex and highly interconnected signaling network. Its ability to activate canonical pathways like PI3K/Akt and MAPK/ERK, coupled with its significant crosstalk with the angiotensin, insulin, and VEGF systems, underscores its importance as a pleiotropic regulator of physiology. The allosteric inhibition of AT1R and the modulation of insulin sensitivity and angiogenesis represent promising avenues for therapeutic intervention in cardiovascular and metabolic diseases. Future research should focus on elucidating the specific molecular determinants of biased agonism at the APJ receptor, which could allow for the development of pathway-specific drugs that maximize therapeutic benefits while minimizing potential side effects. The detailed understanding of these interactions is paramount for the rational design of novel therapeutics targeting the Apelin/APJ system.
References
- 1. Signaling Modulation via Minimal C-Terminal Modifications of Apelin-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Apelin-13 induces ERK1/2 but not p38 MAPK activation through coupling of the human apelin receptor to the Gi2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Apelin-13 (TFA) in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Apelin-13 (TFA salt) to mice for research and preclinical studies. Apelin-13 is a potent endogenous peptide and an active ligand for the G protein-coupled receptor APJ. It is implicated in a wide range of physiological processes, making it a significant target for drug development.
Data Presentation: Quantitative Administration Protocols
The following tables summarize the dosages and administration routes of Apelin-13 used in various in vivo studies in mice.
| Administration Route | Dosage | Mouse Model/Condition | Reference |
| Intraperitoneal (i.p.) | 10-100 µ g/mouse | Gastric emptying studies | [1][2] |
| Intraperitoneal (i.p.) | 100 µg/kg/day (three times a day) | Water deprivation model | [3] |
| Intraperitoneal (i.p.) | 200 µg/kg/day (for 4 weeks) | Type 2 Diabetes Mellitus (T2DM) model | [4] |
| Intraperitoneal (i.p.) | 25 nmol/kg (once daily for 28 days) | High-fat diet-induced obese mice | [5] |
| Intracerebroventricular (i.c.v.) | 0.3, 1, and 3 µ g/mouse | Gastric transit and emotional behavior studies | |
| Intracerebroventricular (i.c.v.) | 1 and 3 µ g/mouse | Food intake studies | |
| Intracerebroventricular (i.c.v.) | 1 µ g/day (for 10 days) | Energy homeostasis studies in C57BL/6 mice | |
| Intravenous (i.v.) | Not specified | Ischemia/reperfusion injury model | |
| Intravenous (i.v.) | 2, 10, and 20 mg/kg | Inflammatory pain model (formalin test) | |
| Intravenous (i.v.) | Not specified | Chronic asthma model | |
| Subcutaneous (s.c.) | 2 mg/kg | Gestational Diabetes Mellitus (GDM) model | |
| Intrathecal (i.t.) | 0.1, 1, and 10 nmol/mouse | Inflammatory pain model (CFA-induced) | |
| Intrathecal (i.t.) | 0.3-3 nmol/mouse | Nociceptive response studies (formalin and tail-flick tests) |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration for Metabolic Studies
This protocol is based on studies investigating the effects of Apelin-13 on metabolic disorders.
Objective: To assess the effect of chronic Apelin-13 administration on metabolic parameters in a diet-induced obesity mouse model.
Materials:
-
Apelin-13 (TFA salt)
-
Sterile, pyrogen-free saline solution
-
High-fat diet-induced obese mice
-
Insulin syringes (28-30 gauge)
Procedure:
-
Preparation of Apelin-13 Solution: Dissolve Apelin-13 (TFA) in sterile saline to achieve the desired final concentration (e.g., for a 25 nmol/kg dose in a 25g mouse, prepare a solution that allows for an injection volume of approximately 100-200 µL).
-
Animal Handling: Gently restrain the mouse to expose the abdomen.
-
Injection: Insert the needle at a shallow angle (approximately 10-20 degrees) into the lower right or left quadrant of the abdomen, avoiding the midline to prevent bladder or cecum puncture.
-
Administration: Inject the Apelin-13 solution slowly.
-
Frequency: Administer once daily for the duration of the study (e.g., 28 days).
-
Monitoring: Monitor the mice for changes in body weight, food intake, and blood glucose levels throughout the study.
Protocol 2: Intracerebroventricular (i.c.v.) Administration for Neurological Studies
This protocol is adapted from studies examining the central effects of Apelin-13 on behavior and physiological functions.
Objective: To investigate the role of centrally administered Apelin-13 on food intake and emotional behavior.
Materials:
-
Apelin-13 (TFA salt)
-
Sterile artificial cerebrospinal fluid (aCSF) or saline
-
Stereotaxic apparatus
-
Cannula and injection syringe (e.g., Hamilton syringe)
-
Anesthetic agent
Procedure:
-
Cannula Implantation (pre-experimental surgery):
-
Anesthetize the mouse using an appropriate anesthetic.
-
Secure the mouse in a stereotaxic frame.
-
Implant a guide cannula into the desired brain ventricle (e.g., lateral or third ventricle) using stereotaxic coordinates.
-
Secure the cannula with dental cement and allow the mouse to recover for at least one week.
-
-
Preparation of Apelin-13 Solution: Dissolve Apelin-13 (TFA) in sterile aCSF or saline to the desired concentration (e.g., 0.3, 1, or 3 µg per mouse in a volume of 1-5 µL).
-
Injection:
-
Gently restrain the conscious mouse.
-
Insert the injection needle through the guide cannula.
-
Infuse the Apelin-13 solution slowly over a period of 1-2 minutes.
-
-
Behavioral/Physiological Assessment: Following the injection, perform behavioral tests such as the forced swimming test, tail suspension test, or monitor food and water intake.
Signaling Pathways and Experimental Workflows
Apelin-13 Signaling Pathways
Apelin-13 binding to its receptor, APJ, activates several downstream signaling cascades that mediate its diverse physiological effects.
Caption: Apelin-13 signaling pathways.
Experimental Workflow for In Vivo Apelin-13 Administration
The following diagram illustrates a typical experimental workflow for an in vivo study involving Apelin-13 administration in mice.
Caption: Experimental workflow for Apelin-13 studies.
References
- 1. Effect of centrally administered apelin-13 on gastric emptying and gastrointestinal transit in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 3. Diuretic Action of Apelin-13 Mediated by Inhibiting cAMP/PKA/sPRR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beneficial effects of Apelin-13 on metabolic diseases and exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term treatment with acylated analogues of apelin-13 amide ameliorates diabetes and improves lipid profile of high-fat fed mice | PLOS One [journals.plos.org]
Application Notes and Protocols for Apelin-13 (TFA) in Rat Models of Heart Failure
For Researchers, Scientists, and Drug Development Professionals
Product Information
-
Product Name: Apelin-13 (TFA)
-
Molecular Formula: C₇₁H₁₁₉N₂₁O₁₈S (as trifluoroacetate salt)
-
Appearance: White to off-white lyophilized powder
-
Purity: ≥95%
-
Storage: Store at -20°C. For long-term storage, store at -80°C. Avoid repeated freeze-thaw cycles.
-
Solubility: Soluble in sterile water or saline.
-
Mechanism of Action: Apelin-13 is an endogenous ligand for the G-protein coupled receptor APJ. Its activation triggers multiple downstream signaling pathways involved in cardiovascular regulation, including vasodilation, positive inotropy, and angiogenesis.[1][2] It has been shown to exert cardioprotective effects in various models of heart failure.[3][4]
Application Notes: Efficacy of Apelin-13 in Rat Models of Heart Failure
Apelin-13 has demonstrated significant therapeutic potential in preclinical rat models of heart failure (HF) induced by various methods, including myocardial infarction (MI), hypertension, and metabolic disorders. Administration of Apelin-13 has been shown to improve cardiac function, reduce adverse remodeling, and attenuate cardiac fibrosis.[5]
Key Findings:
-
Improved Cardiac Function: Apelin-13 administration consistently improves hemodynamic parameters in HF rats. This includes enhancement of left ventricular systolic and diastolic function, evidenced by increased ejection fraction (EF), fractional shortening (FS), and maximal rate of pressure development (+dP/dtmax).
-
Attenuation of Cardiac Remodeling and Fibrosis: Studies show that Apelin-13 treatment reduces cardiac fibrosis in the hearts of rats with MI-induced HF. It achieves this by inhibiting the expression of fibrotic markers such as collagen I, collagen III, and transforming growth factor-β (TGF-β).
-
Reduction of Oxidative Stress: Apelin-13 has been found to decrease the levels of reactive oxygen species (ROS) in the heart, partly by inhibiting the PI3K/Akt signaling pathway, which can contribute to oxidative stress in the context of heart failure.
-
Pro-angiogenic Effects: Apelin-13 treatment can increase the levels of circulating angiogenic factors like vascular endothelial growth factor (VEGF) and insulin-like growth factor one (IGF-1), which may contribute to its protective effects following myocardial infarction.
Summary of Apelin-13 Dosages and Effects in Rat Models of Heart Failure
| Heart Failure Model | Rat Strain | Apelin-13 Dosage & Administration Route | Duration of Treatment | Key Observed Effects |
| Myocardial Infarction (MI) via LAD ligation | Sprague-Dawley | Not specified, but reversed MI-induced changes | Not specified | Improved cardiac dysfunction and hemodynamics; attenuated cardiac fibrosis. |
| Hypertensive Heart Failure | Dahl Salt-Sensitive | 200 µg/kg/day, Intraperitoneal (IP) | 7 weeks | Ameliorated cardiac dysfunction and remodeling; suppressed inflammation. |
| Hypertensive Heart Failure (Two-kidney, one-clip) | Not specified | 0.1, 1, and 10 µg, Intravenous (IV) infusion | Acute (10-min intervals) | Improved systolic and diastolic function. |
| Ischemia-Reperfusion (I/R) Injury | Not specified | 1 µg/kg, IV | Acute (before reperfusion) | Reduced infarct size by ~40%; protected against ER stress-induced apoptosis. |
| Myocardial Infarction (MI) via LAD ligation | Not specified | 10 nmol/kg/day (~15 µg/kg/day), IP | 5 days | Improved contractile function and reduced fibrosis area. |
| Type 2 Diabetes with High-Fat Diet | Goto-Kakizaki | 200 µg/kg/day, IP | 4 weeks | Improved cardiac function, insulin resistance, and lipid metabolism. |
Experimental Protocols
This protocol describes the creation of a heart failure model in rats by permanent ligation of the left anterior descending (LAD) coronary artery.
Materials:
-
Sprague-Dawley rats (male, 250-300g)
-
Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, IP)
-
Rodent ventilator
-
Surgical instruments (scissors, forceps, needle holder)
-
6-0 silk suture
-
Electrocardiogram (ECG) monitor
Procedure:
-
Anesthetize the rat and confirm the depth of anesthesia by lack of pedal withdrawal reflex.
-
Intubate the rat and connect it to a rodent ventilator, maintaining a respiratory rate of 60-70 breaths/min.
-
Place the rat in a supine position and monitor ECG.
-
Perform a left thoracotomy at the fourth or fifth intercostal space to expose the heart.
-
Gently retract the ribs to visualize the left atrium and the origin of the LAD artery.
-
Carefully pass a 6-0 silk suture under the LAD artery, approximately 2-3 mm from its origin.
-
Permanently ligate the artery. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior ventricular wall and ST-segment elevation on the ECG.
-
Close the thoracic cavity in layers and allow the animal to recover on a heating pad.
-
Administer post-operative analgesics as per institutional guidelines.
-
Heart failure typically develops over the next 4-6 weeks, which can be confirmed by echocardiography.
Preparation of Stock Solution:
-
Allow the lyophilized Apelin-13 (TFA) powder to equilibrate to room temperature before opening the vial.
-
Reconstitute the peptide in sterile, pyrogen-free saline to a desired stock concentration (e.g., 1 mg/mL).
-
Gently swirl the vial to dissolve the powder completely. Do not shake vigorously.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -80°C.
Administration Methods:
-
Intraperitoneal (IP) Injection (for chronic studies):
-
Thaw an aliquot of the Apelin-13 stock solution on ice.
-
Dilute with sterile saline to the final desired concentration for the calculated dose (e.g., 200 µg/kg).
-
Gently restrain the rat and inject the solution into the lower abdominal quadrant.
-
-
Intravenous (IV) Infusion (for acute studies):
-
Anesthetize the rat and cannulate the jugular or femoral vein.
-
Dilute the Apelin-13 stock solution in sterile saline to the final infusion concentration.
-
Administer the solution via an infusion pump at a controlled rate as specified by the experimental design (e.g., incremental doses of 0.1, 1, and 10 µg at 10-minute intervals).
-
Procedure:
-
Lightly anesthetize the rat (e.g., with 1.5-2% isoflurane) to minimize effects on cardiac function.
-
Shave the chest area and apply ultrasound gel.
-
Using a high-frequency ultrasound system with a small animal probe, obtain two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
Measure the following parameters from the M-mode tracings over at least three consecutive cardiac cycles:
-
Left Ventricular Internal Diameter at end-diastole (LVID;d)
-
Left Ventricular Internal Diameter at end-systole (LVID;s)
-
-
Calculate the following functional parameters:
-
Ejection Fraction (EF %): [(LVID;d³ - LVID;s³) / LVID;d³] * 100
-
Fractional Shortening (FS %): [(LVID;d - LVID;s) / LVID;d] * 100
-
Visualizations: Signaling Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Cardioprotective effect of apelin-13 on cardiac performance and remodeling in end-stage heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Apelin-13 alleviated cardiac fibrosis via inhibiting the PI3K/Akt pathway to attenuate oxidative stress in rats with myocardial infarction-induced heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apelin-13 (TFA) in H9C2 Cardiomyocyte Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apelin-13, a biologically active peptide fragment of the apelin preproprotein, is an endogenous ligand for the G protein-coupled APJ receptor. It is a key regulator in the cardiovascular system, with roles in cardiac development, blood pressure regulation, and cardiac contractility.[1][2][3][4] In the context of H9C2 rat cardiomyocyte cell line, a widely used in vitro model for studying cardiac biology, Apelin-13 has been shown to modulate several critical cellular processes, including hypertrophy, proliferation, apoptosis, and oxidative stress. These application notes provide an overview of the multifaceted effects of Apelin-13 on H9C2 cells and detailed protocols for relevant in vitro assays.
Key Effects of Apelin-13 on H9C2 Cardiomyocytes
Apelin-13 exerts a range of effects on H9C2 cardiomyocytes, primarily through the activation of the PI3K/Akt/mTOR and ERK1/2 signaling pathways.[5]
-
Cardiomyocyte Hypertrophy: Apelin-13 has been demonstrated to promote cardiomyocyte hypertrophy, characterized by an increase in cell size, volume, and protein content. This effect is mediated through the PI3K-Akt-ERK1/2-p70S6K pathway and is associated with autophagy.
-
Cell Proliferation: Studies have shown that Apelin-13 can stimulate the proliferation of H9C2 cells, suggesting a role in myocardial growth and repair. This proliferative effect is linked to the activation of the Akt and ERK1/2 signaling pathways.
-
Anti-Apoptotic and Pro-Survival Effects: Apelin-13 exhibits protective effects against apoptosis and oxidative stress in H9C2 cells induced by various stimuli, such as nicotine. It has been shown to inhibit apoptosis by modulating the expression of Bcl-2 and Bax proteins and reducing the production of reactive oxygen species (ROS).
-
Regulation of Oxidative Stress: Apelin-13 can attenuate oxidative stress in cardiomyocytes by enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD).
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of Apelin-13 in H9C2 cell culture assays.
Table 1: Effective Concentrations of Apelin-13 in H9C2 Cell Assays
| Assay | Effective Concentration Range | Optimal Concentration | Reference |
| Hypertrophy Induction | 0.001 - 2 µM | 2 µM | |
| Cell Proliferation | 50 - 600 nM | Not specified | |
| Anti-apoptosis (Nicotine-induced) | 0.1 - 4 µM | 2 µM | |
| PI3K/Akt/mTOR Pathway Activation | 10⁻⁹ - 10⁻⁵ mol/L | 10⁻⁷ mol/L |
Table 2: Effects of Apelin-13 on H9C2 Cell Hypertrophy
| Parameter | Treatment | Result | Reference |
| Cell Diameter | 2 µM Apelin-13 for 96h | Significantly increased | |
| Cell Volume | 2 µM Apelin-13 for 96h | Significantly increased | |
| Protein Content | 2 µM Apelin-13 for 96h | Significantly increased |
Table 3: Effects of Apelin-13 on Apoptosis and Oxidative Stress Markers
| Parameter | Condition | Treatment | Result | Reference |
| Bcl-2 Expression | Nicotine-induced stress | 2 µM Apelin-13 | Increased | |
| Bax Expression | Nicotine-induced stress | 2 µM Apelin-13 | Decreased | |
| ROS Production | Nicotine-induced stress | 2 µM Apelin-13 | Decreased | |
| IL-1β and TNF-α | Nicotine-induced stress | Apelin-13 | Decreased | |
| SOD1 and SOD2 | Nicotine-induced stress | Apelin-13 | Increased |
Signaling Pathways and Experimental Workflow
Apelin-13 Signaling in H9C2 Cardiomyocytes
Apelin-13 binds to its receptor, APJ, initiating downstream signaling cascades that regulate various cellular functions in H9C2 cardiomyocytes.
Caption: Apelin-13 signaling pathways in H9C2 cardiomyocytes.
General Experimental Workflow for Studying Apelin-13 Effects
This diagram outlines a typical workflow for investigating the effects of Apelin-13 on H9C2 cells.
Caption: A typical experimental workflow for H9C2 cell assays with Apelin-13.
Experimental Protocols
H9C2 Cell Culture and Maintenance
-
Cell Line: H9C2(2-1) rat cardiomyoblasts.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency.
Cell Viability / Proliferation Assay (MTT Assay)
This protocol is adapted from methodologies used to assess the proliferative effects of Apelin-13.
-
Cell Seeding: Seed H9C2 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Apelin-13 (e.g., 0, 50, 100, 200, 400, 600 nM). For anti-apoptotic studies, a stressor like nicotine (e.g., 10 µM) can be co-administered.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Apoptosis Assay (TUNEL Staining)
This protocol is based on methods to evaluate the anti-apoptotic effects of Apelin-13.
-
Cell Culture and Treatment: Culture H9C2 cells on coverslips in a 24-well plate. Treat the cells with Apelin-13 and/or an apoptotic stimulus (e.g., nicotine) as required.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
TUNEL Reaction: Perform TUNEL staining according to the manufacturer's instructions of a commercially available kit. This typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescein-dUTP.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence, while all nuclei will show blue fluorescence.
Western Blot Analysis for Signaling Proteins
This protocol is for assessing the activation of signaling pathways like PI3K/Akt and ERK1/2.
-
Cell Lysis: After treatment with Apelin-13 for the desired time, wash the H9C2 cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK1/2, total ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Measurement of Reactive Oxygen Species (ROS)
This protocol is based on the use of DCFH-DA to measure intracellular ROS levels.
-
Cell Culture and Treatment: Seed H9C2 cells in a suitable format (e.g., 96-well black plate for fluorescence reading or 6-well plate for flow cytometry). Treat the cells with Apelin-13 and/or an oxidative stressor.
-
DCFH-DA Loading: After treatment, remove the medium and incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The endoplasmic reticulum stress-autophagy pathway is involved in apelin-13-induced cardiomyocyte hypertrophy in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effects of Apelin-13 on nicotine-induced H9c2 cardiomyocyte apoptosis and oxidative stress [tobaccoinduceddiseases.org]
- 4. Apelin-13 promotes cardiomyocyte hypertrophy via PI3K-Akt-ERK1/2-p70S6K and PI3K-induced autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Intracerebroventricular (ICV) Injection of Apelin-13 in Brain Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apelin is a neuropeptide that serves as the endogenous ligand for the G protein-coupled receptor, APJ. The apelin/APJ system is widely distributed throughout the central nervous system (CNS), including key hypothalamic nuclei that regulate physiological processes. Intracerebroventricular (ICV) injection is a critical technique for investigating the central effects of Apelin-13, the most potent isoform of apelin. This document provides detailed application notes and protocols for the ICV administration of Apelin-13 in brain research, summarizing its effects on various physiological parameters and outlining the underlying signaling pathways.
Applications of ICV Apelin-13 Injection
The central administration of Apelin-13 has been shown to modulate a range of physiological and behavioral responses. Key research applications include:
-
Regulation of Fluid Homeostasis: ICV injection of Apelin-13 has been demonstrated to dose-dependently increase drinking behavior and water intake.[1] This suggests a significant role for central apelin in the regulation of thirst and body fluid balance.
-
Modulation of Feeding Behavior: The effects of centrally administered Apelin-13 on food intake have yielded varied results, with some studies reporting a reduction in food intake in both fed and fasted rats, while others suggest it may stimulate feeding under certain conditions.[2][3][4] These discrepancies may be attributable to differences in experimental conditions, dosage, and animal models.
-
Neuroendocrine Regulation: Apelin-13 administered via ICV injection influences the hypothalamic-pituitary-adrenal (HPA) axis and other endocrine pathways. It has been shown to increase plasma levels of ACTH and corticosterone while decreasing prolactin, LH, and FSH.[1] In vitro studies have confirmed that Apelin-13 can stimulate the release of corticotropin-releasing hormone (CRH) and arginine vasopressin (AVP) from hypothalamic explants.
-
Neuroprotection: Central injection of Apelin-13 has demonstrated neuroprotective effects in models of cerebral ischemia/reperfusion injury. Studies have shown that Apelin-13 can reduce infarct volume, inhibit neuronal apoptosis, and improve neurological deficits.
-
Cognitive Function: Research suggests a potential role for the apelin system in cognitive processes. ICV injection of Apelin-13 has been shown to ameliorate cognitive deficits in a rat model of Alzheimer's disease by inhibiting neuroinflammation through the BDNF/TrkB signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of ICV Apelin-13 injection as reported in various studies.
Table 1: Effects of ICV Apelin-13 on Food and Water Intake
| Animal Model | Dose | Effect on Food Intake | Effect on Water Intake | Time Point | Reference |
| Wistar Rat | 1 and 3 nmol | Reduction in fed and fasted rats | Not specified | 4h (fed), 24h (fasted) | |
| Wistar Rat | 10 nmol | Little effect | Up to six-fold increase | 1h | |
| C57BL/6 Mice | 1 µ g/day (chronic infusion) | Significant increase | Not specified | Days 3-7 | |
| Mice | 1 and 3 µg | Significant decrease | Significant decrease (3µg) | 4h | |
| Broiler Chicks (5-day-old) | 1.00 µg | Significant reduction | Not specified | 21h | |
| Broiler Chicks (5-day-old) | 1.50 µg | Significant decrease | Not specified | 2, 3, 4, 8, 21h | |
| Broiler Chicks (7-day-old) | 2.00 µg | Significant reduction | Not specified | 8 and 21h |
Table 2: Neuroprotective and Cellular Effects of ICV Apelin-13
| Animal Model/Study Type | Dose | Measured Outcome | Result | Reference |
| Wistar Rat (Cerebral I/R) | 0.1 µg/g | Infarct Volume | Reduced | |
| Wistar Rat (Cerebral I/R) | 0.1 µg/g | Apoptotic Cell Number | Decreased | |
| Wistar Rat (Cerebral I/R) | 0.1 µg/g | Bcl-2 Immunoreactivity | Increased | |
| Wistar Rat (Cerebral I/R) | 0.1 µg/g | Caspase-3 Immunoreactivity | Decreased | |
| Rat Model of SAH | 50 and 150 µg/10 µl | Brain Edema | Significantly reduced | |
| Rat Model of Alzheimer's | 2 µg | Cognitive Deficit | Ameliorated |
Experimental Protocols
Protocol 1: Stereotaxic Surgery and ICV Cannula Implantation
This protocol describes the surgical implantation of a guide cannula into the lateral cerebral ventricle of a rodent for subsequent ICV injections.
Materials:
-
Rodent (e.g., Wistar rat, C57BL/6 mouse)
-
Anesthetic (e.g., 10% chloral hydrate, isoflurane)
-
Stereotaxic apparatus
-
Stainless steel guide cannula and dummy cannula
-
Dental cement
-
Surgical instruments (scalpel, forceps, etc.)
-
Wound clips or sutures
-
Analgesic
-
Sterile saline
Procedure:
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Stereotaxic Mounting: Place the animal in the stereotaxic apparatus. Ensure the head is held firmly and level.
-
Surgical Preparation: Shave the surgical area on the scalp and sterilize with an appropriate antiseptic solution. Make a midline incision to expose the skull.
-
Coordinate Identification: Identify the bregma landmark on the skull. Based on a stereotaxic atlas for the specific species and strain, determine the coordinates for the lateral ventricle. A common target for rats is approximately 1.0 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5-4.0 mm ventral from the skull surface.
-
Craniotomy: Drill a small burr hole through the skull at the determined coordinates, being careful not to damage the underlying dura mater.
-
Cannula Implantation: Slowly lower the guide cannula to the target depth.
-
Fixation: Secure the guide cannula to the skull using dental cement.
-
Wound Closure: Close the scalp incision using wound clips or sutures.
-
Post-operative Care: Administer an analgesic and allow the animal to recover in a warm, clean cage. Monitor the animal closely for any signs of distress. Insert a dummy cannula into the guide cannula to maintain patency. Allow for a recovery period of at least one week before commencing ICV injections.
Protocol 2: Intracerebroventricular (ICV) Injection of Apelin-13
This protocol outlines the procedure for administering Apelin-13 into the lateral ventricle of a cannulated rodent.
Materials:
-
Cannulated rodent
-
Apelin-13 peptide
-
Sterile vehicle (e.g., 0.9% saline, artificial cerebrospinal fluid)
-
Injection syringe (e.g., 10 µL Hamilton syringe)
-
Injection cannula (should extend slightly beyond the guide cannula)
-
Tubing to connect the syringe to the injection cannula
Procedure:
-
Peptide Preparation: Dissolve Apelin-13 in the sterile vehicle to the desired concentration.
-
Animal Handling: Gently restrain the animal.
-
Dummy Cannula Removal: Carefully remove the dummy cannula from the guide cannula.
-
Injection Cannula Insertion: Insert the injection cannula into the guide cannula, ensuring it extends to the correct depth within the ventricle.
-
Injection: Infuse the desired volume of the Apelin-13 solution slowly over a period of 1-2 minutes to prevent a rapid increase in intracranial pressure. Injection volumes are typically in the range of 1-10 µL.
-
Post-injection: Leave the injection cannula in place for an additional minute to allow for diffusion of the solution and to minimize backflow.
-
Cannula Removal and Replacement: Withdraw the injection cannula and replace the dummy cannula.
-
Behavioral Observation: Return the animal to its home cage and begin behavioral or physiological monitoring as required by the experimental design.
Signaling Pathways and Visualizations
Apelin-13 exerts its effects by binding to the APJ receptor, a G protein-coupled receptor. This binding initiates several downstream signaling cascades.
Apelin/APJ Signaling Pathway
The activation of the APJ receptor by Apelin-13 can trigger multiple intracellular signaling pathways, primarily through the coupling of G proteins such as Gαi, Gαq, and Gα13. Key downstream pathways include:
-
Gαi Pathway: Inhibits adenylyl cyclase, leading to decreased cAMP production.
-
Gαq Pathway: Activates phospholipase C (PLC), which in turn leads to the activation of protein kinase C (PKC).
-
PI3K/Akt Pathway: This pathway is involved in cell survival, proliferation, and metabolism.
-
ERK1/2 (MAPK) Pathway: Plays a role in cell proliferation and differentiation.
-
Gα13 Pathway: In endothelial cells, this pathway can lead to the activation of the transcription factor MEF2.
Caption: Apelin-13/APJ receptor signaling cascade.
Experimental Workflow for ICV Injection Studies
The following diagram illustrates a typical experimental workflow for investigating the central effects of Apelin-13.
Caption: General experimental workflow for ICV studies.
Apelin-13, CRF, and Feeding Behavior
Central Apelin-13's inhibitory effect on food intake appears to be mediated, at least in part, by the corticotropin-releasing factor (CRF) system. Antagonists of the CRF receptor can reverse the anorexic effects of Apelin-13.
Caption: Apelin-13's influence on feeding via the CRF system.
Conclusion
The intracerebroventricular administration of Apelin-13 is a powerful tool for elucidating the central roles of the apelin/APJ system. This neuropeptide plays a complex and multifaceted role in regulating fluid balance, food intake, neuroendocrine functions, and neuronal survival. The provided protocols and data offer a comprehensive resource for researchers aiming to investigate the central actions of Apelin-13 and for drug development professionals exploring the therapeutic potential of targeting the apelin/APJ system for neurological and metabolic disorders.
References
- 1. The effects of centrally administered apelin-13 on food intake, water intake and pituitary hormone release in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracerebroventricular injection of apelin-13 reduces food intake in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic central administration of apelin-13 over 10 days increases food intake, body weight, locomotor activity and body temperature in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal (IP) Administration of Apelin-13 in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apelin-13, an endogenous peptide, has emerged as a significant regulator of energy metabolism. Administered peripherally via intraperitoneal (IP) injection, it has demonstrated potent effects on glucose homeostasis, insulin sensitivity, and lipid metabolism. These application notes provide a comprehensive overview and detailed protocols for utilizing IP Apelin-13 administration in preclinical metabolic research.
Apelin-13 acts through the G-protein coupled receptor APJ, activating key signaling pathways such as AMP-activated protein kinase (AMPK) and phosphatidylinositol 3-kinase (PI3K)/Akt.[1][2][3] These pathways are crucial for processes like glucose uptake and fatty acid oxidation.[4][5] Chronic administration of Apelin-13 or its stable analogues has been shown to improve the metabolic profile in diet-induced obese and insulin-resistant animal models, making it a promising therapeutic target for metabolic diseases.
Data Presentation: Summary of Quantitative Data
The following tables summarize the metabolic effects of IP Apelin-13 administration from various preclinical studies.
Table 1: Effects of Chronic IP Apelin-13 Administration on Metabolic Parameters in High-Fat Diet (HFD) Mice
| Parameter | Treatment Group | Dosage | Duration | Results | Reference |
| Body Weight | Acylated Apelin-13 analogues | 25 nmol/kg bw, once daily | 28 days | Significant decrease in % bodyweight change | |
| Food Intake | Acylated Apelin-13 analogues | 25 nmol/kg bw, once daily | 28 days | Significantly reduced | |
| Non-fasting Blood Glucose | Acylated Apelin-13 analogues | 25 nmol/kg bw, once daily | 28 days | Significantly decreased | |
| Plasma Insulin | Acylated Apelin-13 analogues | 25 nmol/kg bw, once daily | 28 days | Significantly increased | |
| HbA1c | Acylated Apelin-13 analogues | 25 nmol/kg bw, once daily | 28 days | Significantly improved | |
| Insulin Sensitivity | Acylated Apelin-13 analogues | 25 nmol/kg bw, once daily | 28 days | Significantly enhanced | |
| Triglycerides | Acylated Apelin-13 analogues | 25 nmol/kg bw, once daily | 28 days | Significantly reduced | |
| HDL-Cholesterol | Acylated Apelin-13 analogues | 25 nmol/kg bw, once daily | 28 days | Significantly increased | |
| Fat Mass | Apelin-13 | 0.1 µmol/kg/day | 4 weeks | Decreased | |
| Glycemia | Apelin-13 | 0.1 µmol/kg/day | 4 weeks | Decreased | |
| Plasma Triglycerides | Apelin-13 | 0.1 µmol/kg/day | 4 weeks | Decreased |
Table 2: Effects of IP Apelin-13 Administration on Glucose Metabolism and Insulin Secretion
| Parameter | Animal Model | Dosage | Duration | Outcome | Reference |
| Glucose Tolerance | Normal and DIO mice | 18 nmol/kg body weight (glucose) with Apelin-13 analogues | Acute | Improved glucose disposal | |
| Insulin Response | Normal and DIO mice | 18 nmol/kg body weight (glucose) with Apelin-13 analogues | Acute | Enhanced insulinotropic responses | |
| Myocardial Glucose Uptake | C57BL6/J mice | 2mg/kg/day | 7 days | Increased | |
| Pancreatic β-cell function | Type 2 Diabetic Rats | 0.1 µmol/kg/day | 10 weeks | Improved | |
| Serum Insulin | Type 2 Diabetic Rats | 0.1 µmol/kg/day | 10 weeks | Significantly improved reduction |
Experimental Protocols
Protocol 1: Chronic Intraperitoneal (IP) Administration of Apelin-13 in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To assess the long-term metabolic effects of Apelin-13 in a model of obesity and insulin resistance.
Materials:
-
Male C57BL/6J mice (or other appropriate strain)
-
High-fat diet (HFD; e.g., 45-60% kcal from fat)
-
Standard chow diet
-
Apelin-13 or a stable analogue (e.g., (Lys8GluPAL)apelin-13 amide)
-
Sterile 0.9% saline
-
Insulin syringes (28-30G)
-
Animal scale
-
Glucometer and test strips
-
Metabolic cages (optional, for energy expenditure measurements)
Procedure:
-
Induction of Obesity:
-
At 6-8 weeks of age, divide mice into two groups: one receiving a standard chow diet and the other an HFD.
-
Maintain mice on their respective diets for 8-12 weeks to induce a stable obese and insulin-resistant phenotype in the HFD group.
-
-
Animal Grouping and Treatment:
-
Divide the HFD mice into at least two subgroups: a vehicle control group and an Apelin-13 treatment group (n=8-10 per group).
-
The chow-fed group will serve as a lean control.
-
Prepare fresh solutions of Apelin-13 or its analogue in sterile 0.9% saline daily. A common dosage is 25 nmol/kg body weight.
-
Administer the prepared solution or saline vehicle via intraperitoneal (IP) injection once daily for a period of 28 days.
-
-
Metabolic Monitoring:
-
Measure body weight and food intake 2-3 times per week.
-
Monitor non-fasting blood glucose and plasma insulin levels periodically (e.g., weekly).
-
-
Glucose and Insulin Tolerance Tests (Optional):
-
Perform an intraperitoneal glucose tolerance test (IPGTT) and/or an insulin tolerance test (ITT) at the end of the treatment period to assess glucose homeostasis and insulin sensitivity.
-
-
Terminal Procedures:
-
At the end of the 28-day treatment, euthanize the animals.
-
Collect blood for final analysis of plasma insulin, lipids (triglycerides, HDL, LDL, cholesterol), and HbA1c.
-
Harvest tissues such as liver, skeletal muscle, and adipose tissue for further analysis (e.g., gene expression, protein analysis).
-
Protocol 2: Acute Intraperitoneal (IP) Glucose Tolerance Test (IPGTT) with Apelin-13 Co-administration
Objective: To evaluate the immediate effect of Apelin-13 on glucose disposal and insulin secretion in response to a glucose challenge.
Materials:
-
Fasted mice (e.g., 16 hours)
-
Apelin-13 or its analogues
-
D-glucose solution (e.g., 20% in sterile water)
-
Sterile 0.9% saline
-
Insulin syringes (28-30G)
-
Glucometer and test strips
Procedure:
-
Animal Preparation:
-
Fast mice overnight for 16 hours with free access to water.
-
-
Baseline Measurement:
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
-
Injection:
-
Administer Apelin-13 or its analogue (e.g., 25 nmol/kg) and glucose (e.g., 1.8 g/kg body weight) via IP injection. In some protocols, Apelin-13 is administered 15-30 minutes prior to the glucose challenge.
-
-
Blood Glucose Monitoring:
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Data Analysis:
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose clearance.
-
Mandatory Visualizations
Signaling Pathways
Caption: Apelin-13 signaling pathway in metabolic regulation.
Experimental Workflow
Caption: Experimental workflow for chronic IP Apelin-13 studies.
General Considerations for Intraperitoneal Injections
-
Animal Restraint: Proper restraint is crucial to ensure the safety of both the animal and the handler and to ensure accurate injection.
-
Injection Site: The recommended site for IP injection in mice is the lower right abdominal quadrant to avoid the cecum and urinary bladder.
-
Needle Gauge and Volume: Use an appropriate needle size (e.g., 25-30G) and injection volume for the size of the animal.
-
Aseptic Technique: To minimize the risk of infection, it is recommended to disinfect the injection site with alcohol or another suitable antiseptic.
-
Temperature of Injected Fluid: Warming the solution to room or body temperature can reduce animal discomfort.
-
Post-Injection Monitoring: Observe the animal for any signs of distress or complications after the injection.
References
- 1. Apelin-13 stimulates angiogenesis by promoting cross‑talk between AMP-activated protein kinase and Akt signaling in myocardial microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Apelin Treatment Increases Complete Fatty Acid Oxidation, Mitochondrial Oxidative Capacity, and Biogenesis in Muscle of Insulin-Resistant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Role of Apelin in Cardiovascular Diseases, Obesity and Cancer [frontiersin.org]
Application Notes and Protocols for Western Blot Detection of Apelin-13 and its Receptor APJ
These application notes provide a comprehensive guide for the detection and quantification of Apelin-13 and its receptor, APJ (Angiotensin II receptor-like 1), using the Western blot technique. The protocols are intended for researchers in academia and the pharmaceutical industry engaged in studies related to cardiovascular function, metabolism, and other physiological processes involving the apelin system.
Introduction to the Apelin/APJ System
The apelin/APJ system is a critical signaling pathway involved in a wide array of physiological and pathophysiological processes, including cardiovascular regulation, fluid homeostasis, and angiogenesis.[1] Apelin is a peptide that is initially synthesized as a 77-amino acid preproprotein, which is then cleaved into several active isoforms, such as Apelin-13, Apelin-17, and Apelin-36.[2][3] Apelin-13 is considered one of the most biologically active forms.[3] It exerts its effects by binding to the APJ receptor, a G protein-coupled receptor (GPCR).[1] The activation of APJ by apelin triggers various downstream signaling cascades, making the detection and quantification of both the ligand (Apelin-13) and its receptor (APJ) crucial for understanding their roles in health and disease.
Apelin/APJ Signaling Pathway
Upon binding of Apelin-13, the APJ receptor couples primarily to Gαi and Gαq/11 proteins. This interaction initiates several downstream signaling pathways:
-
Gαi-mediated pathway: Inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) production and subsequently reduced Protein Kinase A (PKA) activity.
-
Gαq/11-mediated pathway: Activates Phospholipase C (PLC), leading to the activation of Protein Kinase C (PKC).
-
PI3K/Akt Pathway: Promotes cell survival, proliferation, and migration.
-
MAPK/ERK Pathway: Stimulates cell proliferation, division, and migration.
These pathways collectively regulate cellular functions such as proliferation, apoptosis, and migration.
Experimental Workflow: Western Blot
The Western blot procedure involves the separation of proteins by size, their transfer to a solid support membrane, and their detection using specific antibodies.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for detecting Apelin-13 and APJ. Optimization may be required depending on the specific cell or tissue type and antibody used.
Part 1: Sample Preparation and Protein Extraction
A. For Cultured Cells (Adherent or Suspension)
-
Cell Lysis (Adherent Cells):
-
Wash cells in the culture dish with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate PBS and add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. A typical volume is 1 mL for a 100 mm dish.
-
Scrape the cells off the dish and transfer the cell lysate to a microcentrifuge tube.
-
-
Cell Lysis (Suspension Cells):
-
Pellet cells by centrifugation (e.g., 2,000 x g for 5 minutes at 4°C).
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the pellet in ice-cold RIPA buffer with inhibitors.
-
-
Lysate Processing:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifuging at high speed (e.g., 16,000 x g) for 20 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein extract) to a new, pre-chilled tube. Store on ice for immediate use or at -80°C for long-term storage.
-
B. For Tissues
-
Dissect the tissue of interest on ice and immediately snap-freeze it in liquid nitrogen.
-
For approximately 5-10 mg of tissue, add 300-600 µL of ice-cold RIPA buffer with inhibitors.
-
Homogenize the tissue using an electric homogenizer or a Dounce homogenizer on ice.
-
Agitate the homogenate for 2 hours at 4°C.
-
Clarify the lysate by centrifugation at 16,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and store it at -80°C.
Part 2: Protein Quantification
-
Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA (Bicinchoninic acid) assay, according to the manufacturer's instructions.
-
Based on the concentration, calculate the volume of lysate needed to load 10-50 µg of total protein per well.
-
Prepare samples for loading by adding an equal volume of 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
Part 3: SDS-PAGE and Protein Transfer
-
Load the prepared samples and a molecular weight marker into the wells of a suitable polyacrylamide gel (e.g., 4-20% Tris-glycine gel for APJ, or a Tricine gel for the small Apelin-13 peptide).
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. PVDF membranes are generally recommended for their durability.
Part 4: Immunoblotting and Detection
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20, TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation:
-
Dilute the primary antibody (anti-Apelin-13 or anti-APJ) in the blocking buffer at the recommended concentration (see table below).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP), diluted in blocking buffer (typically 1:2,000 to 1:20,000), for 1 hour at room temperature.
-
-
Final Washes: Repeat the washing step (three times for 10 minutes each with TBST).
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system (e.g., ChemiDoc) or by exposing it to autoradiography film.
-
Data Presentation: Quantitative Parameters
The following table summarizes key parameters for the Western blot detection of Apelin-13 and APJ. Note that optimal antibody dilutions should be determined empirically.
| Target Protein | Recommended Primary Antibody Dilution | Observed Molecular Weight (kDa) | Notes |
| Apelin-13 | 1:500 - 1:2,000 | ~1.5 kDa (monomer), ~8-16 kDa (preproapelin) | Due to its small size, Apelin-13 can be difficult to detect. Tricine-SDS-PAGE systems may improve resolution. Detection of the preproapelin precursor is often more feasible. |
| APJ Receptor | 1:500 - 1:2,000 | ~45-60 kDa | The observed molecular weight can vary due to post-translational modifications such as N-glycosylation. |
Troubleshooting Common Western Blot Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Signal or Weak Signal | - Insufficient protein loaded. - Ineffective protein transfer. - Antibody concentration is too low. - Inactive primary or secondary antibody. | - Increase the amount of protein loaded per well. - Confirm successful transfer by staining the membrane with Ponceau S. - Optimize antibody concentration by performing a titration. - Use fresh antibody dilutions and ensure proper storage. |
| High Background | - Blocking is insufficient or ineffective. - Antibody concentration is too high. - Inadequate washing. - Membrane was allowed to dry out. | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). - Decrease the concentration of primary and/or secondary antibodies. - Increase the number and duration of wash steps. - Ensure the membrane remains fully submerged during all incubation and wash steps. |
| Non-Specific Bands | - Primary antibody is not specific enough or concentration is too high. - Secondary antibody cross-reactivity. - Protein degradation in the sample. | - Decrease primary antibody concentration or increase washing stringency. - Run a negative control (e.g., lysate from a known non-expressing cell line). - Ensure the secondary antibody is specific to the primary antibody's host species. - Use fresh samples and always include protease inhibitors in the lysis buffer. |
| Incorrect Molecular Weight | - Post-translational modifications (e.g., glycosylation). - Splice variants or protein cleavage. - Gel running conditions. | - Check protein databases like UniProt for known modifications. - Use fresh samples with protease inhibitors to minimize degradation. - Ensure proper gel percentage and running buffer composition. |
References
- 1. Apelin13/APJ promotes proliferation of colon carcinoma by activating Notch3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apelin-13 induces proliferation, migration, and collagen I mRNA expression in human RPE cells via PI3K/Akt and MEK/Erk signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantification of Apelin-13 Levels in Human Plasma using Enzyme-Linked Immunosorbent Assay (ELISA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apelin is a peptide hormone that, along with its receptor APJ, forms a critical signaling pathway involved in a wide range of physiological processes. The apelin/APJ system is a key regulator in cardiovascular function, fluid homeostasis, and energy metabolism.[1][2][3] The most biologically active isoform, Apelin-13, is a potent vasodilator and inotrope, making it a significant biomarker and a promising therapeutic target for cardiovascular diseases, metabolic disorders, and other pathologies.[4][5] Accurate quantification of circulating Apelin-13 levels in plasma is crucial for advancing research and developing novel therapeutics targeting the apelinergic system. This document provides a detailed protocol for the quantification of human Apelin-13 in plasma samples using a competitive ELISA method.
Apelin-13 Signaling Pathway
Apelin-13 binds to the G-protein coupled receptor APJ, initiating a cascade of intracellular signaling events. Upon activation, APJ couples to inhibitory G-proteins (Gαi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. The receptor can also couple to Gαq and Gα13 proteins. Downstream signaling involves the activation of several key pathways, including the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, the Protein Kinase C (PKC) pathway, and the Extracellular signal-Regulated Kinase (ERK1/2) pathway. These pathways regulate essential cellular functions such as cell proliferation, survival, and migration. Furthermore, Apelin-13 stimulates the phosphorylation of endothelial nitric oxide synthase (eNOS) via the PI3K/Akt pathway, leading to the production of nitric oxide (NO) and subsequent vasodilation.
Caption: Apelin-13 signaling cascade upon binding to the APJ receptor.
Data Presentation
The following table summarizes representative Apelin-13 concentrations in human plasma from various studies. These values can serve as a reference, though it is crucial to establish baseline levels for specific study populations.
| Population | Mean Apelin-13 Level (pg/mL) | Notes | Reference |
| Healthy Controls | 80 ± 50 | Control group for an acute myocardial infarction study. | |
| Healthy Controls | 1165 (Median) | Control group for an obstructive sleep apnea study. | |
| Healthy Controls | 185 ± 91 | Baseline for a type 2 diabetes cohort study (men). | |
| Healthy Controls | 186 ± 98 | Baseline for a type 2 diabetes cohort study (women). | |
| Patients with Alzheimer's Disease | Significantly lower than controls | - | |
| Patients with Obstructive Sleep Apnea (Non-obese) | 2265 (Median) | - | |
| Patients with Obstructive Sleep Apnea (Obese) | 3970 (Median) | - | |
| Patients with Acute Myocardial Infarction (STEMI) | 450 ± 730 | - | |
| Patients with Acute Myocardial Infarction (NSTEMI) | 130 ± 100 | - |
Experimental Protocol: Apelin-13 Competitive ELISA
This protocol is a generalized procedure based on commercially available competitive ELISA kits. It is imperative to follow the specific instructions provided with the kit being used.
Principle of the Assay
This assay employs the competitive inhibition enzyme immunoassay technique. The microplate is pre-coated with Apelin-13. During the reaction, Apelin-13 in the sample or standard competes with a fixed amount of biotin-labeled Apelin-13 for binding sites on the antibody. After washing, Avidin conjugated to Horseradish Peroxidase (HRP) is added. Following another wash, a substrate solution is added, and the color develops in inverse proportion to the amount of Apelin-13 in the sample. The reaction is stopped, and the absorbance is measured.
Materials Required
-
Human Apelin-13 ELISA Kit (Microplate, Standards, Detection Reagents)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Wash buffer (usually provided as a concentrate in the kit)
-
Plate shaker (optional)
-
Absorbent paper
Sample Collection and Storage
-
Plasma: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.
-
Centrifuge the samples at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.
-
Carefully collect the plasma supernatant.
-
Assay immediately or aliquot and store samples at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.
Reagent Preparation
-
Wash Buffer: Dilute the concentrated wash buffer with deionized or distilled water to the working concentration as specified in the kit manual.
-
Standards: Reconstitute the lyophilized standard with the provided standard diluent to create a stock solution. Perform serial dilutions as instructed in the manual to generate a standard curve. Typical ranges are from 125 pg/mL to 8000 pg/mL.
-
Biotin-labeled Antibody Working Solution: Prepare the working solution by diluting the concentrated biotin-labeled antibody with the antibody dilution buffer as per the kit's instructions.
Assay Procedure
Caption: A generalized workflow for the competitive ELISA of Apelin-13.
-
Preparation: Bring all reagents and samples to room temperature before use. It is recommended to run all standards and samples in duplicate.
-
Add Sample and Biotin-labeled Antibody: Add 50 µL of each standard, blank, and sample into the appropriate wells of the microplate. Immediately add 50 µL of the prepared Biotin-labeled Antibody working solution to each well. Gently tap the plate to ensure thorough mixing.
-
First Incubation: Cover the plate with a sealer and incubate for 45-60 minutes at 37°C.
-
First Wash: Aspirate the liquid from each well and wash the plate three times with 350 µL of wash buffer per well. After the last wash, remove any remaining wash buffer by inverting the plate and blotting it against clean absorbent paper.
-
Add HRP-Streptavidin Conjugate (SABC): Add 100 µL of the SABC working solution to each well.
-
Second Incubation: Cover the plate with a new sealer and incubate for 30 minutes at 37°C.
-
Second Wash: Repeat the wash step as in step 4, but for a total of five washes.
-
Substrate and Color Development: Add 90 µL of TMB Substrate to each well. Cover the plate and incubate for 10-20 minutes at 37°C in the dark. The incubation time is critical and should be monitored to prevent overdevelopment.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.
Calculation of Results
-
Average the duplicate readings for each standard, control, and sample.
-
Subtract the average zero standard optical density.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
The concentration of Apelin-13 in the samples can be determined by interpolating their OD values from the standard curve.
-
Remember to multiply the interpolated value by the dilution factor if samples were diluted.
Conclusion
This application note provides a comprehensive overview and a detailed protocol for the quantification of Apelin-13 in human plasma samples using a competitive ELISA. The provided signaling pathway and workflow diagrams, along with the summary of expected quantitative data, serve as valuable resources for researchers in academia and the pharmaceutical industry. Adherence to a validated protocol is essential for obtaining accurate and reproducible results, which will aid in elucidating the role of Apelin-13 in health and disease and in the development of novel therapeutic interventions.
References
- 1. ahajournals.org [ahajournals.org]
- 2. cusabio.com [cusabio.com]
- 3. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum apelin‐13 levels and total oxidant/antioxidant status of patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jag.journalagent.com [jag.journalagent.com]
Application Notes: Immunofluorescence Staining for Apelin-13 Localization in Tissues
Introduction
Apelin is a peptide hormone that functions as an endogenous ligand for the G protein-coupled receptor, APJ.[1][2] The apelin gene produces a 77-amino acid pre-pro-peptide, which is cleaved into several active isoforms, including the prominent Apelin-13.[2][3] The Apelin/APJ system is a crucial signaling pathway involved in a multitude of physiological processes, including the regulation of the cardiovascular system, angiogenesis, energy metabolism, and fluid homeostasis.[4] Given its wide-ranging biological significance and implications in various pathological conditions like heart disease and diabetes, accurately determining the tissue and cellular localization of Apelin-13 is vital for both basic research and therapeutic development. Immunofluorescence (IF) is a powerful technique that allows for the precise visualization of Apelin-13 within tissue sections, providing critical insights into its expression patterns and cellular context.
Apelin Signaling Pathway
Apelin-13 initiates its biological effects by binding to and activating its receptor, APJ. This binding triggers the coupling of G-proteins, which in turn activates several downstream intracellular signaling cascades. Key pathways include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which leads to the activation of endothelial nitric oxide synthase (eNOS) and subsequent vasodilation, and the ERK1/2 pathway, which is involved in cell proliferation and angiogenesis.
Caption: Overview of the Apelin-13 signaling pathway initiated at the APJ receptor.
Application Data
Tissue Distribution of Apelin and its Receptor (APJ)
Apelin-13 and its receptor APJ are widely expressed throughout the body. High expression levels have been observed in the central nervous system (CNS), particularly in the hypothalamus, as well as in various peripheral tissues. Apelin mRNA has been detected in the heart, lungs, kidneys, brain, and mammary glands of rats. In mice, strong signals for the APJ receptor have been found in the lung, heart, adrenal cortex, renal medulla, ovary, and uterus. Studies in human tissue have localized APJ receptors in cardiovascular tissues, including the coronary artery and aorta.
Quantitative Apelin Receptor (APJ) Expression
The following table summarizes quantitative data on APJ receptor binding affinity (KD) and density (Bmax) in various tissues, as determined by radioligand binding assays.
| Tissue | Species | Ligand | KD (nM) | Bmax (fmol/mg protein) | Reference |
| Left Ventricle | Human | [125I]-(Pyr1)Apelin-13 | 0.35 ± 0.08 | 4.3 ± 0.9 | |
| Right Atria | Human | [125I]-(Pyr1)Apelin-13 | 0.33 ± 0.09 | 3.1 ± 0.6 |
Detailed Protocol: Immunofluorescence Staining for Apelin-13
This protocol provides a generalized procedure for the immunofluorescent detection of Apelin-13 in both formalin-fixed paraffin-embedded (FFPE) and frozen tissue sections. Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be required for specific tissues and antibodies.
Materials and Reagents
-
Primary Antibody: Validated anti-Apelin-13 antibody (rabbit polyclonal or mouse monoclonal)
-
Secondary Antibody: Fluorophore-conjugated anti-rabbit or anti-mouse IgG (e.g., Alexa Fluor 488, 594, or 647)
-
Tissue Sections: FFPE or cryostat sections (5-10 µm thick) on charged slides
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (pH 9.0)
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) with 0.3% Triton™ X-100 in PBS
-
Wash Buffer: Phosphate-Buffered Saline (PBS) with 0.1% Tween-20 (PBS-T)
-
Permeabilization Buffer: 0.1-0.5% Triton™ X-100 in PBS (for frozen sections)
-
Deparaffinization Reagents: Xylene or a xylene substitute, and graded ethanol series (100%, 95%, 70%)
-
Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium: Anti-fade fluorescent mounting medium
-
Equipment: Humidified chamber, Coplin jars, fluorescence microscope
Experimental Workflow
Caption: Standard experimental workflow for immunofluorescence staining.
Step-by-Step Protocol
1. Sample Preparation and Sectioning
-
For FFPE Sections: Fix fresh tissues in 10% neutral buffered formalin for 18-24 hours, followed by paraffin embedding. Cut 5 µm sections using a microtome and mount on charged slides.
-
For Frozen Sections: Snap-freeze fresh tissues in isopentane pre-cooled in liquid nitrogen and embed in OCT compound. Store blocks at -80°C. Cut 5-10 µm sections using a cryostat and mount on charged slides.
2. Deparaffinization and Rehydration (FFPE Sections Only)
-
Immerse slides in xylene: 2 changes for 5-10 minutes each.
-
Hydrate sections through a graded ethanol series:
-
100% Ethanol: 2 changes for 3-5 minutes each.
-
95% Ethanol: 1 change for 3 minutes.
-
70% Ethanol: 1 change for 3 minutes.
-
-
Rinse in distilled water for 5 minutes.
3. Fixation and Permeabilization (Frozen Sections Only)
-
Warm slides at room temperature for 30 minutes.
-
Fix in ice-cold acetone or methanol for 5-10 minutes.
-
Air dry for 30 minutes and then wash in PBS.
-
Permeabilize by incubating sections in 0.1-0.5% Triton™ X-100 in PBS for 10-15 minutes.
4. Antigen Retrieval (FFPE Sections - CRITICAL STEP)
-
Antigen retrieval is essential to unmask epitopes hidden by formalin fixation.
-
Immerse slides in a Coplin jar containing Antigen Retrieval Buffer (e.g., Sodium Citrate, pH 6.0).
-
Heat the solution using a microwave, pressure cooker, or water bath. A common method is to microwave at high power for 5 minutes, followed by low power for 15 minutes. Do not allow the solution to boil off.
-
Allow slides to cool in the buffer for at least 20-30 minutes at room temperature.
-
Rinse slides in distilled water, then in PBS.
5. Staining Procedure (Applicable to both FFPE and Frozen Sections)
-
Blocking: Gently dry the area around the tissue section and encircle it with a hydrophobic barrier pen. Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.
-
Primary Antibody Incubation: Drain the blocking solution (do not rinse). Incubate sections with the anti-Apelin-13 primary antibody, diluted in antibody diluent or blocking buffer, overnight at 4°C in a humidified chamber. Optimal antibody concentration should be determined empirically (typically ranging from 1:100 to 1:1000).
-
Washing: Wash the slides 3 times for 5 minutes each with PBS-T to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate sections with the fluorophore-conjugated secondary antibody, diluted in antibody diluent, for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the slides 3 times for 5 minutes each with PBS-T, protected from light.
-
Counterstaining: Incubate sections with DAPI solution for 5-10 minutes at room temperature to stain cell nuclei.
-
Final Wash: Rinse briefly in PBS.
-
Mounting: Carefully place a drop of anti-fade mounting medium onto the tissue section and apply a coverslip, avoiding air bubbles. Seal the edges with clear nail polish if desired.
-
Imaging: Store slides flat at 4°C, protected from light, until ready for imaging with a fluorescence or confocal microscope.
Controls and Optimization
-
Negative Control: Omit the primary antibody incubation step on a control slide to check for non-specific binding of the secondary antibody.
-
Positive Control: Use a tissue known to express high levels of Apelin-13 (e.g., lung, heart) to validate the staining protocol.
-
Antibody Dilution: Perform a titration experiment to determine the optimal concentration for both primary and secondary antibodies to maximize signal-to-noise ratio.
References
- 1. The beneficial roles of apelin-13/APJ system in cerebral ischemia: Pathogenesis and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Expression of apelin‑13 and its negative correlation with TGF‑β1 in patients with diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apelin signalling: a promising pathway from cloning to pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apelin-13 and APJ Receptor Binding Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The apelin peptide and its cognate G protein-coupled receptor, APJ (also known as APLNR), form a critical signaling system involved in a wide array of physiological processes.[1][2] This system is a key regulator of cardiovascular function, including blood pressure and cardiac contractility, fluid homeostasis, angiogenesis, and energy metabolism.[1][2][3] Apelin is initially synthesized as a 77-amino acid preproprotein, which is then cleaved into several active peptide fragments, such as apelin-36, apelin-17, and apelin-13. Among these, apelin-13 is one of the most potent isoforms. The apelin/APJ system's involvement in various pathologies, including heart failure, hypertension, and metabolic disorders, makes it an attractive target for therapeutic intervention.
Receptor binding assays are fundamental tools for characterizing the interaction between apelin peptides and the APJ receptor. These assays are crucial for identifying and characterizing novel therapeutic agents, whether they are agonists or antagonists. The most common format is a competitive radioligand binding assay, which measures the ability of an unlabeled compound to compete with a radiolabeled ligand for binding to the APJ receptor. This application note provides a detailed protocol for performing a competitive radioligand binding assay for Apelin-13 and the APJ receptor.
Signaling Pathway
Upon binding of apelin to the APJ receptor, a cascade of intracellular signaling events is initiated. The APJ receptor is primarily coupled to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the apelin/APJ system can signal through other G proteins, such as Gα13, to activate downstream effectors. Key downstream pathways include the activation of protein kinase B (Akt), endothelial nitric oxide synthase (eNOS), and the mitogen-activated protein kinase (MAPK) pathway. These pathways collectively mediate the diverse physiological effects of apelin, such as vasodilation and cell proliferation.
Experimental Workflow
The experimental workflow for a competitive radioligand binding assay involves several key steps. First, membranes from cells expressing the APJ receptor are prepared. These membranes are then incubated with a fixed concentration of a radiolabeled apelin analog, such as [¹²⁵I]-(Pyr¹)Apelin-13, and varying concentrations of the unlabeled test compound (competitor). After reaching equilibrium, the bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter. The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀), from which the binding affinity (Ki) can be calculated.
Quantitative Data Summary
The following table summarizes representative binding affinity data for Apelin-13 and related compounds to the APJ receptor. These values are typically determined through competitive radioligand binding assays.
| Compound | Radioligand | Cell/Tissue Type | Binding Affinity (Ki/Kd) | Reference |
| (Pyr¹)Apelin-13 | [¹²⁵I]-(Pyr¹)Apelin-13 | Human Left Ventricle | 0.35 nM (Kd) | |
| (Pyr¹)Apelin-13 | [¹²⁵I]-(Pyr¹)Apelin-13 | Human Right Atria | 0.33 nM (Kd) | |
| Apelin-13 | [¹²⁵I][Nle⁷⁵,Tyr⁷⁷]Pyr-apelin-13 | HEK293 cells | 0.7 nM (Ki) | |
| Apelin-17 | [¹²⁵I]-apelin-13 | Human Left Ventricle | pKi 9.02 | |
| MM54 (Antagonist) | [¹²⁵I]-apelin-13 | CHO-APLNR cells | pKi 5.24 | |
| F13A (Antagonist) | [¹²⁵I]-apelin-13 | CHO-APLNR cells | pKi 5.46 |
Experimental Protocols
Materials and Reagents
-
Cell Lines: CHO-K1 or HEK293 cells stably expressing the human APJ receptor.
-
Radioligand: [¹²⁵I]-(Pyr¹)Apelin-13 or [¹²⁵I][Glp⁶⁵,Nle⁷⁵,Tyr⁷⁷]-apelin-13 (specific activity ~2200 Ci/mmol).
-
Unlabeled Ligands: (Pyr¹)Apelin-13 (for non-specific binding determination) and test compounds.
-
Membrane Preparation Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Protein Assay Reagent: (e.g., bicinchoninic acid (BCA) or Bradford assay).
-
Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Counter: For quantifying radioactivity.
Protocol for Membrane Preparation
-
Culture CHO-K1 or HEK293 cells expressing the APJ receptor to confluency.
-
Harvest cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer.
-
Homogenize the cell suspension using a Polytron homogenizer or by douncing.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration using a standard protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Protocol for Competitive Radioligand Binding Assay
-
Prepare serial dilutions of the unlabeled test compounds in binding buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL of binding buffer, 25 µL of radioligand solution (e.g., 0.1 nM [¹²⁵I]-apelin-13), and 150 µL of membrane suspension (e.g., 10-20 µg protein).
-
Non-specific Binding: 25 µL of a high concentration of unlabeled (Pyr¹)Apelin-13 (e.g., 1 µM), 25 µL of radioligand solution, and 150 µL of membrane suspension.
-
Competition: 25 µL of the test compound dilution, 25 µL of radioligand solution, and 150 µL of membrane suspension.
-
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
LC-MS/MS method for the analysis of Apelin-13 and its metabolites
An LC-MS/MS method offers a robust and sensitive approach for the quantitative analysis of Apelin-13 and its various metabolites, which is crucial for understanding its physiological and pathological roles. Apelin peptides are involved in a multitude of biological processes, including cardiovascular function, glucose metabolism, and neuroprotection.[1] Their short half-life in plasma necessitates a highly specific and sensitive analytical method to distinguish between different isoforms and degradation products.[2][3]
Apelin-13 Signaling Pathway
Apelin-13 is one of the most functionally active subtypes of the Apelin peptide family.[4][5] It exerts its effects by binding to the G-protein-coupled receptor APJ. This interaction triggers various downstream signaling cascades, including the PI3K/Akt and ERK1/2 pathways, which are involved in cell proliferation, migration, and metabolism. The activation of the APJ receptor by Apelin-13 can lead to diverse physiological responses, such as vasodilation and enhanced cardiac contractility.
Caption: Apelin-13 binds to the APJ receptor, activating G-proteins and downstream pathways.
Quantitative Analysis of Apelin-13 and its Metabolites
A sensitive and specific ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is essential for accurately quantifying Apelin-13 and its metabolites in biological matrices like human plasma. Due to the peptide's susceptibility to degradation by enzymes such as angiotensin-converting enzyme 2 (ACE2), sample preparation and handling are critical for reliable results.
Experimental Protocols
1. Sample Preparation (Human Plasma)
Proper sample preparation is critical for successful mass spectrometric analysis by removing interfering substances like salts and detergents. This protocol is adapted from established methods for apelin peptide analysis.
-
Blood Collection : Collect blood in tubes containing EDTA to chelate zinc cofactors of degrading enzymes.
-
Protease Inactivation : Immediately after collection, acidify the plasma with 4% phosphoric acid to inactivate proteases.
-
Internal Standard Spiking : Spike the sample with a stable isotope-labeled internal standard for accurate quantification.
-
Solid Phase Extraction (SPE) :
-
Condition a C18 SPE cartridge with methanol followed by equilibration with an aqueous solution.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge to remove salts and other interferences.
-
Elute the apelin peptides using a solution such as 65:25:10 acetonitrile:water:acetic acid.
-
-
Drying and Reconstitution : Dry the eluent under a stream of nitrogen or by vacuum centrifugation. Reconstitute the dried peptides in an appropriate solution (e.g., water with 10% methanol and 0.5% acetic acid) for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Parameters
The following table summarizes typical LC conditions for the separation of Apelin-13 and its metabolites.
| Parameter | Value |
| System | Waters Acquity I-class UPLC or equivalent |
| Column | Waters Acquity UPLC Peptide CSH C18 (1.7 µm, 2.1 x 50 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid and 0.1% Isopropyl Alcohol in Acetonitrile |
| Flow Rate | 0.15 - 0.35 mL/minute |
| Column Temperature | 50-60°C |
| Injection Volume | 10 µL |
| Gradient | A linear gradient from low to high percentage of Mobile Phase B over several minutes. |
3. Mass Spectrometry (MS/MS) Parameters
The following table outlines typical MS/MS settings for detecting Apelin-13 and its metabolites.
| Parameter | Value |
| System | Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ions (m/z) | Specific to Apelin-13, [Pyr1]-Apelin-13, and their metabolites. |
| Product Ions (m/z) | Specific fragment ions for each precursor. |
| Collision Energy | Optimized for each MRM transition. |
Experimental Workflow Diagram
References
Application Notes: In Situ Hybridization for Detecting Apelin-13 mRNA Expression
Introduction
Apelin is a bioactive peptide that serves as the endogenous ligand for the G protein-coupled receptor APJ.[1][2] The apelin gene (APLN) encodes a 77-amino acid prepropeptide, which is cleaved into several active forms, including apelin-36, apelin-17, and apelin-13.[3] Among these, apelin-13 is one of the most biologically active isoforms.[3][4] The apelin/APJ system is widely expressed in various organs, including the heart, brain, lungs, kidneys, and adipose tissue, and plays a crucial role in a multitude of physiological processes. These processes include the regulation of cardiovascular function, energy metabolism, angiogenesis, and fluid homeostasis. Given its widespread influence, dysregulation of the apelin signaling pathway has been implicated in numerous diseases such as heart failure, hypertension, obesity, and diabetes.
Principle of In Situ Hybridization (ISH)
In situ hybridization (ISH) is a powerful technique used to visualize the specific location of nucleic acid sequences (DNA or RNA) within the cellular and tissue architecture. The method relies on the principle of complementary base pairing. A labeled nucleic acid probe, which is a single-stranded sequence complementary to the target mRNA, is applied to a fixed tissue section. Under optimized conditions, the probe anneals, or hybridizes, specifically to its target sequence. The probe's label—which can be a radioisotope, a fluorophore, or an enzyme-linked molecule (like digoxigenin, DIG)—is then detected, revealing the spatial distribution of the target mRNA. This allows researchers to identify which specific cells within a complex tissue are expressing the gene of interest.
Application for Apelin-13 mRNA Detection
Determining the precise cellular location and expression levels of Apelin-13 mRNA is critical for understanding its physiological roles and its involvement in pathology. While techniques like qRT-PCR can quantify mRNA levels from tissue homogenates, they do not provide spatial information. ISH overcomes this limitation by allowing for the visualization of Apelin-13 mRNA expression at the single-cell level within its native tissue context. This is particularly valuable for studying heterogeneous tissues like the brain or heart, where different cell types may exhibit distinct patterns of apelin expression.
Applications in research and drug development include:
-
Mapping Expression: Identifying specific cell types that express Apelin-13 mRNA in healthy and diseased tissues.
-
Disease Pathogenesis: Investigating how Apelin-13 mRNA expression changes in response to disease stimuli or pathological conditions.
-
Pharmacodynamic Studies: Assessing how therapeutic agents modulate the expression of Apelin-13 mRNA in target tissues.
-
Developmental Biology: Studying the temporal and spatial expression patterns of apelin during embryonic development.
Apelin Signaling Pathway
The binding of apelin peptides to the APJ receptor activates several downstream signaling cascades. Primarily coupled to Gαi, this activation inhibits adenylyl cyclase, leading to reduced cAMP levels. Additionally, the apelin/APJ system stimulates key pathways like the PI3K/Akt and ERK1/2 (MAPK) pathways, which are integral to cell survival, proliferation, and migration. These pathways contribute to many of apelin's physiological effects, such as promoting angiogenesis and exerting cardioprotective functions.
References
- 1. cusabio.com [cusabio.com]
- 2. mdpi.com [mdpi.com]
- 3. Apelin-13 induces proliferation, migration, and collagen I mRNA expression in human RPE cells via PI3K/Akt and MEK/Erk signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Beneficial effects of Apelin-13 on metabolic diseases and exercise [frontiersin.org]
Application Notes and Protocols for Apelin-13 (TFA) in Myocardial Ischemia-Reperfusion Injury Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Apelin-13 (TFA) in preclinical models of myocardial ischemia-reperfusion (I/R) injury. The information compiled herein, including detailed protocols and quantitative data, is intended to facilitate the design and execution of experiments aimed at investigating the cardioprotective effects of Apelin-13.
Introduction
Apelin is an endogenous peptide that, along with its G protein-coupled receptor APJ, forms the Apelin/APJ system, a key regulator in the cardiovascular system.[1] Apelin-13, a prominent isoform, has demonstrated significant therapeutic potential in the context of myocardial ischemia-reperfusion injury by mitigating cellular damage and improving cardiac function.[2][3] Its protective mechanisms are multifaceted, involving the activation of several pro-survival signaling pathways.[4][5] These notes offer detailed methodologies for both in vivo and in vitro models of I/R injury to study the effects of Apelin-13.
Mechanism of Action
Apelin-13 exerts its cardioprotective effects by activating the APJ receptor, which triggers a cascade of downstream signaling events. Key pathways implicated in Apelin-13-mediated protection against I/R injury include:
-
RISK Pathway (Reperfusion Injury Salvage Kinase): Apelin-13 activates core components of the RISK pathway, namely the PI3K/Akt and ERK1/2 signaling cascades. Activation of these kinases helps to preserve mitochondrial function and inhibit apoptosis.
-
AMPK (AMP-activated protein kinase): Apelin-13 has been shown to activate AMPK, a crucial sensor of cellular energy status that plays a role in cardioprotection.
-
GSK-3β and mPTP: Downstream of the RISK pathway, Apelin-13 can lead to the phosphorylation and inhibition of glycogen synthase kinase-3β (GSK-3β). This, in turn, can prevent the opening of the mitochondrial permeability transition pore (mPTP), a critical event in cell death during reperfusion.
-
Endoplasmic Reticulum (ER) Stress: Apelin-13 has been found to inhibit ER stress-dependent apoptotic pathways, which are activated during I/R injury.
Quantitative Data Summary
The following tables summarize the quantitative effects of Apelin-13 administration in various models of myocardial I/R injury.
Table 1: Effect of Apelin-13 on Infarct Size in In Vivo Models
| Animal Model | Ischemia Time | Reperfusion Time | Apelin-13 Dose | Administration Route | Infarct Size Reduction (%) | Reference |
| Rat | 30 min | 2 h | 0.1 µg/kg | Intravenous | 26.7% | |
| Rat | 30 min | 2 h | 1 µg/kg | Intravenous | 46.4% | |
| Rat | 30 min | 2 h | 10 µg/kg | Intravenous | 23.6% | |
| Mouse | Not Specified | Not Specified | Not Specified | Not Specified | 43.1% (Apelin-13) | |
| Rat | Not Specified | Not Specified | Not Specified | Not Specified | 32.7% (Apelin-36) | |
| Rat | Not Specified | 24 h / 14 days | 1 mg/kg/day | Not Specified | Significant decrease |
Table 2: Hemodynamic and Cardiac Function Parameters with Apelin-13 Treatment
| Parameter | Animal Model | Condition | Treatment | Outcome | Reference |
| Left Ventricular Ejection Fraction (LVEF) | Mouse | Post-MI | Apelin-13 | Improved | |
| Left Ventricular Fractional Shortening (LVFS) | Mouse | Post-MI | Apelin-13 | Improved | |
| LV +dP/dtmax | Rat | Post-MI | Apelin-13 | Increased | |
| LVSP | Rat | Post-MI | Apelin-13 | Increased | |
| LVEDP | Rat | Post-MI | Apelin-13 | Decreased |
Table 3: Molecular Effects of Apelin-13 in Myocardial I/R Injury Models
| Protein/Molecule | Model | Treatment | Change | Reference |
| p-Akt | Rat Heart | Apelin-13 | Increased | |
| p-ERK1/2 | Rat Heart | Apelin-13 | Increased | |
| p-GSK-3β | Rat Heart | Apelin-13 | Increased | |
| CHOP | Rat Heart | Apelin-13 | Decreased | |
| Caspase-12 | Rat Heart | Apelin-13 | Decreased | |
| JNK activation | Rat Heart | Apelin-13 | Decreased | |
| Bax/Bcl-2 ratio | In vitro | Apelin-13 | Decreased | |
| Cleaved Caspase-3 | In vitro | Apelin-13 | Decreased |
Experimental Protocols
Protocol 1: In Vivo Myocardial Ischemia-Reperfusion Injury in Rats
This protocol describes the induction of myocardial I/R injury in rats via ligation of the left anterior descending (LAD) coronary artery.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Apelin-13 (TFA salt)
-
Anesthetic (e.g., pentobarbital sodium, 50 mg/kg, i.p.)
-
Rodent ventilator
-
Surgical instruments for thoracotomy
-
5-0 silk suture
-
Electrocardiogram (ECG) monitor
-
Saline (vehicle control)
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rat and initiate mechanical ventilation via tracheostomy.
-
Thoracotomy: Perform a left thoracotomy to expose the heart.
-
LAD Ligation: Ligate the LAD artery with a 5-0 silk suture. Successful occlusion can be confirmed by ST-segment elevation on the ECG.
-
Ischemia: Maintain the ligation for 30 minutes.
-
Apelin-13 Administration: 15 minutes prior to reperfusion, administer Apelin-13 (e.g., 0.1, 1, or 10 µg/kg) or vehicle via intravenous injection (e.g., tail vein).
-
Reperfusion: Release the ligature to allow for myocardial reperfusion.
-
Monitoring and Euthanasia: Monitor the animal for the desired reperfusion period (e.g., 2 hours, 24 hours). Following the reperfusion period, euthanize the animal for tissue collection and analysis.
-
Infarct Size Measurement: Excise the heart and stain with triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. Calculate the infarct size as a percentage of the area at risk.
Protocol 2: In Vitro Hypoxia/Reoxygenation Model
This protocol details the induction of an I/R-like injury in cultured cardiomyocytes or endothelial cells using an oxygen-glucose deprivation (OGD) model.
Materials:
-
Primary cardiomyocytes or a suitable cell line (e.g., H9c2, bEnd.3)
-
Dulbecco's Modified Eagle's Medium (DMEM), with and without glucose
-
Fetal Bovine Serum (FBS)
-
Apelin-13 (TFA salt)
-
Hypoxia chamber or incubator (95% N₂, 5% CO₂)
-
Standard cell culture incubator (95% air, 5% CO₂)
-
Reagents for cell viability assays (e.g., CCK-8, MTT) and protein analysis (Western blotting)
Procedure:
-
Cell Culture: Culture cells to the desired confluency in standard DMEM with glucose and FBS.
-
Apelin-13 Pre-treatment (Optional): Pre-treat cells with the desired concentration of Apelin-13 (e.g., 1 µM) for a specified duration before inducing hypoxia.
-
Oxygen-Glucose Deprivation (Hypoxia):
-
Wash cells with phosphate-buffered saline (PBS).
-
Replace the standard medium with glucose-free DMEM.
-
Place the cells in a hypoxic incubator for a defined period (e.g., 4-6 hours).
-
-
Reoxygenation:
-
Remove the cells from the hypoxic environment.
-
Replace the glucose-free medium with standard glucose-containing DMEM with FBS.
-
Return the cells to a standard cell culture incubator for the desired reoxygenation period (e.g., 16-24 hours).
-
-
Apelin-13 Treatment (Post-Hypoxia): Alternatively, Apelin-13 can be added to the medium at the onset of reoxygenation.
-
Analysis: Following the reoxygenation period, assess cell viability, apoptosis (e.g., TUNEL staining, caspase activity assays), and protein expression/phosphorylation via Western blotting.
Visualizations
Signaling Pathways
Caption: Apelin-13 signaling pathways in cardioprotection.
Experimental Workflow
References
- 1. The protective effect of Apelin-13 against cardiac hypertrophy through activating the PI3K-AKT-mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apelin-13 protects the heart against ischemia-reperfusion injury through the RISK-GSK-3β-mPTP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apelin-13 increases myocardial progenitor cells and improves repair postmyocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Apelin-13 and apelin-36 exhibit direct cardioprotective activity against ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Apelin-13 in Studies of Diabetic Retinopathy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic retinopathy (DR) is a leading cause of blindness in working-age adults and a major microvascular complication of diabetes mellitus. The pathophysiology of DR is complex, involving processes such as inflammation, oxidative stress, neurodegeneration, and breakdown of the blood-retinal barrier (BRB), which ultimately lead to retinal neovascularization and vision loss. Apelin, a peptide that acts as an endogenous ligand for the G protein-coupled receptor APJ, has emerged as a significant modulator in the development and progression of DR. Apelin-13, one of the most bioactive isoforms, has demonstrated a dual role in the retina. In the early stages of DR, it may exert protective effects by promoting vascular stability and protecting pericytes.[1][2] Conversely, in the proliferative stages, elevated levels of Apelin-13 are associated with pathological angiogenesis and fibrosis.[3][4][5] This document provides detailed application notes and protocols for researchers investigating the role of Apelin-13 in diabetic retinopathy.
Mechanism of Action of Apelin-13 in Diabetic Retinopathy
Apelin-13's effects in the diabetic retina are multifaceted, cell-type-specific, and context-dependent. It influences retinal endothelial cells, Müller cells, pericytes, and retinal pigment epithelial (RPE) cells through various signaling pathways.
-
In Retinal Endothelial Cells: Apelin-13 has been shown to promote the proliferation and migration of human retinal microvascular endothelial cells (HRMECs). It activates the PI3K/Akt and MAPK/Erk signaling pathways, leading to changes in cytoskeleton and tight junction proteins, which can increase vascular permeability.
-
In Müller Cells: Apelin-13 can induce the proliferation of retinal Müller cells and upregulate the expression of glial fibrillary acidic protein (GFAP) and vascular endothelial growth factor (VEGF). This suggests a role for Apelin-13 in retinal gliosis and angiogenesis, hallmarks of proliferative DR.
-
In Retinal Pigment Epithelium (RPE) Cells: Under high-glucose conditions, Apelin-13 expression is upregulated in RPE cells. It can promote the proliferation, migration, and expression of collagen I in human RPE cells, again via the PI3K/Akt and MEK/Erk pathways, contributing to the fibrotic processes seen in PDR.
-
Protective Roles: In contrast to its proliferative effects, some studies suggest a protective role for Apelin in the early stages of DR. Overexpression of Apelin has been found to reduce the loss of pericytes and decrease vascular leakage in diabetic mouse models. This protective effect is associated with the upregulation of tight junction proteins (ZO-1 and occludin) and anti-apoptotic genes, and the downregulation of cell adhesion molecules. Apelin can also protect retinal ganglion cells from oxygen and glucose deprivation-induced damage.
Data Presentation
Table 1: Effects of Apelin-13 on Retinal Cells in In Vitro Models of Diabetic Retinopathy
| Cell Type | Condition | Apelin-13 Concentration | Observed Effect | Key Signaling Pathways | Reference |
| Human Retinal Microvascular Endothelial Cells (HRMECs) | High Glucose | Not specified | Increased proliferation and migration; phosphorylation of cytoskeleton and tight junction proteins. | PI3K/Akt, MAPK/Erk | |
| Human RPE cells (ARPE-19) | High Glucose | 10⁻⁸ M and 10⁻⁷ M | Increased cell proliferation and migration; increased collagen I mRNA expression. | PI3K/Akt, MEK/Erk | |
| Retinal Müller Cells | In vivo (rat model) | Not specified | Promoted proliferation; induced GFAP and VEGF expression. | Not specified | |
| Retinal Ganglion Cells (RGCs) | Oxygen-Glucose Deprivation | Not specified | Promoted viability; increased phosphorylation of Akt. | PI3K/Akt |
Table 2: Effects of Apelin-13 in Animal Models of Diabetic Retinopathy
| Animal Model | Treatment | Outcome Measure | Result | Reference |
| Streptozotocin (STZ)-induced diabetic rats | Intravitreal Apelin-13 injection | Retinal GFAP and VEGF expression | Increased mRNA and protein levels of GFAP and VEGF. | |
| STZ-induced diabetic rats | Intravitreal injection of F13A (Apelin antagonist) | Retinal GFAP and VEGF expression | Marked reduction in GFAP and VEGF mRNA and protein expression. | |
| High-fat diet/STZ-induced type 2 diabetic mice | Intravitreal injection of lentivirus with Apelin overexpression (LV-Apelin+) | Pericyte loss and vascular leakage | Ameliorated pericyte loss and reduced retinal vascular leakage. | |
| High-fat diet/STZ-induced type 2 diabetic mice | Intravitreal injection of lentivirus with Apelin knockdown (LV-Apelin-) | Pericyte loss and vascular leakage | Aggravated pericyte loss and exacerbated retinal vascular leakage. |
Signaling Pathways and Experimental Workflows
Caption: Apelin-13 signaling in endothelial and RPE cells.
Caption: Apelin-13's role in Müller cell activation.
Caption: Protective effects of Apelin-13 on the BRB.
Caption: Workflow for studying Apelin-13 in diabetic animals.
Experimental Protocols
In Vitro Model: High-Glucose Treatment of Retinal Cells
This protocol describes the induction of a diabetic-like state in cultured retinal cells.
Materials:
-
Human Retinal Microvascular Endothelial Cells (HRMECs) or other retinal cell lines (e.g., ARPE-19).
-
Appropriate cell culture medium (e.g., Endothelial Cell Medium).
-
Fetal Bovine Serum (FBS).
-
D-Glucose.
-
Mannitol (for osmotic control).
-
Apelin-13 peptide.
Protocol:
-
Culture cells to 70-80% confluency in standard growth medium.
-
Serum-starve the cells for 12-24 hours in a low-serum medium (e.g., 0.5% FBS).
-
Prepare treatment media:
-
Normal Glucose (NG): Standard medium (e.g., 5.5 mM D-glucose).
-
High Glucose (HG): Standard medium supplemented with D-glucose to a final concentration of 30 mM.
-
Osmotic Control (OC): Standard medium supplemented with mannitol to match the osmolarity of the HG group (e.g., 5.5 mM D-glucose + 24.5 mM mannitol).
-
-
Replace the starvation medium with the prepared treatment media.
-
Add Apelin-13 at desired concentrations (e.g., 10⁻⁸ M to 10⁻⁶ M) to the relevant wells.
-
Incubate for the desired time period (e.g., 24-72 hours).
-
Harvest cells for downstream analysis (e.g., Western blot, PCR, proliferation/migration assays).
Animal Model: Streptozotocin (STZ)-Induced Diabetic Rat Model
This protocol details the chemical induction of type 1 diabetes in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Streptozotocin (STZ).
-
Citrate buffer (0.1 M, pH 4.5), sterile-filtered.
-
Glucometer and test strips.
Protocol:
-
Fast animals overnight (8-12 hours) with free access to water.
-
Weigh the animals and calculate the required dose of STZ (typically 60-65 mg/kg body weight).
-
Dissolve STZ in ice-cold citrate buffer immediately before use.
-
Administer the STZ solution via a single intraperitoneal (IP) injection.
-
Return animals to their cages with free access to food and water.
-
After 72 hours, measure blood glucose from a tail vein sample. Animals with blood glucose levels consistently above 16.7 mmol/L (300 mg/dL) are considered diabetic.
-
The diabetic animals can be used for studies after a specific period of hyperglycemia (e.g., 4-12 weeks) to allow for the development of DR-like changes.
-
For therapeutic studies, intravitreal injections of Apelin-13 or its antagonists can be performed at selected time points.
Western Blot Analysis for Protein Expression
This protocol is for quantifying changes in protein levels in retinal tissue or cell lysates.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Apelin-13, anti-p-Akt, anti-VEGF, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Protocol:
-
Homogenize retinal tissue or lyse cultured cells in ice-cold RIPA buffer.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band density using image analysis software and normalize to a loading control (e.g., β-actin).
Cell Migration Assay (Transwell Assay)
This protocol assesses the effect of Apelin-13 on the migratory capacity of retinal cells.
Materials:
-
Transwell inserts (e.g., 8 µm pore size).
-
24-well companion plates.
-
Serum-free medium.
-
Medium containing a chemoattractant (e.g., 10% FBS or Apelin-13).
-
Cotton swabs.
-
Crystal violet staining solution.
Protocol:
-
Pre-treat cells with Apelin-13 or vehicle control as described in the in vitro model.
-
Resuspend the cells in a serum-free medium.
-
Add 500 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Seed 1 x 10⁵ cells in 100 µL of serum-free medium into the upper chamber of the Transwell insert.
-
Incubate for 12-24 hours at 37°C.
-
Remove the inserts and carefully wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 15 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
Conclusion and Future Perspectives
Apelin-13 is a critical peptide in the intricate signaling network of diabetic retinopathy, with its role varying from protective to pathogenic depending on the disease stage. The protocols and data presented here provide a framework for researchers to investigate the nuanced functions of Apelin-13. Future research should focus on dissecting the temporal and cell-specific effects of Apelin-13 signaling. The development of stable Apelin-13 analogues or APJ receptor modulators could offer novel therapeutic strategies for managing the early signs of DR, such as pericyte loss and BRB breakdown, or for inhibiting the proliferative and fibrotic complications in advanced stages of the disease.
References
- 1. mdpi.com [mdpi.com]
- 2. The Protective Role of Apelin in the Early Stages of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevation of serum apelin-13 associated with proliferative diabetic retinopathy in type 2 diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. The Role of Apelin in the Retina of Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the stability of Apelin-13 peptide in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apelin-13. The information herein is designed to help you improve the stability of Apelin-13 in solution and achieve more reliable experimental outcomes.
Troubleshooting Guides
Problem: Rapid degradation of Apelin-13 in my cell culture or in vivo experiment.
Possible Cause 1: Enzymatic Degradation. Apelin-13 is highly susceptible to degradation by various proteases present in biological samples. The primary enzymes responsible for its rapid cleavage are Angiotensin-Converting Enzyme 2 (ACE2) and Neprilysin (NEP).[1][2][3] ACE2 primarily cleaves the Pro12-Phe13 bond at the C-terminus, while NEP cleaves at Arg4-Leu5 and Leu5-Ser6.[2][3]
Solution:
-
Use a more stable analog: The pyroglutamylated form of Apelin-13, [Pyr1]-Apelin-13, exhibits greater resistance to exopeptidases. Consider using this analog for your experiments.
-
Chemical Modifications: If synthesizing or sourcing custom peptides is an option, consider modifications that block the cleavage sites. Replacing the C-terminal Phenylalanine (Phe) with unnatural amino acids has been shown to increase plasma stability by up to 10-fold. Macrocyclization between specific residues can also significantly enhance stability.
-
Protease Inhibitors: While not always feasible due to potential off-target effects, the inclusion of broad-spectrum protease inhibitors in your experimental setup could be considered, but this must be carefully validated.
Possible Cause 2: Improper Storage and Handling. Repeated freeze-thaw cycles can lead to peptide degradation and aggregation. The choice of solvent and storage temperature also plays a critical role in maintaining the stability of your Apelin-13 stock solution.
Solution:
-
Aliquot Stock Solutions: Upon reconstitution, it is crucial to aliquot the Apelin-13 solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Optimal Storage Conditions: For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is acceptable. Always ensure the vials are sealed tightly to prevent moisture contamination.
-
Solvent Choice: Apelin-13 is soluble in water, DMSO, and ethanol. For aqueous solutions, use sterile, nuclease-free water. The choice of solvent may impact stability, so consistency is key. For cell culture experiments, ensure the final concentration of organic solvents like DMSO is non-toxic to your cells.
Frequently Asked Questions (FAQs)
Q1: What is the most stable form of Apelin-13 for in vivo studies?
The most stable, naturally occurring isoform is [Pyr1]-Apelin-13. The pyroglutamate at the N-terminus protects the peptide from degradation by aminopeptidases, extending its half-life compared to the non-modified Apelin-13. For even greater stability, chemically modified analogs with substitutions at the C-terminus or macrocyclization have shown significantly longer half-lives in plasma.
Q2: How should I prepare my Apelin-13 stock solution?
To prepare a stock solution, reconstitute the lyophilized peptide in a suitable solvent such as sterile water or DMSO. To aid dissolution, you can gently warm the tube at 37°C for 10 minutes and/or sonicate it briefly in an ultrasonic bath. Once fully dissolved, immediately aliquot the solution into smaller, single-use volumes and store at -80°C.
Q3: Can I store my Apelin-13 working solution at 4°C?
It is not recommended to store Apelin-13 solutions at 4°C for extended periods. For best results, prepare fresh working solutions from your frozen stock aliquots for each experiment. If temporary storage at 4°C is unavoidable, it should not exceed a few hours.
Q4: My Apelin-13 solution appears cloudy. What should I do?
Cloudiness may indicate poor solubility or aggregation. Try warming the solution to 37°C and sonicating it for a short period. If the solution remains cloudy, it may be necessary to prepare a fresh stock solution, potentially using a different solvent or a lower concentration.
Q5: What are the main degradation pathways for Apelin-13?
The primary degradation pathways involve enzymatic cleavage in biological fluids.
-
ACE2 (Angiotensin-Converting Enzyme 2): Cleaves the C-terminal Phenylalanine.
-
Neprilysin (NEP): Cleaves at the Arg4-Leu5 and Leu5-Ser6 positions.
-
Prolyl Carboxypeptidase (PRCP): Also contributes to C-terminal cleavage.
Data Presentation
Table 1: Storage Recommendations for Apelin-13 Stock Solutions
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 6 months | Optimal for long-term storage. Ensure vials are tightly sealed. |
| -20°C | Up to 1 month | Suitable for short-term storage. Avoid repeated freeze-thaw cycles. |
| 4°C | Not Recommended | Prone to degradation. Use immediately after preparation. |
| Room Temperature | Not Recommended | Rapid degradation can occur. |
Table 2: Half-life of Apelin-13 and its Analogs in Plasma
| Peptide | Modification | In Vitro Half-life in Rat Plasma | Reference |
| Apelin-13 | None | ~30 minutes | |
| [Pyr1]-Apelin-13 | N-terminal pyroglutamylation | ~0.5 hours | |
| N-alkylated analog | N-alkylation at Pro12-Phe13 | > 7 hours | |
| Constrained analog | Side-chain constraint at Pro12 and Phe13 | 5.8 - 7.3 hours |
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of Apelin-13
Objective: To prepare a stable, high-concentration stock solution of Apelin-13.
Materials:
-
Lyophilized Apelin-13 peptide
-
Sterile, nuclease-free water or anhydrous DMSO
-
Sterile, low-protein-binding microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Briefly centrifuge the vial of lyophilized Apelin-13 to ensure the powder is at the bottom.
-
Add the appropriate volume of solvent (e.g., sterile water or DMSO) to achieve the desired stock concentration (e.g., 1 mM).
-
Gently vortex or pipette the solution up and down to dissolve the peptide. If needed, warm the tube at 37°C for 10 minutes or place it in an ultrasonic bath for a few minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Immediately aliquot the stock solution into single-use volumes in sterile, low-protein-binding microcentrifuge tubes.
-
Label the aliquots clearly with the peptide name, concentration, and date.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessing Apelin-13 Stability by HPLC
Objective: To determine the stability of an Apelin-13 solution over time under specific conditions (e.g., incubation in plasma or buffer).
Materials:
-
Apelin-13 solution to be tested
-
Incubation medium (e.g., rat plasma, cell culture medium)
-
Quenching solution (e.g., 10% trifluoroacetic acid in acetonitrile)
-
HPLC system with a C18 column
-
Mobile phases (e.g., Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in acetonitrile)
Procedure:
-
Incubate the Apelin-13 solution in the desired medium at a specific temperature (e.g., 37°C).
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.
-
Immediately stop the degradation by adding a quenching solution. This will precipitate proteins and stop enzymatic activity.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant and inject it into the HPLC system.
-
Run a gradient of Mobile Phase B to elute the peptide and its degradation products.
-
Monitor the elution profile at a specific wavelength (e.g., 214 nm).
-
Quantify the peak area of the intact Apelin-13 at each time point to determine the rate of degradation.
Visualizations
Caption: Apelin-13 signaling through the APJ receptor.
Caption: Workflow for assessing Apelin-13 stability in plasma.
Caption: Troubleshooting logic for Apelin-13 stability issues.
References
Common issues with Apelin-13 (TFA) solubility and aggregation
Welcome to the technical support center for Apelin-13 (TFA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues related to the solubility and aggregation of Apelin-13 trifluoroacetate (TFA) salt.
Frequently Asked Questions (FAQs)
Q1: What is Apelin-13 (TFA) and why is it supplied as a TFA salt?
A1: Apelin-13 is a 13-amino acid peptide that acts as an endogenous ligand for the APJ receptor, a G-protein coupled receptor.[1][2][3] It plays a role in various physiological processes, including cardiovascular function and fluid homeostasis.[4][5] Synthetic peptides like Apelin-13 are often supplied as trifluoroacetate (TFA) salts. TFA is used during the solid-phase synthesis and purification (HPLC) of the peptide. While it aids in obtaining high-purity peptides, the TFA counter-ion can sometimes influence experimental outcomes.
Q2: I'm having trouble dissolving my Apelin-13 (TFA). What is the recommended solvent?
A2: Apelin-13 is generally soluble in aqueous solutions. For initial reconstitution, sterile, distilled water is a good starting point. If solubility issues persist, using a small amount of an organic solvent like DMSO, followed by dilution with an aqueous buffer, can be effective. Some suppliers suggest that warming the solution to 37°C and gentle sonication can aid dissolution.
Q3: What are the optimal storage conditions for Apelin-13 (TFA) to prevent degradation?
A3: Proper storage is crucial for maintaining the peptide's stability and activity. Lyophilized Apelin-13 (TFA) should be stored at -20°C or -80°C for long-term stability. Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. Stock solutions can typically be stored at -80°C for up to six months or at -20°C for one month.
Q4: Can the TFA counter-ion affect my experimental results?
A4: Yes, residual TFA from peptide synthesis can impact biological assays. TFA can alter the peptide's secondary structure and has been shown to be cytotoxic at certain concentrations, potentially interfering with cell proliferation and receptor-binding assays. For sensitive applications like in-vivo studies or cell-based assays, it may be necessary to reduce the TFA content.
Q5: What is peptide aggregation and why does it happen with Apelin-13?
A5: Peptide aggregation is the self-association of peptide monomers into larger, often insoluble, structures. This can be driven by hydrophobic interactions, where parts of the peptide try to minimize contact with water. Factors like pH, temperature, peptide concentration, and the presence of salts can influence aggregation. While Apelin-13 in aqueous solution tends to adopt a random conformation, its hydrophobic residues can contribute to aggregation under certain conditions.
Troubleshooting Guides
Issue 1: Poor Solubility of Apelin-13 (TFA)
If you are experiencing difficulty dissolving your lyophilized Apelin-13 (TFA) powder, follow this troubleshooting workflow.
Issue 2: Peptide Aggregation in Solution
If your Apelin-13 solution appears cloudy or you suspect aggregation, consider the following steps.
| Potential Cause | Troubleshooting Step | Rationale |
| High Peptide Concentration | Dilute the peptide solution to a lower working concentration. | Reducing the concentration can decrease the likelihood of intermolecular interactions that lead to aggregation. |
| pH of the Buffer | Adjust the pH of the buffer to be at least one unit away from the isoelectric point (pI) of Apelin-13. | Peptides are least soluble at their pI. Changing the pH alters the net charge and can increase solubility. |
| Buffer Composition | Modify the ionic strength of the buffer by adjusting the salt concentration. | Salts can shield electrostatic interactions that may contribute to aggregation. |
| Storage Conditions | Store aliquots at -80°C and avoid repeated freeze-thaw cycles. | Freezing and thawing can induce stress on the peptide, leading to aggregation. |
| TFA Content | For critical applications, consider TFA removal. | High concentrations of TFA can sometimes promote aggregation or alter peptide conformation. |
Experimental Protocols
Protocol 1: Reconstitution of Apelin-13 (TFA)
This protocol provides a general guideline for reconstituting lyophilized Apelin-13 (TFA).
-
Preparation : Bring the vial of lyophilized Apelin-13 (TFA) to room temperature before opening.
-
Solvent Addition : Add the desired volume of sterile, deionized water or an appropriate aqueous buffer (e.g., PBS, pH 7.2) to the vial to achieve the desired stock concentration.
-
Dissolution : Gently vortex or sonicate the vial to ensure complete dissolution. If necessary, warm the vial to 37°C for a short period.
-
Aliquoting and Storage : Once dissolved, aliquot the stock solution into single-use tubes and store them at -20°C or -80°C.
Protocol 2: TFA Removal by HCl Exchange
For experiments sensitive to TFA, the following protocol can be used to exchange the TFA counter-ion for chloride.
-
Dissolution : Dissolve the Apelin-13 (TFA) peptide in distilled water at a concentration of approximately 1 mg/mL.
-
Acidification : Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.
-
Incubation : Let the solution stand at room temperature for at least one minute.
-
Lyophilization : Flash-freeze the solution in liquid nitrogen and lyophilize overnight to remove all liquid.
-
Repeat : Repeat the dissolution in the HCl solution and the lyophilization step at least two more times to ensure complete exchange.
-
Final Reconstitution : After the final lyophilization, reconstitute the peptide hydrochloride salt in the desired experimental buffer.
Quantitative Data Summary
| Property | Value | Source |
| Apelin-13 Molecular Weight | ~1550.8 g/mol | |
| Apelin-13 (TFA salt) Molecular Weight | ~1664.85 g/mol | |
| Apelin-13 Solubility in Water | ≥29.4 mg/mL | |
| Apelin-13 Solubility in DMSO | ≥155.1 mg/mL | |
| Apelin-13 EC50 for APJ Receptor | 0.37 nM | |
| Recommended TFA level for cellular assays | <1% |
Signaling Pathway and Workflow Diagrams
Apelin/APJ Signaling Pathway
Apelin-13 binds to the APJ receptor, a G-protein coupled receptor, initiating several downstream signaling cascades.
This diagram illustrates the activation of key downstream effectors like PI3K/Akt and ERK upon Apelin-13 binding to its receptor, leading to physiological responses such as vasodilation and cell proliferation.
References
- 1. Structural and functional study of the apelin-13 peptide, an endogenous ligand of the HIV-1 coreceptor, APJ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Apelin-13 | C69H111N23O16S | CID 25078060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. Apelin signaling pathway - Signal transduction - Immunoway [immunoway.com]
Optimizing Apelin-13 Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Apelin-13 concentration in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Apelin-13 in a new cell-based assay?
A1: For initial experiments, a broad concentration range is recommended to determine the optimal working concentration for your specific cell line and assay. A common starting point is to perform serial dilutions covering a range from 0.01 nM to 10 µM.[1][2][3] Subsequent experiments can then focus on a narrower range of concentrations around the initial effective dose observed.
Q2: How should I dissolve and store Apelin-13?
A2: Apelin-13 is a peptide and should be handled with care to maintain its stability. It is typically soluble in sterile water or DMSO.[4] For storage, it is recommended to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[5] Always refer to the manufacturer's datasheet for specific instructions on solubility and storage.
Q3: How long should I incubate cells with Apelin-13?
A3: The optimal incubation time is dependent on the cell type and the specific biological endpoint being measured. For many cell-based assays, incubation times can range from a few minutes for rapid signaling events like calcium mobilization to 24-72 hours for proliferation or apoptosis assays. A time-course experiment is recommended during initial assay optimization.
Q4: What are the key signaling pathways activated by Apelin-13?
A4: Apelin-13 binding to its receptor, APJ (a G-protein coupled receptor), can activate several downstream signaling pathways. The most commonly reported pathways include the PI3K/Akt, MEK/Erk, and AMPK/mTOR pathways, which are involved in cell proliferation, survival, and metabolism. Apelin-13 can also modulate intracellular cAMP levels.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No observable effect or weak signal | Suboptimal Apelin-13 Concentration: The concentration used may be too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.01 nM to 10 µM). |
| Peptide Degradation: Apelin-13 is susceptible to degradation. | Ensure proper storage of the peptide at -20°C or -80°C and avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| Low APJ Receptor Expression: The cell line may not express sufficient levels of the Apelin receptor (APJ). | Verify APJ receptor expression in your cell line using techniques like qPCR or Western blot. Consider using a cell line known to express APJ or a transient/stable transfection system. | |
| Incorrect Assay Endpoint: The chosen assay may not be sensitive to the effects of Apelin-13 in your specific cell model. | Consider measuring different downstream effects of Apelin-13 signaling, such as phosphorylation of Akt or Erk, or changes in cell morphology. | |
| High background or inconsistent results | Cell Seeding Density: Inconsistent cell numbers across wells can lead to variability. | Optimize cell seeding density to ensure a uniform and healthy cell monolayer. |
| Contamination: Bacterial or mycoplasma contamination can affect cell health and assay performance. | Regularly test cell cultures for contamination and maintain sterile techniques. | |
| Edge Effects: Wells on the periphery of the plate may behave differently due to evaporation. | To minimize edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS. | |
| Improper Mixing: Inadequate mixing of Apelin-13 in the well can lead to uneven exposure. | Gently mix the plate after adding Apelin-13 to ensure a homogenous concentration in each well. | |
| Cytotoxicity observed at high concentrations | Off-target effects: High concentrations of any peptide can sometimes lead to non-specific or toxic effects. | If cytotoxicity is observed, lower the concentration range in subsequent experiments. Ensure the observed effects are specific by using an APJ receptor antagonist as a control, if available. |
| Solvent Toxicity: If using a solvent like DMSO, high final concentrations can be toxic to cells. | Ensure the final concentration of the solvent in the culture medium is low (typically <0.1% for DMSO). Include a vehicle-only control to assess solvent toxicity. |
Quantitative Data Summary
The optimal concentration of Apelin-13 is highly dependent on the cell type and the specific assay being performed. The following tables summarize reported effective concentrations from various studies.
Table 1: Effective Concentrations of Apelin-13 in Proliferation and Viability Assays
| Cell Type | Assay | Effective Concentration Range | Reference |
| Human RPE cells | Proliferation (MTT) | 10 nM - 100 nM | |
| PC12 cells | Viability (CCK-8) | 1 µM | |
| MCF-7 cells | Proliferation (BrdU) | 10 nM - 10 µM | |
| Mesenchymal Stem Cells (MSCs) | Viability (CCK-8) | 0.1 nM | |
| H9c2 cardiomyocytes | Viability | 100 nM | |
| HLE-B3 cells | Viability (CCK-8) | 10 nM - 1 µM (protective effect) | |
| SH-SY5Y cells | Viability | 1 nM - 10 nM (protective effect) |
Table 2: Effective Concentrations of Apelin-13 in Other Cell-Based Assays
| Cell Type | Assay | Effective Concentration Range | Reference |
| Human RPE cells | Migration | 10 nM - 1 µM | |
| PC12 cells | Apoptosis (TUNEL, Flow Cytometry) | 1 µM (protective effect) | |
| H9c2 cardiomyocytes | Apoptosis (Annexin V/PI) | 2 µM (protective effect) | |
| HLE-B3 cells | Apoptosis (Annexin V/PI) | 0.1 µM (protective effect) | |
| HEK293T cells | Calcium Mobilization (Fura-2AM) | 1 µM | |
| HL-1 cells | Cx43 Expression (Western Blot) | 100 nM |
Experimental Protocols
General Cell Seeding Protocol for 96-Well Plates
-
Cell Culture: Culture cells in appropriate media and conditions until they reach 80-90% confluency.
-
Cell Detachment: Wash cells with PBS and detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA).
-
Cell Counting: Neutralize the dissociation reagent, centrifuge the cells, and resuspend the pellet in fresh culture medium. Count the cells using a hemocytometer or automated cell counter to determine cell viability and concentration.
-
Seeding: Dilute the cell suspension to the desired seeding density. Pipette the appropriate volume of the cell suspension into each well of a 96-well plate.
-
Incubation: Incubate the plate at 37°C in a humidified CO2 incubator to allow cells to adhere and recover before treatment.
Apelin-13 Dose-Response Experiment for a Proliferation Assay (e.g., MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Apelin-13 Preparation: Prepare a stock solution of Apelin-13 in a suitable solvent. Perform serial dilutions in serum-free or low-serum medium to achieve the desired final concentrations.
-
Treatment: Remove the culture medium from the wells and replace it with the medium containing different concentrations of Apelin-13. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add MTT reagent to each well and incubate according to the manufacturer's protocol.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a proprietary buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell proliferation relative to the vehicle control and plot the dose-response curve.
Visualizations
Caption: Apelin-13 signaling pathways.
References
- 1. Apelin-13 Protects Neurons by Attenuating Early-Stage Postspinal Cord Injury Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Apelin-13 Pretreatment Promotes the Cardioprotective Effect of Mesenchymal Stem Cells against Myocardial Infarction by Improving Their Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
Preventing degradation of Apelin-13 during long-term storage
For researchers, scientists, and drug development professionals working with Apelin-13, ensuring its stability during long-term storage is critical for reproducible and accurate experimental outcomes. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to mitigate the degradation of this potent peptide.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Apelin-13 degradation during storage?
A1: Apelin-13 is susceptible to degradation through two main pathways: enzymatic cleavage and physicochemical instability. Being a peptide, it is readily targeted by proteases present in biological samples and can also be affected by factors like improper temperature, pH, and repeated freeze-thaw cycles.
Q2: What is the recommended temperature for long-term storage of Apelin-13?
A2: For long-term storage, lyophilized Apelin-13 should be stored at -80°C. Storing at -20°C is also an option, but the shelf-life will be reduced. Once reconstituted in a solution, it is best to aliquot and store at -80°C to minimize degradation.
Q3: How long can I store Apelin-13 at different temperatures?
A3: The storage duration for Apelin-13 is highly dependent on its form (lyophilized or in solution) and the storage temperature. Below is a summary of recommended storage periods based on manufacturer guidelines.
Data Presentation: Apelin-13 Storage Stability
Table 1: Recommended Long-Term Storage Conditions for Lyophilized Apelin-13
| Storage Temperature | Recommended Duration | Source |
| -80°C | Up to 2 years | [1] |
| -20°C | Up to 1 year | [1] |
Table 2: Recommended Storage Conditions for Reconstituted Apelin-13 Solution
| Storage Temperature | Recommended Duration | Source |
| -80°C | Up to 6 months | [2] |
| -20°C | Up to 1 month | [2] |
| 4°C | 1-2 weeks | sb-PEPTIDE |
Q4: Should I add protease inhibitors to my Apelin-13 stock solution?
A4: Yes, if your Apelin-13 will be used in biological assays where proteases may be present, adding a broad-spectrum protease inhibitor cocktail to your stock solution is highly recommended. This is crucial for in-vitro experiments using cell lysates or plasma.
Q5: What is the optimal pH for storing Apelin-13 in solution?
A5: For peptide solutions, a slightly acidic pH of 5-6 is generally recommended to enhance stability.[3] It is advisable to use a sterile buffer within this pH range for reconstitution.
Troubleshooting Guide
Problem: I am seeing a loss of Apelin-13 activity in my experiments.
| Potential Cause | Troubleshooting Step |
| Degradation due to improper storage | Verify that the lyophilized peptide and reconstituted aliquots have been stored at the correct temperatures (-80°C for long-term). Ensure the peptide has not exceeded its recommended shelf life. |
| Repeated freeze-thaw cycles | Prepare single-use aliquots of your reconstituted Apelin-13 to avoid multiple freeze-thaw cycles, which can lead to peptide degradation. |
| Enzymatic degradation | If working with biological samples, ensure a fresh protease inhibitor cocktail was added to your buffer and samples. |
| Incorrect pH of the solution | Check the pH of your stock solution. If it is neutral or alkaline, consider preparing a fresh stock in a slightly acidic buffer (pH 5-6). |
| Oxidation | Apelin-13 contains a methionine residue, which is susceptible to oxidation. When preparing solutions, use degassed buffers and consider storing aliquots under an inert gas like nitrogen or argon. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Apelin-13
This protocol outlines the steps for reconstituting lyophilized Apelin-13 to prepare a stock solution.
Materials:
-
Lyophilized Apelin-13 vial
-
Sterile, nuclease-free water or a suitable sterile buffer (e.g., 10 mM Acetate Buffer, pH 5.5)
-
Broad-spectrum protease inhibitor cocktail (optional)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Before opening, bring the vial of lyophilized Apelin-13 to room temperature.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Prepare your desired reconstitution solvent. If using a protease inhibitor cocktail, add it to the solvent at the recommended concentration.
-
Carefully open the vial and add the appropriate volume of solvent to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently swirl or pipette the solution up and down to dissolve the peptide completely. Avoid vigorous vortexing to prevent aggregation.
-
Once dissolved, aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Label the aliquots clearly with the concentration and date of preparation.
-
Store the aliquots at -80°C until use.
Protocol 2: Assessing Apelin-13 Stability by RP-HPLC
This protocol provides a general method to assess the stability of your Apelin-13 stock solution over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
Apelin-13 stock solution
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
HPLC vials
Procedure:
-
Time Point Zero (T0) Sample: Immediately after preparing your Apelin-13 stock solution, take an aliquot and dilute it to a suitable concentration for HPLC analysis (e.g., 100 µg/mL) with Mobile Phase A. This will serve as your baseline.
-
Incubation: Store your remaining aliquots under the desired storage conditions (e.g., 4°C, -20°C, or -80°C).
-
Subsequent Time Points: At regular intervals (e.g., 1 week, 1 month, 3 months), thaw one aliquot of the stored Apelin-13.
-
Sample Preparation: Dilute the thawed aliquot to the same concentration as the T0 sample using Mobile Phase A.
-
HPLC Analysis:
-
Inject a standard volume of each sample onto the C18 column.
-
Run a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the absorbance at 214 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to intact Apelin-13 based on the retention time of the T0 sample.
-
Integrate the peak area of the intact Apelin-13 at each time point.
-
Calculate the percentage of remaining intact Apelin-13 relative to the T0 sample.
-
Plot the percentage of intact Apelin-13 against time to determine the degradation rate.
-
Visualizations
Caption: Recommended workflow for handling and storing Apelin-13.
Caption: Major enzymatic degradation pathways of Apelin-13.
Caption: Simplified overview of Apelin-13/APJ signaling pathways.
References
Technical Support Center: Off-Target Effects of Apelin-13 in In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro effects of Apelin-13. The focus is on identifying and mitigating potential off-target effects to ensure the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary known off-target interaction of Apelin-13?
A1: The most well-documented off-target interaction of Apelin-13 involves the Angiotensin II Type 1 receptor (AT1). Apelin-13, by activating its cognate receptor APJ, can induce the formation of a heterodimer between APJ and AT1. This heterodimerization allosterically inhibits AT1 signaling, meaning it reduces the binding affinity and functional response of AT1 to its natural ligand, Angiotensin II. This is a crucial consideration in experimental systems where both receptor systems are active.
Q2: Does Apelin-13 exhibit significant binding to other G-protein coupled receptors (GPCRs)?
A2: Currently, there is limited evidence from broad selectivity panel screenings to suggest that Apelin-13 binds with high affinity to a wide range of other GPCRs. However, the absence of comprehensive public data does not exclude the possibility of low-affinity or cell-type-specific interactions. If your experimental results are inconsistent with known APJ-mediated signaling, it is advisable to consider and test for potential off-target effects on other receptors relevant to your system.
Q3: Is Apelin-13 cytotoxic at concentrations typically used in in vitro studies?
A3: No, in vitro studies have shown that Apelin-13 is generally not cytotoxic at concentrations typically used to elicit biological effects. For example, in PC12 cells, concentrations up to 10 μM for 24 hours did not show significant inhibition of cell viability[1]. Similarly, Apelin-13 did not demonstrate cytotoxic effects on human lens epithelial (HLE-B3) cells[2]. In fact, in some cellular models of injury, Apelin-13 has been shown to be protective and can increase cell viability[1][3][4].
Q4: Can Apelin-13 directly modulate the activity of enzymes or ion channels?
A4: While Apelin-13 primarily signals through the G-protein coupled receptor APJ, its downstream effects can indirectly influence the activity of various enzymes (e.g., eNOS, AMPK, Akt) and ion channels. There is currently no strong evidence to suggest that Apelin-13 directly binds to and modulates the activity of enzymes or ion channels in a receptor-independent manner. Any observed effects on these molecules are likely a consequence of APJ-initiated signaling cascades.
Troubleshooting Guides
This section provides guidance on how to troubleshoot common issues that may arise during in vitro experiments with Apelin-13, particularly those related to potential off-target effects.
Issue 1: Unexpected or inconsistent results in functional assays.
-
Possible Cause 1: APJ-AT1 Receptor Heterodimerization.
-
Symptoms: In cells co-expressing APJ and AT1 receptors, the response to Angiotensin II is diminished in the presence of Apelin-13.
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Verify the expression levels of both APJ and AT1 receptors in your cell model using techniques like qPCR, Western blot, or flow cytometry.
-
Use Receptor Antagonists: To isolate the effects of each receptor, use selective antagonists for APJ (e.g., ML221) and AT1 (e.g., Losartan).
-
Radioligand Binding Assay: Perform competitive binding assays to determine if Apelin-13 alters the binding affinity of a radiolabeled Angiotensin II analog to the AT1 receptor.
-
Functional Readouts: Measure downstream signaling pathways specific to AT1 activation (e.g., IP1 accumulation, Ca2+ mobilization) in the presence and absence of Apelin-13.
-
-
-
Possible Cause 2: Non-specific binding at high concentrations.
-
Symptoms: Effects are only observed at very high concentrations of Apelin-13, and the dose-response curve is shallow.
-
Troubleshooting Steps:
-
Determine EC50/IC50: Perform a full dose-response curve to determine the potency of Apelin-13 in your assay. Compare this to published values for APJ-mediated effects.
-
Use a structurally related but inactive peptide: As a negative control, use a scrambled or truncated version of Apelin-13 that is known to be inactive at the APJ receptor.
-
Receptor Knockdown/Knockout: If possible, use siRNA or CRISPR to reduce or eliminate the expression of the APJ receptor. An off-target effect will persist even in the absence of APJ.
-
-
Issue 2: High background or variability in binding assays.
-
Possible Cause 1: Poor quality of peptide or reagents.
-
Symptoms: High non-specific binding, low specific binding signal, and poor reproducibility.
-
Troubleshooting Steps:
-
Check Peptide Purity and Integrity: Verify the purity of your Apelin-13 peptide stock by HPLC and mass spectrometry. Ensure proper storage to prevent degradation.
-
Optimize Assay Buffer: The composition of the binding buffer (e.g., ions, BSA concentration) can significantly impact binding. Optimize these components for your specific assay.
-
Filter Binding vs. Scintillation Proximity Assay (SPA): If using a filter binding assay, ensure complete and rapid washing to reduce non-specific binding. Consider using an SPA-based assay to minimize separation steps.
-
-
-
Possible Cause 2: Endogenous Apelin production.
-
Symptoms: High basal signal in functional assays or competition with radioligand in binding assays.
-
Troubleshooting Steps:
-
Serum-free Conditions: Culture cells in serum-free media for a period before the experiment to minimize interference from serum components.
-
Wash Cells Thoroughly: Before adding Apelin-13 or other ligands, wash the cells extensively to remove any endogenously produced Apelin.
-
-
Data Presentation
Table 1: Quantitative Data on Apelin-13 Off-Target Interaction with AT1 Receptor
| Parameter | Description | Value | Cell System | Reference |
| Ang II Binding | Apelin-13-induced reduction in Angiotensin II binding to AT1 receptor. | Unlabeled Apelin-13 concentration-dependently decreased [125I]-Tyr4-Ang II binding. | Cells co-expressing AT1 and APJ | |
| IP1 Accumulation | Fold reduction in Angiotensin II-stimulated IP1 accumulation in the presence of Apelin-13. | 1.4-fold | Cells co-expressing AT1 and APJ | |
| β-arrestin Recruitment | Fold reduction in Angiotensin II-stimulated β-arrestin recruitment to AT1 in the presence of Apelin-13. | 2.5-fold | Cells co-expressing AT1 and APJ |
Table 2: Cytotoxicity Profile of Apelin-13 in In Vitro Models
| Cell Line | Concentration Range | Incubation Time | Assay | Outcome | Reference |
| PC12 | 0.01 µM - 10 µM | 24 hours | CCK-8 | No significant cytotoxicity observed. | |
| HLE-B3 | Not specified | Not specified | Not specified | No cytotoxic effects demonstrated. | |
| SH-SY5Y | 2 µg/ml | 12 and 24 hours | Cell Viability Assay | Mitigated D-Glutamic acid-induced cytotoxicity. |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay to Investigate Apelin-13's Effect on AT1 Receptor Binding
Objective: To determine if Apelin-13 allosterically modulates the binding of Angiotensin II to the AT1 receptor.
Materials:
-
Cells co-expressing human APJ and AT1 receptors.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Radioligand: [125I]-labeled Angiotensin II analog.
-
Unlabeled Apelin-13.
-
Unlabeled Angiotensin II (for determining non-specific binding).
-
96-well plates.
-
Filter mats (e.g., GF/C filters pre-soaked in 0.3% PEI).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Harvest cells and prepare crude membranes by homogenization and centrifugation. Resuspend the final membrane pellet in membrane preparation buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer.
-
Increasing concentrations of unlabeled Apelin-13.
-
A fixed concentration of [125I]-labeled Angiotensin II analog (typically at its Kd).
-
Membrane preparation (e.g., 10-20 µg of protein per well).
-
For total binding wells, add buffer instead of unlabeled Apelin-13.
-
For non-specific binding wells, add a high concentration of unlabeled Angiotensin II (e.g., 1 µM).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Dry the filter mats and measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the Apelin-13 concentration and analyze the data using non-linear regression to determine any change in the affinity of the radioligand.
Protocol 2: β-Arrestin Recruitment Assay for Off-Target Activity
Objective: To assess if Apelin-13 can induce β-arrestin recruitment to a non-target GPCR.
Materials:
-
Cell line stably expressing the non-target GPCR of interest and a β-arrestin recruitment reporter system (e.g., PathHunter®).
-
Assay buffer (e.g., HBSS).
-
Apelin-13 stock solution.
-
Known agonist for the non-target GPCR (positive control).
-
Detection reagents for the reporter system.
-
White, solid-bottom 96- or 384-well microplates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the cells into the microplates at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of Apelin-13 and the positive control agonist in assay buffer.
-
Agonist Treatment: Add the diluted compounds to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for the recommended time for the specific reporter system (e.g., 60-90 minutes at 37°C).
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate as required.
-
Measurement: Read the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and the maximal response of the positive control. Plot the response as a function of Apelin-13 concentration to determine if it elicits any agonist activity at the non-target receptor.
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected in vitro effects of Apelin-13.
Caption: Signaling pathway of Apelin-13's off-target effect on the AT1 receptor.
References
- 1. Apelin-13 Protects Neurons by Attenuating Early-Stage Postspinal Cord Injury Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effect of apelin-13 in lens epithelial cells via inhibiting oxidative stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of Apelin 13 on ischemic stroke by activating AMPK/GSK-3β/Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effect of Apelin-13 on D-glutamic acid-induced excitotoxicity in SH-SY5Y cell line: An in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity issues with Apelin-13 antibodies in immunoassays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating cross-reactivity issues associated with Apelin-13 antibodies in immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is Apelin-13 and why is its measurement important?
A1: Apelin-13 is a bioactive peptide that is part of the apelin family, which are endogenous ligands for the G-protein coupled receptor APJ. The apelin system is involved in a wide range of physiological processes, including cardiovascular function, fluid homeostasis, and metabolism. Accurate measurement of Apelin-13 is crucial for research into conditions like heart failure, hypertension, and diabetes.
Q2: What are the main challenges in accurately measuring Apelin-13 with immunoassays?
A2: A significant challenge is the potential for antibody cross-reactivity with other endogenous peptides that share structural similarities with Apelin-13. This can lead to inaccurate quantification and misinterpretation of experimental results.
Q3: Which molecules are known to potentially cross-react with Apelin-13 antibodies?
A3: The primary sources of cross-reactivity are other members of the apelin peptide family and the peptide Elabela/Toddler (ELA).
-
Apelin Isoforms: The apelin preproprotein is cleaved into several active fragments, including Apelin-12, Apelin-17, Apelin-36, and the pyroglutamylated form of Apelin-13 ([Pyr1]apelin-13). These isoforms share significant sequence homology, making them likely cross-reactants.[1]
-
Elabela (ELA): ELA is another endogenous ligand for the APJ receptor. Despite having a different primary sequence from apelin peptides, it can bind to the same receptor and may cross-react with some Apelin-13 antibodies depending on the epitope they recognize.[2][3]
Q4: How can I check for potential cross-reactivity of an Apelin-13 antibody before purchasing?
A4: Review the antibody's datasheet provided by the manufacturer. Look for specific data on cross-reactivity with other apelin isoforms and Elabela. Be aware that some datasheets may claim high specificity without providing comprehensive cross-reactivity data.[4][5] If the data is not available, consider contacting the manufacturer's technical support for more information.
Q5: Are polyclonal or monoclonal antibodies better for avoiding cross-reactivity?
A5: Monoclonal antibodies are generally considered to have higher specificity as they recognize a single epitope. Polyclonal antibodies, which recognize multiple epitopes, may have a higher likelihood of cross-reacting with structurally similar molecules. However, the specificity of any antibody, whether monoclonal or polyclonal, must be empirically validated for the intended application.
Troubleshooting Guide
This guide addresses common issues encountered during immunoassays with Apelin-13 antibodies, with a focus on problems arising from cross-reactivity.
| Problem | Potential Cause | Recommended Solution |
| Higher than expected signal or inconsistent results | Cross-reactivity with other apelin isoforms or Elabela. The antibody may be detecting other structurally related peptides in the sample, leading to an overestimation of Apelin-13 concentration. | 1. Perform a peptide competition assay: Pre-incubate the antibody with an excess of synthetic Apelin-13 peptide. A specific signal should be significantly reduced or eliminated. 2. Test for cross-reactivity with related peptides: Run a competitive ELISA or Western blot including other apelin isoforms (e.g., Apelin-17, Apelin-36) and Elabela to assess the degree of cross-reactivity. |
| High background signal in ELISA | 1. Insufficient blocking: The blocking buffer may not be effectively preventing non-specific binding of the antibody to the plate. 2. Antibody concentration too high: Using too much primary or secondary antibody can lead to increased background. 3. Inadequate washing: Insufficient washing between steps can leave behind unbound antibodies, contributing to background noise. | 1. Optimize blocking: Try different blocking buffers (e.g., BSA, non-fat dry milk) or increase the blocking incubation time. 2. Titrate your antibodies: Perform a titration experiment to determine the optimal concentration of both primary and secondary antibodies that gives a good signal-to-noise ratio. 3. Improve washing technique: Increase the number of washes and ensure complete removal of wash buffer between each step. |
| Low or no signal in ELISA | 1. Poor antibody-antigen binding: The antibody may not be effectively binding to Apelin-13 under the current assay conditions. 2. Degradation of Apelin-13 in the sample: Apelin peptides can be susceptible to degradation by proteases. 3. Inactive reagents: The antibody, enzyme conjugate, or substrate may have lost activity due to improper storage or handling. | 1. Optimize assay conditions: Adjust incubation times, temperatures, and buffer compositions (e.g., pH, ionic strength). 2. Use protease inhibitors: Add a protease inhibitor cocktail to your samples during collection and processing to prevent degradation of Apelin-13. Store samples at -80°C for long-term storage. 3. Check reagent activity: Use a positive control to confirm the activity of all reagents. |
| Poor standard curve | 1. Improper standard preparation: Inaccurate serial dilutions of the Apelin-13 standard will lead to a non-linear or inaccurate standard curve. 2. Pipetting errors: Inconsistent pipetting volumes will affect the accuracy of the assay. | 1. Careful standard dilution: Ensure accurate and thorough mixing when preparing the serial dilutions of the standard. 2. Use calibrated pipettes: Ensure that all pipettes are properly calibrated and use good pipetting technique. |
Cross-Reactivity Data for Apelin-13 Antibodies
The following table summarizes the kind of cross-reactivity data that researchers should look for. Unfortunately, comprehensive and standardized quantitative data is not always provided by manufacturers.
| Antibody/ELISA Kit | Cross-Reactant | Cross-Reactivity (%) | Source |
| Example Antibody A | Apelin-17 | < 1% | Manufacturer's Datasheet |
| Example Antibody A | Apelin-36 | < 1% | Manufacturer's Datasheet |
| Example Antibody A | [Pyr1]apelin-13 | 100% | Manufacturer's Datasheet |
| Example Antibody A | Elabela-32 | Not Detected | Manufacturer's Datasheet |
| Example ELISA Kit B | Apelin-12, -36 | Reported to cross-react | Published Literature |
| Example ELISA Kit C | Apelin-17, -36 | No significant cross-reactivity | Manufacturer's Datasheet |
| Example ELISA Kit D | ELA32, ELA21 | 100% | Manufacturer's Datasheet |
| Example ELISA Kit D | Apelin-36, Apelin-12 | 0% | Manufacturer's Datasheet |
Note: This table is illustrative. Researchers should always consult the specific product datasheet for the most accurate information. The absence of data does not imply a lack of cross-reactivity.
Experimental Protocols
Protocol 1: Competitive ELISA for Antibody Specificity Testing
This protocol allows for the assessment of an Apelin-13 antibody's cross-reactivity with other peptides.
Materials:
-
Microtiter plate
-
Apelin-13 antibody
-
Synthetic Apelin-13 peptide (for coating)
-
Synthetic potential cross-reacting peptides (e.g., Apelin-17, Apelin-36, Elabela)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with a fixed concentration of synthetic Apelin-13 peptide overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Incubation: In separate tubes, pre-incubate the Apelin-13 antibody with increasing concentrations of either unlabeled Apelin-13 (for a standard competition curve) or the potential cross-reacting peptides.
-
Addition to Plate: Add the antibody-peptide mixtures to the coated wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add TMB substrate to each well and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the concentration of the competing peptide. The degree of signal reduction by the cross-reacting peptides compared to Apelin-13 indicates the percentage of cross-reactivity.
Protocol 2: Western Blot with Peptide Competition
This protocol is used to confirm the specificity of an Apelin-13 antibody for its target in a complex protein mixture.
Materials:
-
Protein lysate (from cells or tissue expressing Apelin)
-
Apelin-13 antibody
-
Immunizing peptide (the peptide used to generate the antibody) or synthetic Apelin-13
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Wash buffer (TBST)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare two identical samples of protein lysate.
-
Antibody Pre-incubation:
-
Tube A (Blocked): Dilute the Apelin-13 antibody to its working concentration in blocking buffer and add a 10-100 fold molar excess of the immunizing peptide. Incubate for 1-2 hours at room temperature with gentle rotation.
-
Tube B (Unblocked): Prepare the same dilution of the Apelin-13 antibody in blocking buffer without the peptide.
-
-
SDS-PAGE and Transfer: Run the protein lysates on two separate SDS-PAGE gels and transfer the proteins to a membrane.
-
Blocking: Block both membranes with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate one membrane with the "Blocked" antibody solution (Tube A) and the other membrane with the "Unblocked" antibody solution (Tube B) overnight at 4°C.
-
Washing: Wash both membranes three times for 10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate both membranes with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash both membranes three times for 10 minutes each with wash buffer.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Compare the band intensities on both membranes. A specific band for Apelin-13 should be present on the "Unblocked" membrane and absent or significantly reduced on the "Blocked" membrane.
Visualizations
Apelin Signaling Pathway
Caption: Apelin-13 signaling through the APJ receptor.
Experimental Workflow for Troubleshooting Cross-Reactivity
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Comparative Study of Elabela and Apelin on Apelin Receptor Activation Through β-Arrestin Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. biocompare.com [biocompare.com]
- 5. Relationship Between Serum Apelin-13 and Apelin Receptor Levels and the Severity of Disease in Patients Diagnosed with Obstructive Sleep Apnea Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to increase the half-life of Apelin-13 in vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to increase the in vivo half-life of Apelin-13. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge with using native Apelin-13 in vivo?
The therapeutic use of native Apelin-13 is significantly limited by its extremely short half-life in circulation, which is often less than 8 minutes.[1][2][3] This is due to rapid degradation by various peptidases, necessitating strategies to enhance its stability for sustained therapeutic effect.
Q2: What are the main enzymes responsible for Apelin-13 degradation?
Apelin-13 is primarily degraded by several metalloproteases. Key enzymes include:
-
Angiotensin-Converting Enzyme 2 (ACE2): Cleaves the C-terminal Pro¹²-Phe¹³ bond.[2][4]
-
Neprilysin (NEP): Targets and cleaves peptide bonds at Arg⁴-Leu⁵ and Leu⁵-Ser⁶.
-
Prolyl Carboxypeptidase (PRCP): Also involved in the degradation at the C-terminus.
Understanding these degradation pathways is crucial for designing stable Apelin-13 analogues.
Strategy 1: Chemical & Structural Modifications
This approach involves altering the peptide's structure to protect it from enzymatic cleavage or to enhance its binding to plasma proteins, thereby reducing clearance.
Troubleshooting & FAQs: Chemical Modifications
-
Q: We synthesized a C-terminally modified Apelin-13 analogue, but it shows reduced receptor binding affinity. Why? A: The C-terminal region of Apelin-13 is essential for binding to the APJ receptor. While modifications at the Pro¹² and Phe¹³ positions can protect against ACE2 cleavage, some substitutions may sterically hinder the peptide's interaction with the receptor's binding pocket. Consider using conformationally constrained unnatural amino acids, which have been shown to increase stability while maintaining or even improving binding affinity.
-
Q: Our acylated (lipid-modified) Apelin-13 analogue has poor solubility. How can we address this? A: Acylation increases hydrophobicity, which can lead to aggregation and poor solubility. To counteract this, consider optimizing the length and type of the fatty acid chain. Additionally, incorporating a hydrophilic spacer, such as a gamma-glutamyl (GluPAL) linker, between the peptide and the lipid moiety can improve solubility and facilitate binding to plasma albumin.
-
Q: What is the purpose of N-terminal pyroglutamation? A: The modification of the N-terminal glutamine to a pyroglutamyl acid ([Pyr¹]-Apelin-13) protects the peptide from degradation by aminopeptidases. This modification results in a more stable isoform, which is considered the most biologically relevant form in human plasma.
Quantitative Data: Half-Life of Modified Apelin-13 Analogues
| Modification Strategy | Analogue Example | Half-Life | Organism/Matrix | Citation |
| None | Native Apelin-13 | < 5-8 min | In vivo / Plasma | |
| N-Terminal | [Pyr¹]-Apelin-13 | ~7.2 min | Mouse Plasma | |
| C-Terminal | Nα-alkylated ligands | > 7 hours | Rat Plasma (in vitro) | |
| C-Terminal | Pro¹²-Phe¹³ replaced by 1Nal-Dbzg | ~7.3 hours | Rat Plasma (in vitro) | |
| Acylation/Lipidation | (Lys⁸GluPAL)apelin-13 amide | > 24 hours | In vitro | |
| Macrocyclization | Lactam bridge analogues | > 3 hours | Rat Plasma (in vitro) |
Experimental Protocol: Solid-Phase Synthesis of C-Terminally Modified [Pyr¹]-Apelin-13 Analogues
This protocol is adapted from methodologies used for synthesizing chemically modified Apelin-13 analogues.
-
Resin Preparation: Start with a 2-chlorotrityl chloride resin to prevent diketopiperazine formation, a common side reaction with N-alkylated peptides.
-
Dipeptide Anchoring: Anchor the C-terminal dipeptide (e.g., modified Pro¹²-Phe¹³) to the resin.
-
Peptide Elongation: Perform standard Fmoc-based solid-phase peptide synthesis (SPPS). Use DMF/HATU/DIPEA as the coupling mixture. To prevent oxidation, the Met¹¹ residue is often replaced with Norleucine (Nle), which does not typically affect binding affinity.
-
Cleavage and Deprotection: Once synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups. A common cleavage cocktail is a solution of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS).
-
Purification: Precipitate the crude peptide using cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the final product using mass spectrometry (e.g., ESI-MS).
Strategy 2: Fusion Proteins
Fusing Apelin-13 to a larger protein, such as the Fc fragment of an antibody or albumin, dramatically increases its hydrodynamic size, preventing renal clearance and extending its circulation time.
Troubleshooting & FAQs: Fusion Proteins
-
Q: Our Fc-Apelin-13 fusion protein expresses well but shows low biological activity. What could be the issue? A: The linker connecting Apelin-13 to the Fc fragment might be too short or rigid, causing steric hindrance and preventing Apelin-13 from properly binding to its receptor. Experiment with different linker lengths and compositions (e.g., flexible glycine-serine linkers) to ensure the Apelin-13 moiety is accessible. Also, confirm the fusion protein is correctly folded and not aggregated.
-
Q: How can we confirm that the extended half-life of our fusion protein is due to FcRn recycling? A: The neonatal Fc receptor (FcRn) is responsible for recycling IgG-Fc and albumin, protecting them from degradation. To confirm its role, you can perform pharmacokinetic studies in FcRn knockout mice. A significantly shorter half-life in these mice compared to wild-type mice would confirm that the extension is FcRn-dependent.
Quantitative Data: Half-Life of Apelin Fusion Proteins
| Strategy | Fusion Partner | Half-Life | Organism | Citation |
| Fusion Protein | IgG Fc Fragment | ~33 hours | Mouse | |
| Fusion Protein (Elabela) | IgG Fc Fragment | ~44 hours | Mouse |
Experimental Protocol: Assessment of Fc-Apelin-13 In Vitro Activity
This protocol describes a method to confirm that the fusion protein retains its ability to activate the APJ receptor signaling pathway.
-
Cell Culture: Use a cell line that endogenously or recombinantly expresses the APJ receptor (e.g., HEK293 cells).
-
Signaling Assay Setup: Culture the cells in appropriate plates. The assay will measure the activation of a downstream signaling molecule, such as extracellular signal-regulated kinase (ERK).
-
Stimulation: Starve the cells of serum for several hours, then stimulate them with varying concentrations of Fc-Apelin-13, native Apelin-13 (positive control), and an Fc fragment alone (negative control).
-
Lysis and Protein Quantification: After a short incubation period (e.g., 5-15 minutes), lyse the cells and determine the total protein concentration for normalization.
-
Western Blotting: Perform Western blotting on the cell lysates using antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Analysis: Quantify the band intensities. A dose-dependent increase in the p-ERK/total ERK ratio in response to Fc-Apelin-13, similar to or greater than native Apelin-13, confirms its biological activity.
Strategy 3: Nanoparticle & Microparticle Delivery Systems
Encapsulating Apelin-13 in biocompatible carriers protects it from degradation and allows for a slow, sustained release over time.
Troubleshooting & FAQs: Particle-Based Delivery
-
Q: Our liposomal formulation shows a high initial burst release of Apelin-13. How can we achieve a more sustained release? A: A high burst release often indicates that a significant portion of the peptide is adsorbed to the surface of the liposomes rather than being fully encapsulated. Optimize the encapsulation process by adjusting the lipid composition and the drug-to-lipid ratio. Incorporating polyethylene glycol (PEG) onto the liposome surface (PEGylation) can also help create a more stable formulation and prolong circulation time.
-
Q: The PLGA microparticles we fabricated are not degrading and releasing the peptide as expected in vivo. A: The degradation rate of Poly(lactic-co-glycolic acid) (PLGA) is highly dependent on its molecular weight and the ratio of lactic acid to glycolic acid. A higher glycolic acid content leads to faster degradation. If release is too slow, switch to a PLGA copolymer with a higher glycolic acid percentage or a lower molecular weight.
Quantitative Data: Half-Life of Encapsulated Apelin-13
| Delivery System | Carrier Material | Release/Detection Duration | Organism | Citation |
| Nanocarrier | PEGylated Liposomes | Up to 6 days | Mouse | |
| Microparticle | PLGA | Up to 28 days | Mouse |
Experimental Protocol: Preparation of [Pyr¹]-Apelin-13 Loaded PEGylated Liposomes
This protocol is based on the methods described for creating liposomal Apelin-13 delivery systems.
-
Lipid Film Hydration: Prepare a lipid mixture in chloroform, typically including a primary phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DSPE-PEG). Evaporate the solvent using a rotary evaporator to form a thin lipid film.
-
Hydration: Hydrate the lipid film with an aqueous solution containing [Pyr¹]-Apelin-13. This is typically done by vortexing the solution at a temperature above the lipid phase transition temperature.
-
Sonication: Sonicate the resulting suspension to form smaller, more uniform liposomes.
-
Extrusion: To achieve a monodisperse size distribution, pass the liposome suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) using a lipid extruder.
-
Purification: Remove any unencapsulated [Pyr¹]-Apelin-13 from the liposome formulation using a purification method such as dialysis or size exclusion chromatography.
-
Characterization: Characterize the final formulation for particle size and distribution (using Dynamic Light Scattering - DLS), encapsulation efficiency (by quantifying the amount of encapsulated peptide), and in vitro release kinetics.
References
- 1. [Pyr1]-Apelin-13 delivery via nano-liposomal encapsulation attenuates pressure overload-induced cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Modulation via Minimal C-Terminal Modifications of Apelin-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The beneficial roles of apelin-13/APJ system in cerebral ischemia: Pathogenesis and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Storage and Handling of Lyophilized Apelin-13 (TFA)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the optimal storage conditions, handling procedures, and troubleshooting of lyophilized Apelin-13 (TFA).
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for lyophilized Apelin-13 (TFA)?
A1: For long-term stability, lyophilized Apelin-13 (TFA) should be stored at -20°C or -80°C.[1] When stored under these conditions in a tightly sealed container, the peptide can be stable for up to one to two years.[2] For short-term storage, up to a few weeks, it can be kept at 4°C.[1] It is also generally stable at room temperature for short periods, such as during shipping.[2] To prevent degradation, it is crucial to protect the lyophilized powder from moisture and light.[1]
Q2: How should I reconstitute lyophilized Apelin-13 (TFA)?
A2: Before opening the vial, it is recommended to allow the lyophilized peptide to equilibrate to room temperature to avoid condensation of moisture. The choice of solvent depends on the experimental application. For cell culture experiments, sterile buffers such as PBS (pH 7.2) are commonly used. For other applications, sterile, distilled water is a suitable solvent. If solubility issues arise with aqueous solutions, a small amount of an organic solvent like DMSO can be used to initially dissolve the peptide, followed by dilution with the aqueous buffer. When reconstituting, inject the solvent slowly down the side of the vial to avoid foaming and potential denaturation of the peptide. Gently swirl the vial to dissolve the powder; do not shake vigorously.
Q3: My reconstituted Apelin-13 (TFA) solution appears cloudy. What should I do?
A3: A cloudy solution may indicate several issues, most commonly peptide aggregation. Here are some potential causes and solutions:
-
Improper Reconstitution: Injecting the solvent too quickly or shaking the vial vigorously can cause aggregation. Always add the solvent gently and swirl to mix.
-
Temperature Shock: Reconstituting a cold vial with room temperature solvent can sometimes lead to precipitation. Allow both the peptide and the solvent to reach room temperature before mixing.
-
Solvent Issues: The pH of the reconstitution solvent can affect solubility. Ensure you are using a high-quality, sterile solvent at the appropriate pH.
-
High Concentration: The concentration of the peptide may be too high for the chosen solvent. Try diluting the sample further.
-
Peptide Properties: Some peptides are inherently prone to aggregation. If the issue persists, brief sonication may help to dissolve the aggregates.
If the solution remains cloudy after these troubleshooting steps, it is advisable to discard it and reconstitute a fresh vial, as the biological activity of the aggregated peptide may be compromised.
Q4: What is Trifluoroacetic Acid (TFA) and does it affect my experiments?
A4: Trifluoroacetic acid (TFA) is a residual counterion from the solid-phase synthesis and purification of peptides. It can remain bound to the peptide as a salt. While present in small amounts, residual TFA can influence the peptide's physicochemical properties and biological activity. For sensitive biological assays, the presence of TFA may be a concern. It is possible to reduce the amount of TFA through techniques like ion-exchange chromatography or repeated lyophilization from an HCl solution to exchange the counterion.
Q5: How long is reconstituted Apelin-13 (TFA) stable in solution?
A5: Peptides in solution are significantly less stable than in their lyophilized form. For short-term storage, a reconstituted solution of Apelin-13 can be kept at 4°C for up to 30 days. For longer-term storage, it is recommended to aliquot the solution into single-use volumes and store them at -20°C for up to one month or -80°C for up to six months. It is crucial to avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.
Data Presentation
Table 1: Recommended Storage Conditions for Lyophilized Apelin-13 (TFA)
| Storage Condition | Temperature | Duration | Key Considerations |
| Long-Term | -20°C or -80°C | Up to 2 years | Store in a tightly sealed, desiccated container. Protect from light. |
| Short-Term | 4°C | Up to 3 months | Keep in a sealed container, protected from light. |
| Shipping/Brief Handling | Room Temperature | Several weeks | Stable for short durations. Avoid prolonged exposure to high temperatures. |
Table 2: Stability of Reconstituted Apelin-13 (TFA) Solution
| Storage Temperature | Recommended Duration | Important Notes |
| 4°C | Up to 30 days | For routine use. Protect from microbial contamination. |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months | Optimal for long-term storage of the solution. Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Apelin-13 (TFA)
-
Allow the vial of lyophilized Apelin-13 (TFA) to come to room temperature before opening.
-
Using a sterile syringe, slowly add the desired volume of the appropriate sterile solvent (e.g., sterile water, PBS pH 7.2) down the side of the vial.
-
Gently swirl the vial until the peptide is completely dissolved. Do not shake.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
If not for immediate use, aliquot the solution into sterile, single-use vials and store at the recommended temperature.
Protocol 2: Assessment of Apelin-13 (TFA) Stability by HPLC
This protocol provides a general workflow for assessing the stability of Apelin-13 (TFA) under different storage conditions.
-
Sample Preparation: Reconstitute a known concentration of Apelin-13 (TFA) in the desired buffer. Aliquot the solution into several vials.
-
Storage: Store the aliquots at different temperatures (e.g., 4°C, room temperature, 37°C).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours), remove one aliquot from each storage condition.
-
HPLC Analysis:
-
Inject the sample into a reverse-phase HPLC (RP-HPLC) system equipped with a C18 column.
-
Use a gradient of acetonitrile in water with 0.1% TFA as the mobile phase.
-
Monitor the elution profile at a wavelength of 214 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to intact Apelin-13.
-
Calculate the peak area at each time point.
-
Determine the percentage of remaining intact peptide relative to the time 0 sample to assess degradation.
-
Protocol 3: Apelin-13 Receptor (APJ) Competitive Binding Assay
This assay measures the ability of unlabeled Apelin-13 to compete with a radiolabeled ligand for binding to the APJ receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human APJ receptor.
-
Assay Buffer: Prepare a binding buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4).
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Cell membranes (e.g., 1 µg per well).
-
A fixed concentration of radiolabeled Apelin-13 (e.g., [¹²⁵I]-Apelin-13 at 0.07 nM).
-
Increasing concentrations of unlabeled Apelin-13 (TFA) or a control peptide.
-
-
Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a specific temperature (e.g., 30°C) to allow binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of specific binding) and subsequently the Kᵢ (inhibition constant).
Protocol 4: Western Blot for Apelin-13-Induced ERK1/2 Phosphorylation
This protocol assesses the activation of the ERK1/2 signaling pathway in response to Apelin-13.
-
Cell Culture and Treatment:
-
Culture cells expressing the APJ receptor (e.g., HEK293-APJ) to 70-80% confluency.
-
Serum-starve the cells for a few hours to reduce basal signaling.
-
Treat the cells with different concentrations of Apelin-13 (TFA) for various time points (e.g., 5, 15, 30, 60 minutes). A typical effective concentration is around 100 nM.
-
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Densitometry: Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.
Mandatory Visualizations
Caption: Apelin-13 signaling pathway upon binding to the APJ receptor.
References
Avoiding freeze-thaw damage to Apelin-13 peptide aliquots
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of Apelin-13 peptide aliquots to prevent degradation from repeated freeze-thaw cycles. Adhering to these protocols will help ensure the integrity and bioactivity of your peptide for reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: Why are repeated freeze-thaw cycles detrimental to Apelin-13 stock solutions?
A1: Repeated freeze-thaw cycles can significantly degrade Apelin-13 peptides. The formation of ice crystals during freezing can disrupt the peptide's structure. Furthermore, local changes in solute concentration and pH as the solution freezes can lead to aggregation and degradation.[1] Each cycle of freezing and thawing can exacerbate these effects, leading to a cumulative loss of the peptide's biological activity.[2]
Q2: What is the optimal storage method for Apelin-13 stock solutions?
A2: The most effective way to maintain the stability of your Apelin-13 stock solution is to aliquot it into single-use volumes and store them at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] This practice minimizes the number of freeze-thaw cycles the bulk of the peptide is subjected to, preserving its integrity.
Q3: How should I properly thaw a frozen aliquot of Apelin-13?
A3: To thaw a frozen aliquot of Apelin-13, it is best to warm it quickly to room temperature. This can be achieved by holding the tube in your hand or placing it in a room temperature water bath for a short period. Once thawed, the aliquot should be used promptly, and any remaining portion should be discarded to avoid degradation.
Q4: Can I store my reconstituted Apelin-13 solution in the refrigerator at 4°C?
A4: Storing reconstituted Apelin-13 solutions at 4°C is only advised for very short-term use, typically no longer than a few days. The stability of the peptide in solution is dependent on its sequence, and for many peptides, storage at 4°C can result in degradation and potential microbial contamination. For any storage longer than a day or two, freezing is the recommended method.
Q5: I have lyophilized Apelin-13. Do I still need to be concerned about freeze-thaw cycles?
A5: While lyophilized (freeze-dried) Apelin-13 is significantly more stable than its reconstituted form, it is still susceptible to degradation if not handled properly.[2] The primary concern with lyophilized peptides is exposure to moisture. It is crucial to allow the vial to warm to room temperature in a desiccator before opening to prevent condensation from forming on the peptide powder. Once reconstituted, the resulting solution is then subject to the risks of freeze-thaw damage as described above.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Reduced or inconsistent biological activity of Apelin-13 in assays. | The peptide may have undergone degradation due to multiple freeze-thaw cycles.[4] Peptide aggregation can also lead to reduced activity. | Discard the current stock solution as it is likely compromised. When preparing a new stock, ensure it is correctly aliquoted into single-use volumes to prevent future freeze-thaw cycles. Consider flash-freezing the aliquots in liquid nitrogen or a dry ice/ethanol bath to minimize ice crystal formation. |
| Precipitate observed in the Apelin-13 solution after thawing. | The peptide concentration might be too high for the solvent, or the pH of the solution may not be optimal for solubility. Temperature fluctuations during the thawing process can also lead to the precipitation of less soluble peptides. | Gently warm the solution to 37°C and vortex briefly to attempt to redissolve the peptide. If precipitation continues, brief sonication may be effective. For future preparations, consider using a different sterile solvent or adjusting the pH. Basic peptides are generally more soluble in acidic solutions, and acidic peptides in basic solutions. |
| Loss of peptide over time when stored in solution. | Peptides with certain amino acids, such as Cys, Met, or Trp, are prone to oxidation, especially when in solution. Adsorption to the storage vial can also be a factor for hydrophobic peptides. | For peptides susceptible to oxidation, use oxygen-free solvents for reconstitution and consider flushing the headspace of the aliquot tubes with an inert gas like nitrogen or argon before sealing. Using low-protein-binding tubes can help minimize loss due to adsorption. |
Impact of Freeze-Thaw Cycles on Peptide Stability (General Findings)
| Number of Freeze-Thaw Cycles | General Effect on Peptides/Proteins | Observations and Recommendations |
| 1 Cycle | Minimal to no significant effect on many stable peptides. | A single freeze-thaw cycle is generally considered acceptable for many applications. |
| 2-5 Cycles | A trend towards increasing changes in peak intensity and concentration is often observed. Some sensitive proteins and peptides may show a significant decrease in activity. | It is recommended to avoid more than two freeze-thaw cycles. If multiple uses are necessary, aliquoting is crucial. |
| >5 Cycles | Significant degradation, aggregation, and loss of biological activity are likely for many peptides. Changes in protein structure and function become more pronounced. | Exceeding five freeze-thaw cycles is strongly discouraged as it can severely compromise the integrity of the peptide and the reliability of experimental results. |
Experimental Protocols
Protocol for Reconstitution and Aliquoting of Apelin-13
This protocol outlines the best practices for reconstituting lyophilized Apelin-13 and preparing single-use aliquots to prevent degradation from repeated freeze-thaw cycles.
Materials:
-
Lyophilized Apelin-13 peptide vial
-
Appropriate sterile solvent (e.g., sterile distilled water, sterile 0.1% acetic acid, or a buffer at pH 5-6)
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer (optional)
-
Sonicator (optional)
-
Desiccator
-
-80°C freezer
Procedure:
-
Equilibrate the Peptide: Before opening, allow the vial of lyophilized Apelin-13 to equilibrate to room temperature inside a desiccator for at least 20-30 minutes. This prevents condensation from forming on the peptide.
-
Reconstitution:
-
Carefully open the vial.
-
Using a calibrated micropipette, add the predetermined volume of the appropriate sterile solvent to the vial to achieve the desired stock solution concentration (e.g., 1 mg/mL).
-
Gently swirl or pipette the solution up and down to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation. If the peptide is difficult to dissolve, brief vortexing or sonication may be used.
-
-
Aliquoting:
-
Immediately after the peptide is fully dissolved, dispense the stock solution into single-use aliquots in sterile, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment.
-
For peptides prone to oxidation, consider flushing the headspace of each tube with an inert gas (e.g., nitrogen or argon) before sealing.
-
-
Storage:
-
Promptly place the aliquots in a -80°C freezer for long-term storage.
-
Avoid using frost-free freezers, as their temperature cycles can cause partial thawing and refreezing of the samples.
-
-
Usage:
-
When needed for an experiment, remove a single aliquot from the freezer and thaw it quickly.
-
Use the entire content of the aliquot for the experiment.
-
Discard any unused portion of the thawed aliquot. Do not refreeze.
-
Visualizations
Apelin-13 Signaling Pathway
Caption: Key signaling pathways activated by Apelin-13 upon binding to its receptor, APJ.
Recommended Workflow for Handling Apelin-13 Aliquots
Caption: Workflow for proper handling of Apelin-13 to avoid freeze-thaw damage.
References
How to choose between Apelin-13 TFA and salt-free peptide
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting and using Apelin-13 peptides. It addresses common questions and troubleshooting scenarios encountered during experiments, with a focus on the differences between Apelin-13 trifluoroacetate (TFA) salt and salt-free Apelin-13.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between Apelin-13 TFA and salt-free Apelin-13?
A1: The primary difference lies in the presence of trifluoroacetic acid (TFA) as a counterion in the TFA salt form. TFA is a residual from the peptide synthesis and purification process, specifically from solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (HPLC).[1] Salt-free peptides have undergone an additional purification step, such as ion exchange or repeated lyophilization with a different acid like hydrochloric acid (HCl), to remove TFA and replace it with a more biologically compatible counterion like acetate or chloride.[2][3]
Q2: How does the presence of TFA affect the peptide's properties?
A2: TFA can influence several properties of the peptide:
-
Solubility: TFA salts of peptides are often readily soluble in various organic solvents and aqueous solutions.[4]
-
Stability: The salt form can impact the stability of the peptide, with some studies suggesting that HCl salts may offer better stability against oxidation for certain peptides.
-
Biological Activity: Residual TFA can interfere with biological assays. It has been shown to be cytotoxic to some cell lines at concentrations as low as 10 nM and can inhibit cell proliferation.[5] This can lead to misinterpretation of the peptide's true biological effect.
-
Structure: TFA counterions can bind to positively charged residues on the peptide, potentially altering its secondary structure and function.
Q3: When should I choose Apelin-13 TFA salt?
A3: Apelin-13 TFA is a suitable choice for many initial research applications, especially for in vitro studies where the final TFA concentration in the assay is very low and has been determined to not affect the experimental system. It is often more readily available and less expensive than the salt-free version.
Q4: When is it critical to use salt-free Apelin-13?
A4: Using salt-free (or an alternative salt form like acetate) Apelin-13 is crucial in the following scenarios:
-
Cell-based assays: Particularly those sensitive to pH changes or cytotoxicity, such as cell proliferation, viability, and signaling assays.
-
In vivo studies: To avoid potential toxicity and undesirable immune responses associated with TFA.
-
Structural studies: When the presence of TFA could interfere with the peptide's natural conformation.
-
Pre-clinical and therapeutic development: Where the use of a biologically compatible salt form is essential.
Data Presentation: Apelin-13 Properties
| Property | Apelin-13 TFA | Salt-Free Apelin-13 (e.g., Acetate or HCl salt) |
| EC50 (APJ Receptor Activation) | 0.37 nM | Expected to be similar, but may show higher apparent potency if TFA in the alternative formulation was inhibitory. |
| Solubility in Water | 50 mg/mL (with sonication) | Solubility is sequence-dependent; may require optimization with different buffers. |
| Solubility in DMSO | ≥ 100 mg/mL | Generally soluble in DMSO. |
| Solubility in Ethanol | 20 mg/mL | Generally soluble in ethanol. |
| Solubility in PBS (pH 7.2) | 10 mg/mL | Solubility is sequence-dependent and may be lower than in pure water or organic solvents. |
| Storage (Lyophilized) | Stable for years at -20°C | Stable for years at -20°C. |
| Storage (In Solution) | Limited stability; store at -20°C in aliquots. | Limited stability; store at -20°C in aliquots. Peptides with certain amino acids (Cys, Met, Trp, Asn, Gln) are less stable in solution. |
Troubleshooting Guides
Issue 1: Peptide Insolubility
-
Problem: My Apelin-13 (TFA or salt-free) will not dissolve.
-
Solution Workflow:
Peptide Solubilization Workflow.
Issue 2: Unexpected Results in Cell-Based Assays
-
Problem: I am observing high cytotoxicity or inhibition of cell proliferation that is inconsistent with published data for Apelin-13.
-
Possible Cause: Interference from the TFA counterion.
-
Troubleshooting Steps:
-
Run a TFA Control: Prepare a solution with the same concentration of TFA as in your peptide stock solution, but without the peptide. Treat your cells with this TFA-only solution to determine if the counterion itself is causing the observed effects.
-
Lower the Peptide Concentration: If possible, lower the concentration of the Apelin-13 TFA in your experiment to a range where the TFA concentration is below cytotoxic levels (e.g., <10 nM).
-
Perform a Salt Exchange: If TFA is confirmed to be the issue, you can perform a salt exchange to replace TFA with HCl or acetate. A general protocol is provided in the Experimental Protocols section.
-
Purchase Salt-Free Peptide: For future experiments, consider purchasing Apelin-13 as an acetate or HCl salt.
-
Apelin-13 Signaling Pathway
Apelin-13 binds to the G protein-coupled receptor APJ. This interaction activates several downstream signaling cascades, primarily through Gαi and Gαq proteins, leading to various cellular responses including cell proliferation, migration, and regulation of cardiovascular function.
Experimental Protocols
Protocol 1: Cell Viability (CCK-8) Assay with Apelin-13
This protocol is adapted for determining the effect of Apelin-13 on the viability of a cell line of interest (e.g., PC12 or HLE-B3 cells).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1.5 x 104 cells per well in 100 µL of complete medium. Culture for 24 hours.
-
Peptide Preparation: Prepare a stock solution of Apelin-13 in sterile, deionized water or an appropriate solvent. Serially dilute the stock solution to achieve final desired concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM) in the cell culture medium.
-
Cell Treatment: Replace the medium in the wells with the medium containing the different concentrations of Apelin-13. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours).
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot for ERK1/2 Phosphorylation
This protocol outlines the steps to assess the activation of the ERK1/2 pathway by Apelin-13.
-
Cell Culture and Starvation: Culture cells to 80-90% confluency. Serum-starve the cells for 12-24 hours before the experiment to reduce basal signaling.
-
Apelin-13 Stimulation: Treat the starved cells with Apelin-13 (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 overnight at 4°C, according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.
Protocol 3: TFA Removal from Peptide (Salt Exchange to HCl)
This protocol provides a method to replace TFA counterions with chloride ions.
-
Dissolution: Dissolve the Apelin-13 TFA peptide in distilled water at a concentration of 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to a final HCl concentration of 2-10 mM. Let the solution stand at room temperature for at least one minute.
-
Freezing: Freeze the solution, preferably in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen solution overnight to remove all liquid.
-
Repeat: To ensure complete exchange, re-dissolve the lyophilized powder in the same HCl solution (step 2), freeze, and lyophilize again. Repeat this cycle at least two more times.
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide (now as an HCl salt) in your desired experimental buffer.
References
Technical Support Center: Validating Antibody Specificity for Apelin Isoforms
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating antibody specificity against different apelin isoforms.
Frequently Asked Questions (FAQs)
Q1: What are the different apelin isoforms, and how do they differ?
Apelin is derived from a 77-amino acid prepropeptide, which is cleaved into several active fragments. The most common isoforms include apelin-36, apelin-17, apelin-13, and apelin-12.[1] A pyroglutamylated form of apelin-13, [Pyr1]-apelin-13, is also a major isoform found in plasma and the cardiovascular system and exhibits increased stability.[2] These isoforms differ in length at the N-terminus, while sharing a common C-terminal sequence. Their biological potency and receptor binding affinities can vary depending on the isoform and the experimental system.[1][3]
Q2: My antibody is advertised to be specific for one apelin isoform. How can I be sure it doesn't cross-react with others?
Cross-reactivity is a common issue when working with peptide isoforms.[4] To validate the specificity of your antibody, you should perform several key experiments:
-
Western Blotting: Run synthetic peptides of the different apelin isoforms on the same gel to see if your antibody detects only the target isoform.
-
ELISA: Perform a competitive ELISA where you incubate your antibody with increasing concentrations of the different apelin isoforms before adding it to a plate coated with your target isoform. A specific antibody will only be blocked by its target isoform.
-
Peptide Blocking: In applications like immunohistochemistry (IHC), pre-incubating the antibody with an excess of the target apelin isoform peptide should abolish the staining. Conversely, pre-incubation with other isoforms should not affect the staining if the antibody is specific.
Q3: I'm getting no signal in my Western blot for apelin. What could be the problem?
Several factors could lead to a lack of signal in your Western blot:
-
Low Protein Expression: Apelin peptides are often present at low concentrations in tissues and cell lysates. Ensure you are loading a sufficient amount of total protein (typically 20-50 µg per lane).
-
Antibody Concentration: The optimal antibody concentration needs to be determined empirically. Try a range of dilutions as recommended by the manufacturer's datasheet.
-
Sample Preparation: Apelin peptides are small and can be sensitive to degradation. Use protease inhibitors in your lysis buffer and keep samples on ice.
-
Transfer Conditions: Small peptides like apelin can easily be transferred through the membrane. Optimize your transfer time and voltage, and consider using a membrane with a smaller pore size (e.g., 0.2 µm).
Q4: My ELISA results show high variability between wells. What are the common causes?
High variability in ELISA can be caused by several factors:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing your standard curve and adding samples. Use calibrated pipettes and change tips between samples.
-
Inadequate Washing: Insufficient washing between steps can lead to high background and variability. Ensure all wells are completely filled and aspirated during each wash step.
-
Improper Plate Sealing: During incubations, plates should be properly sealed to prevent evaporation, which can concentrate reagents and lead to inconsistent results.
-
Temperature Fluctuations: Ensure consistent incubation temperatures as recommended by the protocol.
Troubleshooting Guides
Western Blotting
| Problem | Possible Cause | Solution |
| Multiple Bands | - Antibody is cross-reacting with other apelin isoforms or unrelated proteins.- The target protein may have post-translational modifications or be part of a complex. | - Run a peptide competition assay by pre-incubating the antibody with each apelin isoform individually before probing the membrane.- Use a knockout/knockdown cell line or tissue as a negative control to confirm the specificity of the bands. |
| High Background | - Antibody concentration is too high.- Blocking was insufficient.- Washing was inadequate. | - Titrate the primary antibody to determine the optimal concentration.- Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk).- Increase the number and duration of washes. |
| Weak or No Signal | - Low abundance of the target protein.- Inefficient protein transfer.- Primary antibody does not recognize the denatured protein. | - Increase the amount of protein loaded onto the gel.- Optimize transfer conditions (time, voltage, membrane type).- Check the antibody datasheet to ensure it is validated for Western blotting. |
ELISA
| Problem | Possible Cause | Solution |
| High Background | - Antibody concentration is too high.- Insufficient washing.- Cross-reactivity of the antibody. | - Optimize the concentrations of both capture and detection antibodies.- Increase the number of wash steps and ensure complete removal of solutions.- Use a more specific antibody or perform a cross-reactivity test with other apelin isoforms. |
| Low Signal | - Insufficient incubation time.- Reagents are not at room temperature.- Inactive enzyme or substrate. | - Ensure all incubation times are as per the protocol.- Allow all reagents to come to room temperature before use.- Use fresh substrate and ensure the enzyme conjugate has been stored correctly. |
| Poor Standard Curve | - Inaccurate standard dilution.- Pipetting inconsistency.- Improper plate washing. | - Carefully prepare serial dilutions of the standard.- Use calibrated pipettes and be consistent with your technique.- Ensure thorough washing to remove unbound reagents. |
Immunohistochemistry (IHC)
| Problem | Possible Cause | Solution |
| High Background | - Non-specific binding of the primary or secondary antibody.- Endogenous peroxidase or biotin activity. | - Optimize the primary antibody concentration.- Use a blocking serum from the same species as the secondary antibody.- Perform quenching steps for endogenous enzymes and biotin. |
| No Staining | - Low or absent antigen expression in the tissue.- Improper sample fixation or antigen retrieval.- Primary antibody not suitable for IHC. | - Use a positive control tissue known to express apelin.- Optimize the fixation time and antigen retrieval method (heat-induced or enzymatic).- Confirm that the antibody is validated for IHC on paraffin-embedded tissues. |
| Non-specific Staining | - Antibody cross-reactivity.- Hydrophobic interactions of the antibody with tissue components. | - Perform a peptide blocking experiment by pre-incubating the antibody with the target apelin isoform.- Use a high-salt buffer for antibody dilution and washes. |
Quantitative Data
Table 1: Binding Affinities (Ki) of Apelin Isoforms to the Apelin Receptor (APJ)
| Apelin Isoform | Binding Affinity (Ki) in nM |
| Apelin-36 | 1.735 |
| Apelin-17 | 4.651 |
| Apelin-13 | 8.336 |
| [Pyr1]-apelin-13 | 14.366 |
Table 2: Potency (pD2) of Apelin Isoforms in cAMP and β-arrestin Assays
| Apelin Isoform | cAMP Assay (pD2) | β-arrestin Assay (pD2) |
| [Pyr1]-apelin-13 | 9.52 ± 0.05 | 8.53 ± 0.03 |
| Apelin-17 | 10.31 ± 0.28 | 10.15 ± 0.13 |
Experimental Protocols
Western Blotting for Apelin Isoforms
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors. Determine the protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-50 µg of protein per lane on a 15% or 4-20% gradient SDS-PAGE gel. Also, load 100 ng of each synthetic apelin isoform peptide in separate lanes.
-
Protein Transfer: Transfer the separated proteins to a 0.2 µm PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Competitive ELISA for Antibody Specificity
-
Coating: Coat a 96-well plate with 1 µg/mL of the target apelin isoform in a coating buffer and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with 1% BSA in PBS for 1 hour at room temperature.
-
Competition: In a separate plate, pre-incubate the primary antibody with serial dilutions of each apelin isoform for 1 hour at room temperature.
-
Incubation: Add the antibody-peptide mixtures to the coated and blocked plate and incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add an HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Development: Wash the plate, add TMB substrate, and stop the reaction with sulfuric acid. Read the absorbance at 450 nm.
Immunohistochemistry (IHC) with Peptide Blocking
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and then block non-specific binding sites with a blocking serum.
-
Peptide Blocking: Pre-incubate the primary antibody with a 10-fold molar excess of the target apelin peptide for 1 hour at room temperature. For the control, use the antibody without the peptide.
-
Primary Antibody Incubation: Apply the antibody (with and without the blocking peptide) to the tissue sections and incubate overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize with a DAB substrate.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the coverslip.
Co-Immunoprecipitation (Co-IP) for Apelin Receptor Interaction
-
Cell Lysis: Lyse cells expressing the apelin receptor (APJ) with a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the apelin receptor overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-antigen complex.
-
Washing: Pellet the beads and wash them 3-4 times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complex from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the specific apelin isoform of interest.
Visualizations
Caption: Apelin/APJ Signaling Pathway.
Caption: Antibody Specificity Validation Workflow.
Caption: Troubleshooting Logic for Western Blot.
References
- 1. Frontiers | The Role of Apelin–APJ System in Diabetes and Obesity [frontiersin.org]
- 2. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apelin-36-[L28A] and Apelin-36-[L28C(30kDa-PEG)] peptides that improve diet induced obesity are G protein biased ligands at the apelin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of Apelin-13 and [Pyr1]apelin-13
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of two prominent isoforms of the apelin peptide: Apelin-13 and its pyroglutamated form, [Pyr1]apelin-13. This comparison is supported by experimental data from peer-reviewed studies to assist researchers in selecting the appropriate peptide for their specific experimental needs.
Introduction
Apelin peptides are the endogenous ligands for the G protein-coupled receptor, APJ. They are implicated in a wide range of physiological processes, particularly in the cardiovascular system. Apelin-13 is a 13-amino acid peptide, while [Pyr1]apelin-13 is a modified form where the N-terminal glutamine is converted to a pyroglutamic acid. [Pyr1]apelin-13 is considered a key physiological ligand for the APJ receptor and is the predominant isoform found in human plasma and cardiac tissue due to its increased resistance to degradation by peptidases.[1][2][3][4][5] This modification has significant implications for the peptide's stability and, consequently, its bioactivity.
Data Presentation
The following tables summarize the quantitative data comparing the bioactivity of Apelin-13 and [Pyr1]apelin-13 across various in vitro and in vivo assays.
Table 1: Receptor Binding Affinity
| Ligand | Preparation | pKi | Ki (nM) | Reference |
| [Pyr1]apelin-13 | Human Left Ventricle | 8.83 ± 0.06 | 1.48 | |
| Apelin-13 | Not Specified | Not Specified | 8.336 | |
| [Pyr1]apelin-13 | Not Specified | Not Specified | 14.366 | |
| [Pyr1]apelin-13 | Not Specified | Not Specified | 0.7 |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: In Vitro Functional Assays
| Assay | Ligand | pD2 / -logEC50 | Emax (%) | Reference |
| cAMP Inhibition | [Pyr1]apelin-13 | 9.67 ± 0.04 | 100 | |
| Apelin-13 | 7.817 ± 0.363 (logIC50) | Not Specified | ||
| [Pyr1]apelin-13 | 7.978 ± 0.409 (logIC50) | Not Specified | ||
| β-Arrestin Recruitment | [Pyr1]apelin-13 | 8.43 ± 0.08 | 100 | |
| Receptor Internalization | [Pyr1]apelin-13 | 8.94 ± 0.17 | 99 ± 3 | |
| Gαi1 Activation | [Pyr1]apelin-13 | Not Specified (EC50 1.1 nM) | Not Specified |
Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency. Emax represents the maximum response produced by the ligand.
Table 3: In Vivo Cardiovascular Effects
| Study | Ligand | Dose | Effect | Reference |
| Anesthetized Rat | [Pyr1]apelin-13(1-12) | 10-300 nmol | Dose-dependent decrease in blood pressure | |
| Human Volunteers | [Pyr1]apelin-13(1-12) | Not Specified | Dose-dependent increase in forearm blood flow | |
| Human Volunteers | [Pyr1]apelin-13 | 30 nmol/min | ~4% reduction in mean arterial pressure | |
| Human Volunteers | [Pyr1]apelin-13 | 30 nmol/min | ~10% increase in cardiac index |
Table 4: Plasma Stability
| Ligand | Species | Half-life | Reference |
| [Pyr1]apelin-13 | Rat (in vivo) | < 1 min | |
| [Pyr1]apelin-13 | Rat (in vitro) | 14.1 min | |
| [Pyr1]apelin-13 | Mouse (in vitro) | 7.2 min |
Signaling Pathways
Both Apelin-13 and [Pyr1]apelin-13 exert their effects by binding to the APJ receptor, a class A G protein-coupled receptor (GPCR). This binding primarily activates Gαi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The activation of the APJ receptor also triggers other significant downstream signaling cascades, including the protein kinase C (PKC), phosphatidylinositol 3-kinase (PI3K)/Akt, and extracellular signal-regulated kinase (ERK)1/2 pathways. These pathways are crucial for mediating the diverse physiological effects of apelins, such as cell proliferation, migration, and metabolic regulation. Furthermore, upon agonist binding, the APJ receptor can also recruit β-arrestin, which is involved in receptor desensitization, internalization, and the activation of distinct signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Signaling Modulation via Minimal C-Terminal Modifications of Apelin-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Pyr1]apelin-13 identified as the predominant apelin isoform in the human heart: vasoactive mechanisms and inotropic action in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Apelin-13 and Synthetic APJ Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The apelin/APJ system has emerged as a promising therapeutic target for a spectrum of cardiovascular and metabolic diseases. As the endogenous ligand, Apelin-13 demonstrates significant therapeutic potential, yet its short half-life presents a considerable hurdle for chronic treatment. This has spurred the development of synthetic APJ receptor agonists with improved pharmacokinetic profiles. This guide provides an objective comparison of the efficacy of Apelin-13 and various synthetic agonists, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.
Data Presentation: Quantitative Comparison of Agonist Performance
The following tables summarize the binding affinity and functional potency of Apelin-13 and a selection of synthetic APJ receptor agonists from various studies. These values provide a quantitative basis for comparing the efficacy of these compounds.
Table 1: Binding Affinity of Apelin-13 and Synthetic APJ Receptor Agonists
| Ligand | Ligand Type | Receptor Species | Binding Affinity (Kᵢ) | Binding Affinity (IC₅₀) |
| Apelin-13 | Endogenous Peptide | Human | 0.7 nM[1], 8.336 nM[2] | |
| [Pyr¹]apelin-13 | Endogenous Peptide | Human | 4.5 nM[1] | |
| CMF-019 | Small Molecule | Human | ||
| BMS-986224 | Small Molecule | Human | 0.074 nM[1] | |
| MM-07 | Peptidomimetic | Human | 300 nM (KD)[3] | |
| Compound 21 | Small Molecule | Human | 0.036 µM | |
| Compound 22 | Small Molecule | Human | 0.038 µM | |
| Compound 25 | Small Molecule | Human | 0.054 µM | |
| Apelin-36 | Endogenous Peptide | Human | 1.735 nM | 1.9 nM |
| Elabela-32 | Endogenous Peptide | Human | 1.343 nM | |
| pGlu₁-apelin-13 | Endogenous Peptide | Human | 14.366 nM |
Table 2: Functional Potency of Apelin-13 and Synthetic APJ Receptor Agonists
| Ligand | Assay Type | Cell Line | Potency (EC₅₀) |
| Apelin-13 | ERK1/2 Activation | HEK293-apelinR | Maximal at 100 nM |
| Apelin-13 | cAMP Inhibition | HEK293 | log IC₅₀ = -7.817 ± 0.363 |
| BMS-986224 | cAMP Inhibition | Human APJ | 0.02 ± 0.02 nM |
| [Pyr¹]apelin-13 | cAMP Inhibition | Human APJ | 0.05 ± 0.07 nM |
| MM-07 | β-arrestin Internalization | pD₂ = 6.16 ± 0.07 | |
| AM-8123 | β-arrestin Recruitment | log EC₅₀ = -9.45 ± 0.08 | |
| AMG 986 | β-arrestin Recruitment | log EC₅₀ = -9.61 ± 0.13 | |
| [Pyr¹]apelin-13 | β-arrestin Recruitment | log EC₅₀ = -8.96 ± 0.03 | |
| Compound 9 | cAMP Inhibition | 844 nM | |
| Compound 11 | cAMP Inhibition | 281 nM | |
| Compound 13 | cAMP Inhibition | 238 nM | |
| Apelin-17 | cAMP Inhibition | HEK293 | log IC₅₀ = -7.978 ± 0.409 |
| Elabela-21 | Intracellular Calcium Release | HEK293-APJ | logEC₅₀ = -7.183 ± 0.061 |
| Elabela-32 | β-arrestin Recruitment | HEK293-APJ | logEC₅₀ = -7.66 ± 0.114 |
Signaling Pathways
Activation of the APJ receptor by both endogenous and synthetic agonists triggers a cascade of intracellular signaling events. The two primary pathways are the G protein-dependent pathway and the β-arrestin-dependent pathway. The balance between these pathways can be influenced by the specific agonist, a phenomenon known as biased agonism.
Caption: APJ Receptor Signaling Pathways.
Experimental Protocols
A fundamental technique for assessing the efficacy of novel compounds is the radioligand competition binding assay, which determines the binding affinity of a test compound for the APJ receptor.
Radioligand Competition Binding Assay
1. Membrane Preparation:
-
Cell membranes are prepared from HEK293 cells stably overexpressing the human APJ receptor.
-
Cells are harvested, homogenized, and centrifuged to isolate the membrane fraction.
-
The final membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
A fixed concentration of a radiolabeled apelin peptide, such as [¹²⁵I]-[Pyr¹]-apelin-13, is used as the radioligand.
-
Increasing concentrations of the unlabeled test compound (competitor) are added to the wells containing the cell membranes and the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled endogenous ligand (e.g., 1 µM Apelin-13).
-
The plate is incubated at room temperature for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
3. Separation and Detection:
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then plotted as the percentage of specific binding versus the log concentration of the competitor.
-
The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Kᵢ value (the inhibition constant) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Caption: Radioligand Competition Binding Assay Workflow.
Comparative Analysis of Apelin-13 and Synthetic Agonists
The development of synthetic APJ receptor agonists aims to overcome the primary limitation of Apelin-13: its short in vivo half-life. An ideal synthetic agonist would retain or exceed the potency and efficacy of Apelin-13 while offering improved pharmacokinetic properties, such as oral bioavailability and a longer duration of action.
Caption: Key Comparative Characteristics.
References
Validating APJ Receptor-Mediated Effects: A Comparative Guide to Using (Ala13)-Apelin-13 and Other Antagonists
For researchers, scientists, and drug development professionals, definitively demonstrating that a biological effect is mediated by the apelin (APJ) receptor is a critical step in preclinical research. This guide provides a comprehensive comparison of APJ receptor antagonists, with a focus on the widely used peptide antagonist (Ala13)-Apelin-13, and details experimental protocols to validate receptor-specific effects.
The apelin/APJ receptor system is a key regulator of various physiological processes, including cardiovascular function, fluid homeostasis, and angiogenesis. Consequently, it has emerged as a promising therapeutic target. To validate that the observed effects of a novel compound are indeed mediated through the APJ receptor, specific and potent antagonists are indispensable tools.
Comparing the Arsenal: APJ Receptor Antagonists
Several antagonists have been developed to probe the function of the APJ receptor. The most commonly used include the peptide-based antagonist (Ala13)-Apelin-13 and small molecule antagonists such as ML221 and the peptide antagonist MM54. Their efficacy is typically evaluated by their ability to inhibit the downstream signaling pathways activated by apelin, such as the inhibition of cyclic AMP (cAMP) production and the recruitment of β-arrestin.
| Antagonist | Type | Target | IC50 (cAMP Assay) | IC50 (β-arrestin Assay) | Reference |
| (Ala13)-Apelin-13 | Peptide | APJ Receptor | Not widely reported | Not widely reported | [1][2] |
| ML221 | Small Molecule | APJ Receptor | ~0.70 µM | ~1.75 µM | [2] |
| MM54 | Peptide | APJ Receptor | Not widely reported | IC50 of 93 nM (binding) | Not widely reported |
Note: IC50 values can vary between studies depending on the cell line and assay conditions. The data presented here is for comparative purposes.
APJ Receptor Signaling: A Closer Look
Activation of the APJ receptor, a G protein-coupled receptor (GPCR), by its endogenous ligand apelin triggers multiple downstream signaling cascades. Understanding these pathways is crucial for designing validation studies.
References
Cross-Validation of Apelin-13's Effects Using Genetic Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physiological effects of Apelin-13, a potent endogenous peptide, by cross-validating findings from exogenous administration studies with data from genetic knockout models. By examining the phenotypic differences between wild-type animals and those lacking the apelin (APLN) gene or its receptor (APJ), we can gain a deeper understanding of the true biological roles of the apelin system. This comparative approach is crucial for validating Apelin-13 as a therapeutic target and for the development of novel drugs.
Unveiling the Apelin-13 Signaling Cascade
Apelin-13, the most active isoform of the apelin peptide, exerts its effects by binding to the G protein-coupled receptor, APJ. This interaction triggers a cascade of intracellular signaling events that vary depending on the cell type and physiological context.[1] The primary signaling pathways activated by Apelin-13 include the Gαi and Gαq pathways.[2] Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[1] The Gαq pathway, on the other hand, activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[2]
Downstream of these initial events, Apelin-13 has been shown to modulate several key signaling molecules, including:
-
Phosphoinositide 3-kinase (PI3K)/Akt pathway: This pathway is crucial for cell survival, growth, and metabolism.[1]
-
Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway: Involved in cell proliferation, differentiation, and inflammation.
-
Endothelial nitric oxide synthase (eNOS): Activation of eNOS leads to the production of nitric oxide (NO), a potent vasodilator.
The intricate network of these signaling pathways underscores the pleiotropic effects of Apelin-13 throughout the body.
Cross-Validation Workflow: Integrating In Vivo Models
To robustly validate the effects of Apelin-13, a cross-validation workflow utilizing both exogenous administration and genetic knockout models is essential. This approach allows for the differentiation between direct pharmacological effects and the physiological roles of the endogenous apelin system.
Comparative Data: Wild-Type vs. Knockout Models
The following tables summarize key cardiovascular and metabolic parameters observed in wild-type (WT) mice, apelin knockout (APLN-/-) mice, and APJ knockout (APJ-/-) mice under baseline conditions and in response to physiological challenges.
Cardiovascular Phenotype
| Parameter | Wild-Type (WT) | Apelin Knockout (APLN-/-) | APJ Knockout (APJ-/-) | Reference(s) |
| Baseline Cardiac Function | ||||
| Fractional Shortening (%) | ~40-45% | Reduced with aging | Significantly reduced | |
| Ejection Fraction (%) | ~60-70% | Reduced with aging | Significantly reduced | |
| Cardiac Contractility | Normal | Impaired with age and pressure overload | Modest decrease at baseline | |
| Response to Pressure Overload | ||||
| Cardiac Contractility | Maintained initially | Severe impairment | - | |
| Hypertrophy | Adaptive | Similar to WT | - | |
| Blood Pressure | Normal | Normal at a young age | Normal at baseline |
Metabolic Phenotype
| Parameter | Wild-Type (WT) | Apelin Knockout (APLN-/-) | APJ Knockout (APJ-/-) | Reference(s) |
| Glucose Homeostasis | ||||
| Glucose Tolerance | Normal | Enhanced insulin resistance on high-fat diet | Enhanced insulin resistance on high-fat diet | |
| Insulin Sensitivity | Normal | Impaired on high-fat diet | Impaired on high-fat diet | |
| Obesity (High-Fat Diet) | ||||
| Body Weight Gain | Moderate | Increased | Increased | |
| Adipose Tissue | Normal expansion | Abnormal lymphatic and blood vessel enlargement | - |
Detailed Experimental Protocols
Assessment of Cardiac Function by Echocardiography
Objective: To non-invasively assess cardiac structure and function in mice.
Materials:
-
High-frequency ultrasound system with a linear array transducer (e.g., 12-15 MHz)
-
Anesthesia machine with isoflurane
-
Heating pad and rectal thermometer
-
Electrocardiogram (ECG) electrodes
-
Ultrasound gel
Procedure:
-
Anesthesia: Anesthetize the mouse using isoflurane (1-2% in oxygen). Maintain a stable heart rate of 400-500 beats per minute.
-
Preparation: Shave the chest fur and place the mouse in a supine or left lateral decubitus position on a heating pad to maintain body temperature at 37°C. Attach ECG leads to the limbs for heart rate monitoring and gating of image acquisition.
-
Imaging: Apply a layer of pre-warmed ultrasound gel to the chest.
-
Long-Axis View: Obtain a parasternal long-axis view of the left ventricle (LV). From this view, acquire M-mode images to measure LV internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as anterior and posterior wall thickness.
-
Short-Axis View: Rotate the transducer 90 degrees to obtain a short-axis view at the level of the papillary muscles. Acquire M-mode images to confirm the long-axis measurements.
-
Data Analysis: Calculate the following parameters from the M-mode measurements:
-
Fractional Shortening (FS %): [(LVIDd - LVIDs) / LVIDd] * 100
-
Ejection Fraction (EF %): [(LV Vol;d - LV Vol;s) / LV Vol;d] * 100 (calculated using software based on dimensional measurements)
-
Left Ventricular Mass: Calculated using standard formulas based on wall thickness and internal dimensions.
-
Glucose Tolerance Test (GTT)
Objective: To assess the ability of a mouse to clear a glucose load from the blood, providing an indication of insulin sensitivity and glucose metabolism.
Materials:
-
Glucose solution (e.g., 20% D-glucose in sterile saline)
-
Glucometer and test strips
-
Syringes and needles for intraperitoneal (IP) injection
-
Restraining device (optional)
-
Heating lamp (for tail vein blood collection)
Procedure:
-
Fasting: Fast the mice for 6 hours prior to the test, with free access to water.
-
Baseline Glucose: At time 0, obtain a baseline blood glucose reading from a small drop of blood collected from the tail vein. A gentle warming of the tail with a heat lamp can facilitate blood collection.
-
Glucose Administration: Administer a bolus of glucose (typically 2 g/kg body weight) via intraperitoneal injection.
-
Blood Glucose Monitoring: Collect blood from the tail vein at specific time points after the glucose injection, typically at 15, 30, 60, 90, and 120 minutes.
-
Data Analysis: Plot the blood glucose concentrations over time. Calculate the area under the curve (AUC) to quantify the overall glucose tolerance. A higher AUC indicates impaired glucose tolerance.
Western Blotting for Apelin Signaling Proteins
Objective: To detect and quantify the expression levels of key proteins in the Apelin-13 signaling pathway in cardiac tissue.
Materials:
-
Cardiac tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-eNOS, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize frozen cardiac tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: To detect other proteins on the same membrane, strip the membrane of the previous antibodies and re-probe with a different primary antibody (e.g., anti-total Akt, and then GAPDH as a loading control).
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the protein of interest to the loading control (e.g., GAPDH).
Logical Comparison of Outcomes
The phenotypic differences observed between wild-type and knockout mice provide strong evidence for the physiological roles of the endogenous apelin system.
References
A Comparative Analysis of Apelin-13 and Elabela/Toddler Signaling at the Apelin Receptor (APJ)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling properties of two endogenous ligands, Apelin-13 and Elabela/Toddler, at their common G-protein coupled receptor, APJ. The content is supported by experimental data to delineate the nuanced differences in their binding, downstream signaling, and functional outcomes, offering a valuable resource for researchers targeting the apelinergic system for therapeutic development.
Introduction
The apelinergic system, comprising the APJ receptor and its endogenous peptide ligands, has emerged as a critical regulator of cardiovascular homeostasis and a promising therapeutic target for a range of diseases, including heart failure and pulmonary arterial hypertension.[1][2] For years, apelin isoforms were considered the sole endogenous ligands for the orphan APJ receptor.[1] However, the discovery of a second, structurally distinct peptide, Elabela (ELA)/Toddler, has added a new layer of complexity and opportunity to this signaling axis.[3] Both Apelin-13 and Elabela activate the APJ receptor, a class A GPCR, but elicit distinct signaling profiles, a phenomenon known as biased agonism.[4] This guide dissects these differences, providing a comprehensive analysis based on published experimental data.
Ligand-Receptor Binding Affinities
Both Apelin and Elabela peptides bind to the APJ receptor with high affinity, typically in the nanomolar range. However, subtle differences in their binding affinities have been reported across various isoforms. The binding affinity is a critical parameter that influences the potency and duration of the cellular response. Competitive radioligand binding assays are commonly employed to determine these values, often using a radiolabeled apelin isoform like [125I]-[Pyr1]Apelin-13 to compete with unlabeled ligands.
The table below summarizes the binding affinities (Ki or pKi) of Apelin-13 and different Elabela isoforms to the human APJ receptor as reported in the literature.
| Ligand | Binding Affinity (Ki) [nM] | pKi | Reference |
| Apelin-13 | 8.336 | 8.08 | |
| Elabela-32 | 1.343 | 9.59 ± 0.08 | |
| Elabela-21 | 4.364 | 8.52 ± 0.11 | |
| Elabela-11 | - | 7.85 ± 0.05 |
Data presented as mean values. Ki (inhibition constant) is a measure of the concentration of the competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity. pKi is the negative logarithm of the Ki value.
These data indicate that the longest isoform of Elabela, ELA-32, generally exhibits a higher binding affinity for the APJ receptor compared to Apelin-13 and shorter ELA fragments.
Differential Signaling Pathways
Upon binding to the APJ receptor, both Apelin-13 and Elabela can initiate downstream signaling through two principal pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway. The APJ receptor primarily couples to the inhibitory G-protein, Gαi/o, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Activation of the APJ receptor also triggers the phosphorylation of its C-terminal tail, promoting the recruitment of β-arrestins. β-arrestin recruitment can lead to receptor desensitization and internalization, but also initiate a separate wave of G-protein-independent signaling, including the activation of extracellular signal-regulated kinases (ERK1/2).
Interestingly, Apelin-13 and Elabela exhibit biased agonism, preferentially activating one pathway over the other. This bias is a critical consideration for drug development, as G-protein and β-arrestin pathways can mediate distinct, and sometimes opposing, physiological effects.
Figure 1. Apelin-13 and Elabela Signaling Pathways via the APJ Receptor.
Quantitative Comparison of Signaling Bias
The preference for either G-protein or β-arrestin pathways can be quantified by comparing the potency (EC50 or IC50) of a ligand in assays measuring readouts from each pathway. A lower EC50/IC50 value indicates a higher potency.
| Ligand | Gαi Activation (cAMP Inhibition) logIC50 | β-Arrestin 1 Recruitment logEC50 | Signaling Bias | Reference |
| Apelin-13 | -7.817 ± 0.363 | -6.369 ± 0.086 | G-protein | |
| pGlu1-Apelin-13 | -7.978 ± 0.409 | -6.899 ± 0.106 | G-protein | |
| Apelin-17 | -7.419 ± 0.341 | -7.901 ± 0.144 | β-arrestin | |
| Elabela-32 | -7.59 ± 0.474 | -7.66 ± 0.114 | Balanced/Slight β-arrestin | |
| Elabela-21 | -7.589 ± 0.352 | -7.183 ± 0.061 | G-protein |
Data presented as mean ± SEM. A more negative logIC50/logEC50 value indicates higher potency. Signaling bias is inferred from the relative potencies in the two pathways.
Studies have shown that while both ligands activate Gαi, some isoforms of Elabela and longer forms of Apelin (like Apelin-17) are more biased towards or more potent in recruiting β-arrestin compared to Apelin-13. For instance, one study reported that Elabela-32 showed a significant bias towards the β-arrestin-dependent signaling pathway. In contrast, Apelin-13 and Elabela-21 appear to be more G-protein biased.
Experimental Protocols
The following are summaries of standard experimental protocols used to characterize and compare Apelin-13 and Elabela signaling.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a ligand to a receptor.
-
Membrane Preparation: Membranes from cells overexpressing the APJ receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.
-
Assay Setup: A fixed concentration of a radiolabeled ligand (e.g., [125I]-[Pyr1]Apelin-13) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled competitor ligand (Apelin-13 or Elabela).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters, which trap the membranes.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity via Gαi coupling.
-
Cell Culture: Cells expressing the APJ receptor are cultured in appropriate media.
-
Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with forskolin (an adenylyl cyclase activator) and varying concentrations of the test ligand (Apelin-13 or Elabela).
-
Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
-
Data Analysis: The concentration of the ligand that causes a 50% inhibition of forskolin-stimulated cAMP production (IC50) is calculated to determine the ligand's potency in the Gαi pathway.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the activation of a key downstream kinase.
-
Cell Treatment: Serum-starved cells expressing the APJ receptor are stimulated with the test ligand for various time points.
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Detection: HRP-conjugated secondary antibodies and a chemiluminescent substrate are used to visualize the protein bands.
-
Analysis: The density of the p-ERK bands is normalized to the total ERK bands to quantify the level of ERK activation.
β-Arrestin Recruitment Assay (BRET)
This assay directly measures the interaction between the APJ receptor and β-arrestin.
-
Cell Transfection: Cells (e.g., HEK293) are co-transfected with constructs encoding the APJ receptor fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a fluorescent acceptor (e.g., Venus, a YFP variant).
-
Ligand Stimulation: Transfected cells are treated with the substrate for the luciferase (e.g., coelenterazine h) and then stimulated with varying concentrations of the test ligand.
-
BRET Measurement: Upon ligand-induced β-arrestin recruitment to the receptor, the donor and acceptor come into close proximity, allowing for Bioluminescence Resonance Energy Transfer (BRET). The light emitted by the donor excites the acceptor, which in turn emits light at a different wavelength. The ratio of acceptor to donor emission is measured.
-
Data Analysis: The net BRET ratio is plotted against the ligand concentration to generate a dose-response curve, from which the EC50 value for β-arrestin recruitment is determined.
Figure 2. Experimental Workflow for Comparing Apelin-13 and Elabela Signaling.
Conclusion
The discovery of Elabela as a second endogenous ligand for the APJ receptor has unveiled a sophisticated dual-ligand system that fine-tunes physiological responses. While both Apelin-13 and Elabela are potent activators of the APJ receptor, they exhibit distinct binding affinities and signaling biases. Apelin-13 and Elabela-21 appear to be more G-protein-biased agonists, whereas longer isoforms like Apelin-17 and Elabela-32 show a preference for or greater potency in the β-arrestin pathway. These differences in signaling have significant implications for their physiological roles and for the design of novel therapeutics. A thorough understanding of the comparative pharmacology of these peptides, as outlined in this guide, is essential for researchers and drug developers aiming to selectively modulate the apelinergic system for therapeutic benefit. The development of biased agonists that preferentially activate either the G-protein or β-arrestin pathway holds promise for maximizing therapeutic efficacy while minimizing potential side effects.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 3. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
Validating Apelin-13's Mechanism of Action: A Comparative Guide to Pathway Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental approaches to validate the signaling mechanisms of Apelin-13, a promising therapeutic target in cardiovascular and metabolic diseases. By examining the effects of specific pathway inhibitors, this guide offers supporting data and detailed protocols to aid in the design and interpretation of studies aimed at elucidating the intricate signaling cascades activated by Apelin-13.
Apelin-13, an endogenous peptide, exerts its diverse physiological effects through the activation of the G-protein coupled receptor, APJ. This interaction triggers a cascade of intracellular signaling events, primarily involving the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[1][2][3] These pathways are crucial regulators of cell proliferation, survival, migration, and metabolism.[1][3] To confirm the specific involvement of these pathways in Apelin-13's mechanism of action, researchers widely employ selective pharmacological inhibitors. This guide focuses on the use of LY294002, a potent inhibitor of PI3K, and U0126/PD98059, selective inhibitors of MEK1/2, the upstream activators of ERK1/2, to dissect the signaling network of Apelin-13.
Comparative Efficacy of Pathway Inhibitors
The following tables summarize quantitative data from various studies demonstrating the efficacy of pathway inhibitors in attenuating the cellular effects of Apelin-13. These data highlight the crucial role of the PI3K/Akt and MAPK/ERK pathways in mediating Apelin-13's biological functions.
Table 1: Effect of PI3K Inhibition on Apelin-13-Induced Cellular Responses
| Cell Type | Apelin-13 Concentration | Inhibitor & Concentration | Measured Effect | Result | Reference |
| H9c2 Rat Cardiomyocytes | Not Specified | LY294002 (25 µM) | Phosphorylation of PI3K, Akt, ERK1/2, p70S6K | Inhibition of Apelin-13-induced phosphorylation | |
| H9c2 Rat Cardiomyocytes | Not Specified | LY294002 (25 µM) | Cell Diameter, Volume, and Protein Content | Attenuation of Apelin-13-induced hypertrophy | |
| 3T3-L1 Adipocytes | 100 nM | LY294002 (10 µM) | AQP7 mRNA Expression | Prevention of Apelin-13-induced upregulation | |
| 3T3-L1 Adipocytes | 100 nM | LY294002 (10 µM) | Cytoplasmic Triglyceride Accumulation | Reversal of Apelin-13-induced decrease | |
| Rat Vascular Smooth Muscle Cells | 2 µM | LY294002 (25 µM) | Cell Proliferation | Significant inhibition of Apelin-13-induced proliferation | |
| Human RPE Cells | 10-7 M | LY294002 (10 µM) | Akt Phosphorylation | Blockade of Apelin-13-induced phosphorylation | |
| Human RPE Cells | 10-7 M | LY294002 (10 µM) | Cell Proliferation | Blockade of Apelin-13-induced proliferation |
Table 2: Effect of MEK/ERK Inhibition on Apelin-13-Induced Cellular Responses
| Cell Type | Apelin-13 Concentration | Inhibitor & Concentration | Measured Effect | Result | Reference |
| HEK293-apelinR Cells | 100 nM | Not Specified | ERK1/2 Activation | Peak activation at 15 minutes, return to basal within 60 minutes | |
| H9c2 Rat Cardiomyocytes | Not Specified | PD98059 (10 µM) | Phosphorylation of ERK1/2 and p70S6K | Significant attenuation of Apelin-13-induced phosphorylation | |
| H9c2 Rat Cardiomyocytes | Not Specified | PD98059 (10 µM) | Cell Diameter, Volume, and Protein Content | Attenuation of Apelin-13-induced hypertrophy | |
| Human RPE Cells | 10-7 M | PD98059 (20 µM) | Erk Phosphorylation | Blockade of Apelin-13-induced phosphorylation | |
| Human RPE Cells | 10-7 M | PD98059 (20 µM) | Cell Proliferation | Blockade of Apelin-13-induced proliferation | |
| Ischemia-Reperfused Heart (in vitro) | 1000 nM | U0126 | Infarct Size Reduction | Abolished the protective effects of Apelin-13 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
Western Blot Analysis for Protein Phosphorylation
This protocol is a standard method to detect the phosphorylation status of key signaling proteins like Akt and ERK.
-
Cell Culture and Treatment: Plate cells (e.g., H9c2, HEK293, RPE) in appropriate culture dishes and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours prior to treatment.
-
Inhibitor Pre-treatment: Pre-incubate the cells with the specific pathway inhibitor (e.g., LY294002 at 10-25 µM or U0126/PD98059 at 10-20 µM) for 30-60 minutes.
-
Apelin-13 Stimulation: Add Apelin-13 at the desired concentration (e.g., 100 nM) and incubate for the specified time (e.g., 5-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Pre-treat the cells with pathway inhibitors for 30-60 minutes, followed by the addition of Apelin-13.
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizing the Signaling Pathways
The following diagrams illustrate the signaling pathways of Apelin-13 and the points of inhibition by the discussed pharmacological agents.
Caption: Apelin-13 signaling pathways and points of inhibition.
References
Head-to-head comparison of Apelin-13 and other inotropic agents
A Head-to-Head Comparison with Conventional Inotropic Agents in the Management of Heart Failure
In the landscape of heart failure treatment, the quest for novel inotropic agents with improved efficacy and safety profiles is perpetual. Apelin-13, an endogenous peptide, has emerged as a promising therapeutic candidate, demonstrating potent positive inotropic effects. This guide provides a comprehensive head-to-head comparison of Apelin-13 with established inotropic agents, including dobutamine, milrinone, and digoxin. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed analysis of performance based on experimental data, a breakdown of experimental protocols, and a visualization of the underlying signaling pathways.
Performance Comparison: Apelin-13 vs. Other Inotropic Agents
Experimental data from various preclinical studies have highlighted the unique inotropic properties of Apelin-13. The following tables summarize the quantitative data on the efficacy and hemodynamic effects of Apelin-13 in comparison to other widely used inotropic drugs.
Table 1: Inotropic Efficacy
| Inotropic Agent | Mechanism of Action | Potency (EC50/pD2) | Maximal Inotropic Effect (Emax) | Animal Model/Preparation | Reference |
| Apelin-13 | APJ Receptor Agonist | pD2: 9.9±0.2 (human atrial strips) | 49±12% increase in force of contraction | Human paced atrial strips | [1] |
| EC50: 40-125 pM (human atrial strips) | Human paced atrial strips | [2] | |||
| Dobutamine | β1-Adrenergic Receptor Agonist | Dose-dependent (2.5-15 µg/kg/min) | Significant increase in cardiac index | Patients with congestive heart failure | [3] |
| Milrinone | Phosphodiesterase 3 (PDE3) Inhibitor | Bolus: 50-75 µg/kg; Infusion: 0.5-1.0 µg/kg/min | Significant increase in cardiac index | Patients with congestive heart failure | [3] |
| Digoxin | Na+/K+-ATPase Inhibitor | Varies with patient parameters | Increases intracellular calcium | Not directly compared in these studies |
Table 2: Hemodynamic Effects
| Parameter | Apelin-13 | Dobutamine | Milrinone |
| Cardiac Output | Increased[4] | Increased | Increased |
| Heart Rate | Minimal to no change | Increased | Increased |
| Blood Pressure/Vascular Resistance | Decreased (vasodilation) | Variable, can decrease SVR | Decreased (vasodilation) |
| Myocardial Oxygen Consumption | Potentially favorable impact due to lack of tachycardia | Increased | Increased |
| Arrhythmogenic Potential | Lower compared to catecholamines | Higher risk of arrhythmias | Can cause arrhythmias |
Signaling Pathways: A Visual Guide
The distinct mechanisms of action of these inotropic agents are crucial to understanding their physiological effects.
Apelin-13 signaling pathway leading to inotropy and vasodilation.
Dobutamine signaling pathway increasing cardiac contractility.
Milrinone's mechanism of action via PDE3 inhibition.
Detailed Experimental Protocols
To facilitate the replication and further investigation of the findings presented, this section outlines the methodologies for key experiments cited in the comparison.
Isolated Perfused Heart (Langendorff) Preparation
This ex-vivo model is instrumental in assessing the direct effects of inotropic agents on myocardial function, independent of systemic influences.
Experimental workflow for the Langendorff isolated heart preparation.
Protocol:
-
Animal Preparation: Male Sprague-Dawley rats are commonly used. The animals are anesthetized, and the hearts are rapidly excised.
-
Perfusion: The aorta is cannulated, and the heart is retrogradely perfused with Krebs-Henseleit buffer, gassed with 95% O2 and 5% CO2, and maintained at 37°C.
-
Data Acquisition: A balloon-tipped catheter is inserted into the left ventricle to measure left ventricular developed pressure (LVDP) and the maximal rates of pressure development and relaxation (±dP/dt). Heart rate (HR) is also monitored.
-
Drug Administration: After a stabilization period, Apelin-13 or other inotropic agents are infused into the perfusion buffer at varying concentrations to determine dose-response relationships.
In Vivo Hemodynamic Assessment in Animal Models
This approach evaluates the systemic effects of inotropic agents in a living organism.
Protocol:
-
Animal Model: Rodent models of heart failure, such as those induced by myocardial infarction or pressure overload, are frequently employed.
-
Instrumentation: Animals are anesthetized, and catheters are placed in the carotid artery and jugular vein for blood pressure monitoring and drug administration, respectively. A pressure-volume catheter can be inserted into the left ventricle for detailed cardiac function analysis.
-
Drug Administration: Apelin-13 or other inotropes are administered via intravenous infusion.
-
Data Collection: Hemodynamic parameters including cardiac output, stroke volume, heart rate, and mean arterial pressure are continuously recorded.
Conclusion
Apelin-13 demonstrates a unique and potentially advantageous profile as an inotropic agent. Its ability to increase cardiac contractility without significantly increasing heart rate, coupled with its vasodilatory properties, suggests a favorable impact on myocardial energetics and a lower arrhythmogenic potential compared to traditional inotropes like dobutamine. The signaling pathway of Apelin-13, acting through the APJ receptor, is distinct from the beta-adrenergic and PDE3 inhibitory pathways, offering a novel therapeutic target. While preclinical data are promising, further clinical trials are necessary to establish the efficacy and safety of Apelin-13 in patients with heart failure. The experimental protocols and comparative data presented in this guide provide a solid foundation for future research and development in this exciting area.
References
- 1. ahajournals.org [ahajournals.org]
- 2. [Pyr1]apelin-13 identified as the predominant apelin isoform in the human heart: vasoactive mechanisms and inotropic action in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of intravenous milrinone and dobutamine for congestive heart failure secondary to either ischemic or dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The endogenous peptide apelin potently improves cardiac contractility and reduces cardiac loading in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Apelin-13: A Comparative Guide to its In Vitro and In Vivo Effects
An objective analysis of Apelin-13's performance in preclinical studies, supported by experimental data, for researchers, scientists, and drug development professionals.
Apelin-13, an endogenous peptide, has emerged as a significant modulator of various physiological processes, demonstrating considerable therapeutic potential. This guide provides a comprehensive comparison of its effects observed in controlled laboratory settings (in vitro) and within living organisms (in vivo), offering valuable insights into its translational possibilities.
Data Presentation: In Vitro vs. In Vivo Effects of Apelin-13
The following tables summarize the quantitative data from key experimental findings, highlighting the correlation between the cellular and physiological responses to Apelin-13.
Table 1: Effects of Apelin-13 on Metabolic Parameters
| Parameter | In Vitro System | In Vitro Effect | In Vivo Model | In Vivo Effect | Citation |
| Insulin Secretion | BRIN-BD11 cells, mouse islets | Increased insulin release (up to 4.7-fold in cells, 5.3-fold in islets) | Normal and diet-induced obese (DIO) mice | Improved insulinotropic and glucose disposal responses | [1][2] |
| Glucose Uptake | 3T3-L1 adipocytes | Stimulated insulin-independent glucose uptake (2.9 to 3.3-fold) | DIO mice | Lowered blood glucose levels | [1] |
| Lipid Content | Adipocytes | Reduced lipid and total cholesterol content | Obese mice | Reduced average diameter of adipocytes | |
| Food Intake | N/A | N/A | Normal mice | Inhibited food intake (26-33%) | |
| Water Intake | N/A | N/A | Rats | Increased water intake |
Table 2: Cardiovascular Effects of Apelin-13
| Parameter | In Vitro System | In Vitro Effect | In Vivo Model | In Vivo Effect | Citation |
| Cardiac Contractility | N/A | N/A | Anesthetized rats | Increased cardiac output (10-15%) and stroke volume | |
| Blood Pressure | N/A | N/A | Anesthetized rats | Decreased blood pressure | |
| Heart Rate | N/A | N/A | Anesthetized rats | No significant change or slight increase | |
| Vascular Tone | Human mesenteric vessels | Vasodilation | Humans | Vasodilation in forearm resistance vessels |
Table 3: Cellular and Signaling Effects of Apelin-13
| Parameter | In Vitro System | In Vitro Effect | In Vivo Model | In Vivo Effect | Citation |
| cAMP Production | HEK293 cells | Inhibited forskolin-induced cAMP production | N/A | N/A | |
| Intracellular Ca2+ | BRIN-BD11 cells | Increased intracellular Ca2+ (up to 3.0-fold) | Rat sensory neurons | No significant effect on cytoplasmic Ca2+ responses | |
| ERK Phosphorylation | HEK293 cells, MSCs | Increased ERK phosphorylation | N/A | N/A | |
| Cell Viability | SH-SY5Y neuroblastoma cells | Mitigated D-Glutamic acid-induced cytotoxicity | N/A | N/A | |
| Apoptosis | Mesenchymal Stem Cells (MSCs) | Inhibited serum deprivation/hypoxia-induced apoptosis | N/A | N/A |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.
In Vitro Insulin Secretion Assay
-
Cell Line: BRIN-BD11 pancreatic islet cells.
-
Protocol:
-
Cells are seeded in 24-well plates and cultured to 80% confluency.
-
The culture medium is removed, and cells are washed with Krebs-Ringer bicarbonate buffer (KRBB) supplemented with 0.5% bovine serum albumin (BSA).
-
Cells are pre-incubated in KRBB for 40 minutes at 37°C.
-
The buffer is replaced with fresh KRBB containing various concentrations of Apelin-13 or control vehicle.
-
After a 20-minute incubation at 37°C, the supernatant is collected.
-
Insulin concentration in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
In Vivo Intraperitoneal Glucose Tolerance Test (ipGTT)
-
Animal Model: Male C57BL/6 mice.
-
Protocol:
-
Mice are fasted for 16 hours with free access to water.
-
A baseline blood glucose measurement is taken from the tail vein (t=0).
-
Apelin-13 or saline vehicle is administered via intraperitoneal (i.p.) injection.
-
After 15 minutes, a glucose solution (18 mmol/kg body weight) is administered via i.p. injection.
-
Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-glucose injection.
-
In Vitro cAMP Assay
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human APJ receptor.
-
Protocol:
-
Cells are plated in 96-well plates and grown to near confluency.
-
The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for 10 minutes.
-
Forskolin (an adenylyl cyclase activator) is added along with different concentrations of Apelin-13 or control.
-
The cells are incubated for 15 minutes at 37°C.
-
The reaction is stopped, and cells are lysed.
-
Intracellular cAMP levels are quantified using a competitive immunoassay kit.
-
In Vivo Cardiovascular Hemodynamic Measurement
-
Animal Model: Anesthetized male Sprague-Dawley rats.
-
Protocol:
-
Rats are anesthetized, and a catheter is inserted into the carotid artery to monitor blood pressure and heart rate.
-
A second catheter is placed in the jugular vein for intravenous administration of Apelin-13 or saline.
-
After a stabilization period, baseline hemodynamic parameters are recorded.
-
Apelin-13 is infused intravenously at various doses.
-
Blood pressure, heart rate, and cardiac output are continuously monitored and recorded.
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathways activated by Apelin-13, a typical experimental workflow, and the logical correlation between its in vitro and in vivo effects.
Caption: Apelin-13 signaling pathways leading to diverse cellular responses.
Caption: A generalized experimental workflow for comparing in vitro and in vivo effects.
Caption: Logical relationship illustrating the in vitro-in vivo correlation of Apelin-13's effects.
References
A Comparative Analysis of the Metabolic Effects of Apelin-13, Metformin, and Atorvastatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of the endogenous peptide Apelin-13 with two widely prescribed metabolic drugs, metformin and atorvastatin. The information presented herein is supported by experimental data from preclinical and clinical studies, offering a comprehensive overview for researchers and professionals in drug development.
Overview of Metabolic Effects
Apelin-13, a member of the apelin peptide family, has emerged as a significant regulator of energy metabolism. Its effects on glucose and lipid homeostasis present a potential therapeutic avenue for metabolic disorders. Metformin is a first-line oral medication for type 2 diabetes, primarily acting to reduce hepatic glucose production and improve insulin sensitivity. Atorvastatin is a statin drug that lowers cholesterol and triglycerides, pivotal in managing dyslipidemia and reducing cardiovascular disease risk. This guide will delve into the distinct and overlapping metabolic actions of these three molecules.
Quantitative Comparison of Metabolic Parameters
The following tables summarize the quantitative effects of Apelin-13, metformin, and atorvastatin on key metabolic markers. Data are compiled from various preclinical and clinical studies to provide a comparative perspective.
Table 1: Effects on Glucose Metabolism
| Parameter | Apelin-13 | Metformin | Atorvastatin |
| Fasting Plasma Glucose | Decreased[1] | Decreased by ~30%[2][3] | No significant change or slight increase[4] |
| Insulin Sensitivity | Improved[5] | Improved | May be impaired |
| Glucose Tolerance | Improved | Improved | No significant effect |
| Hepatic Glucose Production | No direct inhibitory effect reported | Decreased | No direct effect |
| Peripheral Glucose Uptake | Increased | Increased | No direct effect |
Table 2: Effects on Lipid Profile
| Parameter | Apelin-13 | Metformin | Atorvastatin |
| Total Cholesterol (TC) | Decreased | Significant reduction | Reduced by 33.2% (20-40mg/day) |
| LDL Cholesterol (LDL-C) | Decreased | Significant reduction | Reduced by 25% to 61% (dose-dependent) |
| HDL Cholesterol (HDL-C) | Increased | No significant change or slight increase | No significant change or slight increase |
| Triglycerides (TG) | Decreased | Significant reduction | Reduced by 24.2% (20-40mg/day) |
Signaling Pathways
The metabolic effects of Apelin-13, metformin, and atorvastatin are mediated by distinct signaling pathways.
Apelin-13 Signaling Pathway
Apelin-13 exerts its metabolic effects by binding to the G protein-coupled receptor, APJ. This interaction activates downstream signaling cascades, including the PI3K/Akt and AMPK pathways, which are crucial for glucose uptake and insulin sensitivity.
Caption: Apelin-13 signaling pathway.
Metformin Signaling Pathway
Metformin's primary mechanism involves the inhibition of mitochondrial complex I, leading to an increased AMP:ATP ratio. This activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK phosphorylates downstream targets, resulting in the inhibition of hepatic gluconeogenesis and enhancement of peripheral glucose uptake.
Caption: Metformin signaling pathway.
Atorvastatin Signaling Pathway
Atorvastatin competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This reduces the production of cholesterol in the liver, leading to an upregulation of LDL receptors and increased clearance of LDL cholesterol from the circulation.
Caption: Atorvastatin signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Experimental Workflow for In Vivo Comparison
A general workflow for comparing the metabolic effects of these compounds in a preclinical animal model is illustrated below.
Caption: Preclinical experimental workflow.
Glucose Tolerance Test (GTT) in Mice
-
Fasting: Fast mice for 4-6 hours with free access to water.
-
Baseline Glucose: Measure blood glucose from the tail vein using a glucometer. This is the 0-minute time point.
-
Glucose Administration: Administer a glucose solution (typically 1-2 g/kg body weight) via oral gavage or intraperitoneal (IP) injection.
-
Blood Glucose Monitoring: Measure blood glucose at specified time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot blood glucose concentration against time and calculate the area under the curve (AUC) to assess glucose tolerance.
Insulin Tolerance Test (ITT) in Mice
-
Fasting: Fast mice for 4-6 hours with free access to water.
-
Baseline Glucose: Measure blood glucose from the tail vein.
-
Insulin Administration: Inject human insulin (typically 0.75-1.5 U/kg body weight) intraperitoneally.
-
Blood Glucose Monitoring: Measure blood glucose at specified intervals after insulin injection (e.g., 15, 30, 45, 60, and 90 minutes).
-
Data Analysis: Express blood glucose levels as a percentage of the baseline and plot against time to determine the rate of glucose clearance.
Hyperinsulinemic-euglycemic Clamp
This "gold standard" technique directly measures insulin sensitivity.
-
Catheterization: Anesthetize the animal and insert catheters into the jugular vein (for infusions) and carotid artery (for blood sampling).
-
Fasting and Basal Period: After recovery and an overnight fast, a basal period is established to measure basal glucose turnover.
-
Clamp Procedure: A continuous infusion of human insulin is initiated to achieve a hyperinsulinemic state. Simultaneously, a variable infusion of glucose is started and adjusted to maintain euglycemia (normal blood glucose levels).
-
Steady State: Once a steady state is reached (constant blood glucose with a constant glucose infusion rate), the glucose infusion rate (GIR) is recorded. The GIR is a direct measure of whole-body glucose disposal and thus insulin sensitivity.
Lipid Profile Analysis
-
Sample Collection: Collect blood samples from fasted animals or human subjects.
-
Plasma/Serum Separation: Centrifuge the blood to separate plasma or serum.
-
Lipid Extraction: Extract lipids from the plasma/serum using organic solvents (e.g., chloroform:methanol mixture).
-
Chromatographic Separation: Separate different lipid classes (TC, LDL-C, HDL-C, TG) using High-Performance Liquid Chromatography (HPLC).
-
Detection and Quantification: Detect and quantify the separated lipids using detectors such as a Charged Aerosol Detector (CAD) or by enzymatic colorimetric assays.
Conclusion
Apelin-13, metformin, and atorvastatin each exhibit distinct and valuable metabolic effects. Apelin-13 shows promise in improving both glucose and lipid metabolism through pathways that enhance insulin sensitivity and glucose uptake. Metformin remains a cornerstone in diabetes management due to its robust effect on reducing hepatic glucose output and improving insulin signaling. Atorvastatin is highly effective in managing dyslipidemia by potently lowering LDL cholesterol.
The comparative data presented in this guide highlights the multifaceted nature of metabolic regulation and underscores the potential for novel therapeutic strategies. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and synergistic potential of these compounds in various metabolic disease states.
References
- 1. Apelin‑13 ameliorates metabolic and cardiovascular disorders in a rat model of type 2 diabetes with a high‑fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism by Which Metformin Reduces Glucose Production in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. The effects of different doses of atorvastatin on serum lipid profile, glycemic control, and liver enzymes in patients with ischemic cerebrovascular accident - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term treatment with acylated analogues of apelin-13 amide ameliorates diabetes and improves lipid profile of high-fat fed mice | PLOS One [journals.plos.org]
The Selective APJ Antagonist ML221: A Comparative Guide for Apelin-13 Studies
For Researchers, Scientists, and Drug Development Professionals
The apelin/APJ system is a critical signaling pathway involved in a myriad of physiological processes, including cardiovascular function, fluid homeostasis, and angiogenesis. Apelin-13, a potent endogenous peptide ligand, activates the G protein-coupled receptor APJ, triggering downstream signaling cascades. The development of selective antagonists for the APJ receptor is crucial for elucidating the therapeutic potential of targeting this system. This guide provides a comparative analysis of ML221, a small-molecule APJ antagonist, alongside other available alternatives, supported by experimental data and detailed protocols.
ML221: A Potent and Selective APJ Antagonist
ML221 is a non-peptide, small-molecule antagonist of the apelin receptor (APJ). It was identified through high-throughput screening and has been characterized as a functional antagonist in various cell-based assays[1]. ML221 represents a valuable tool for researchers studying the physiological and pathological roles of the apelin/APJ system.
Mechanism of Action
ML221 functions by competitively binding to the APJ receptor, thereby blocking the binding of endogenous ligands like Apelin-13. This inhibition prevents the activation of downstream signaling pathways, such as the Gαi-mediated inhibition of cAMP production and β-arrestin recruitment[1].
Performance Comparison of APJ Antagonists
The selection of an appropriate APJ antagonist is critical for the success of in vitro and in vivo studies. This section compares the performance of ML221 with other commonly used or cited APJ antagonists.
| Antagonist | Type | IC50 (cAMP Assay) | IC50 (β-arrestin Assay) | Selectivity | Key Features & Limitations |
| ML221 | Small Molecule | 0.70 µM[2] | 1.75 µM | >37-fold selective over AT1 receptor | Good in vitro tool. Poor plasma and microsomal stability, limiting in vivo use. |
| MM54 | Peptide | Not widely reported | 10.1 µM | Not widely reported | Peptide nature leads to potential proteolytic degradation. |
| F13A | Peptide | Not widely reported | Not widely reported | Selective for apelin-induced responses | A modified apelin-13 peptide; acts as a specific antagonist. Blocked hypotensive effects of apelin-13. |
| ALX40-4C | Peptide | Not widely reported | Not widely reported | Also a CXCR4 antagonist | A polypeptide of nine arginine residues. Inhibits ligand-induced intracellular calcium mobilization and receptor internalization. |
| Protamine | Peptide | IC50 of 462 ± 1.7 x 10⁻⁹ M (in blocking apelin's effect on Gi signaling) | Full antagonist | Binds to APJ with a 390 nM affinity | Activity is reversed by heparin. |
Signaling Pathways and Experimental Workflows
Visualizing the intricate signaling cascades and experimental procedures is essential for a comprehensive understanding.
Apelin-APJ Signaling Pathway
The binding of Apelin-13 to the APJ receptor initiates a cascade of intracellular events. The following diagram illustrates the key signaling pathways involved and the point of intervention for ML221.
Caption: Apelin-APJ signaling and ML221's inhibitory action.
Experimental Workflow for APJ Antagonist Validation
A systematic approach is necessary to validate the efficacy and selectivity of a potential APJ antagonist. The workflow below outlines the key experimental stages.
Caption: A typical workflow for validating APJ antagonists.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key assays used in the characterization of APJ antagonists.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay measures the recruitment of β-arrestin to the activated APJ receptor.
-
Cell Line: CHO-K1 cells stably co-expressing APJ receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Principle: Upon Apelin-13 binding to APJ, β-arrestin-EA is recruited to the receptor, leading to the complementation of the β-galactosidase enzyme fragments. The active enzyme then hydrolyzes a substrate to produce a chemiluminescent signal.
-
Protocol Outline:
-
Seed cells in a 384-well white, solid-bottom microplate and incubate overnight.
-
Prepare serial dilutions of the antagonist (e.g., ML221) and a fixed concentration of the agonist (Apelin-13, typically at its EC80 concentration).
-
Add the antagonist dilutions to the cells and incubate for a pre-determined time.
-
Add the agonist to the wells and incubate for 60-90 minutes at 37°C.
-
Add the PathHunter® detection reagents.
-
Incubate for 60 minutes at room temperature in the dark.
-
Measure the chemiluminescent signal using a luminometer.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
cAMP Accumulation Assay (LANCE® Ultra cAMP Kit)
This assay quantifies the inhibition of forskolin-stimulated cAMP production upon APJ activation by an agonist, and the reversal of this effect by an antagonist.
-
Cell Line: HEK293 or CHO cells stably expressing the human APJ receptor.
-
Principle: This is a competitive immunoassay based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Eu-labeled cAMP competes with cellular cAMP for binding to a ULight™-labeled anti-cAMP antibody.
-
Protocol Outline:
-
Harvest and resuspend cells in stimulation buffer.
-
Prepare serial dilutions of the antagonist.
-
In a 384-well microplate, add the antagonist dilutions, a fixed concentration of forskolin, and a fixed concentration of Apelin-13 (EC80).
-
Add the cell suspension to each well.
-
Incubate for 30 minutes at room temperature.
-
Add the Eu-cAMP tracer and ULight™-anti-cAMP antibody solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal (emission at 665 nm and 620 nm) using a compatible plate reader.
-
Calculate the IC50 value from the dose-response curve.
-
Radioligand Binding Assay
This assay directly measures the binding affinity of an antagonist to the APJ receptor.
-
Materials: Membranes from cells overexpressing the APJ receptor, radiolabeled apelin (e.g., [¹²⁵I]-[Pyr¹]-apelin-13), unlabeled antagonist (ML221), binding buffer, wash buffer, glass fiber filters.
-
Principle: The assay measures the ability of an unlabeled antagonist to compete with a radiolabeled ligand for binding to the APJ receptor.
-
Protocol Outline:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled apelin, and varying concentrations of the unlabeled antagonist.
-
To determine non-specific binding, include wells with a high concentration of unlabeled Apelin-13.
-
Incubate the plate at room temperature to reach binding equilibrium (e.g., 60-90 minutes).
-
Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the antagonist on cell viability and proliferation.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the antagonist (e.g., ML221) and incubate for a desired period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Analyze the data to determine any cytotoxic or anti-proliferative effects of the antagonist.
-
Endothelial Cell Migration Assay (Transwell Assay)
This assay evaluates the ability of an antagonist to inhibit apelin-induced endothelial cell migration, a key process in angiogenesis.
-
Principle: Cells are seeded in the upper chamber of a Transwell insert containing a porous membrane. A chemoattractant (e.g., Apelin-13) is placed in the lower chamber. The antagonist is added to assess its ability to block cell migration through the pores towards the chemoattractant.
-
Protocol Outline:
-
Coat the Transwell inserts with an appropriate extracellular matrix protein (e.g., gelatin or fibronectin).
-
Seed endothelial cells in the upper chamber in serum-free medium containing the antagonist at various concentrations.
-
Add medium containing Apelin-13 to the lower chamber.
-
Incubate for 4-6 hours to allow for cell migration.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Elute the stain and measure the absorbance, or count the migrated cells under a microscope.
-
Quantify the inhibition of migration at different antagonist concentrations.
-
Conclusion
ML221 serves as a valuable and selective small-molecule antagonist for in vitro studies of the apelin/APJ system. Its primary limitation is its poor metabolic stability, which restricts its utility in prolonged in vivo experiments. For such studies, peptide-based antagonists like F13A, despite their own set of challenges, may be considered. The choice of antagonist will ultimately depend on the specific experimental context and research question. The provided protocols offer a robust framework for the characterization and comparison of ML221 and other novel APJ antagonists, facilitating further advancements in this promising field of research.
References
A Comparative Guide to the Biased Agonism of Apelin-13 at the APJ Receptor
For Researchers, Scientists, and Drug Development Professionals
The apelin/APJ system is a key regulator of cardiovascular homeostasis, and modulating its signaling holds significant therapeutic promise. The APJ receptor, a G-protein coupled receptor (GPCR), can signal through two primary pathways: the G-protein pathway, which is often associated with beneficial effects like vasodilation and inotropy, and the β-arrestin pathway, which can lead to receptor desensitization and potentially detrimental outcomes. Apelin-13, an endogenous ligand for the APJ receptor, activates both pathways. However, the development of biased agonists—ligands that preferentially activate one pathway over the other—offers a sophisticated strategy to harness the therapeutic benefits of APJ activation while minimizing adverse effects. This guide provides a comparative analysis of Apelin-13 and other notable APJ receptor agonists, focusing on their biased agonism with supporting experimental data and detailed protocols.
Quantitative Comparison of APJ Receptor Agonists
The following table summarizes the potency (EC50 or pD2) of Apelin-13 and selected alternative agonists in activating the G-protein and β-arrestin signaling pathways. A higher pD2 value indicates greater potency.
| Agonist | G-Protein Pathway Potency (pD2/EC50) | β-Arrestin Pathway Potency (pD2/EC50) | Bias | Reference |
| [Pyr1]apelin-13 | 9.93 ± 0.24 (pD2, saphenous vein contraction) | 8.57 ± 0.1 (pD2, β-arrestin recruitment) | Balanced | [1] |
| Apelin-13 | 0.37 nM (EC50, G-protein activation) | ~1 µM (EC50, β-arrestin recruitment) | G-protein | [2][3] |
| MM07 | 9.54 ± 0.42 (pD2, saphenous vein contraction) | 5.67 ± 0.1 (pD2, β-arrestin recruitment) | ~1300-fold G-protein bias | [1][4] |
| K17F (Apelin-17) | Potent inducer of Gαi activation | 1.7 x 10⁻⁸ M (EC50, β-arrestin 1) 1.4 x 10⁻⁸ M (EC50, β-arrestin 2) | Balanced/Slight β-arrestin | |
| K16P (Apelin-17 lacking C-terminal Phe) | Potent inducer of Gαi activation | 7.1 x 10⁻⁸ M (EC50, β-arrestin 1) 6.8 x 10⁻⁸ M (EC50, β-arrestin 2) | G-protein | |
| pGlu1-apelin-13 | More potent in inhibiting cAMP than Apelin-13 | Weaker than Apelin-13 in recruiting GRK2 | G-protein | |
| Elabela-21 | Potent in G-protein dependent pathways | Weaker than Apelin-13 in β-arrestin recruitment | G-protein | |
| Elabela-32 | Very weak effect on G-protein signaling | >1000-fold bias to β-arrestin signaling | β-arrestin | |
| CMF-019 | Sub-nanomolar potency (cAMP accumulation) | >100-fold less potent than [Pyr1]apelin-13 | G-protein |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the concept of biased agonism at the APJ receptor and a typical experimental workflow for its evaluation.
Caption: Biased agonism at the APJ receptor.
Caption: Workflow for evaluating biased agonism.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
This assay measures the recruitment of β-arrestin to the activated APJ receptor.
-
Principle: HEK293 cells are co-transfected with constructs for the APJ receptor fused to a Renilla luciferase (Rluc) donor and β-arrestin fused to a Yellow Fluorescent Protein (YFP) acceptor. Upon agonist binding and receptor activation, β-arrestin is recruited to the receptor, bringing the donor and acceptor into close proximity, which results in resonance energy transfer and a detectable BRET signal.
-
Protocol:
-
Cell Culture and Transfection: Seed HEK293 cells in 6-well plates and transfect with plasmids encoding APJ-Rluc and YFP-β-arrestin using a suitable transfection reagent.
-
Cell Plating: 24 hours post-transfection, detach and re-seed the cells into white 96-well plates.
-
Ligand Stimulation: 48 hours post-transfection, wash the cells with assay buffer. Add the luciferase substrate (e.g., coelenterazine h) and incubate. Then, add serial dilutions of the test agonists (Apelin-13 and analogues).
-
Signal Detection: Measure the luminescence at the emission wavelengths for both Rluc (donor) and YFP (acceptor) using a microplate reader equipped for BRET analysis.
-
Data Analysis: The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. Plot the net BRET ratio against the ligand concentration to determine EC50 values.
-
G-Protein Activation Assay (cAMP Accumulation Assay)
This assay quantifies the activation of the Gαi pathway, which leads to an inhibition of cyclic AMP (cAMP) production.
-
Principle: The APJ receptor couples to the inhibitory G-protein (Gαi), which inhibits adenylyl cyclase, the enzyme responsible for cAMP synthesis. In this assay, adenylyl cyclase is first stimulated with forskolin to increase basal cAMP levels. The ability of an agonist to inhibit this forskolin-induced cAMP accumulation is then measured.
-
Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing the APJ receptor in appropriate media.
-
Cell Plating: Seed the cells into 384-well plates and allow them to adhere.
-
Ligand Treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, add serial dilutions of the test agonists.
-
Forskolin Stimulation: Add forskolin to all wells (except for the negative control) to stimulate cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Data Analysis: Plot the measured cAMP levels against the ligand concentration to generate dose-response curves and calculate IC50 values (for inhibition of cAMP production).
-
Downstream Signaling Assay (ERK1/2 Phosphorylation)
This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event of both G-protein and β-arrestin signaling.
-
Principle: Activation of the APJ receptor can lead to the phosphorylation and activation of ERK1/2 through both G-protein-dependent and β-arrestin-dependent mechanisms. The level of phosphorylated ERK1/2 (p-ERK) can be quantified by Western blotting or high-throughput methods like HTRF.
-
Protocol (Western Blot):
-
Cell Culture and Starvation: Culture cells expressing the APJ receptor and serum-starve them overnight to reduce basal ERK1/2 phosphorylation.
-
Ligand Stimulation: Treat the cells with various concentrations of the test agonists for a specific time course (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2 (loading control). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal. Plot the normalized values against the ligand concentration to determine the potency and efficacy of ERK1/2 activation.
-
Conclusion
The evaluation of biased agonism at the APJ receptor is a critical step in the development of novel therapeutics for cardiovascular diseases. As demonstrated, various ligands exhibit distinct signaling profiles, with some strongly favoring the G-protein pathway (e.g., MM07, CMF-019) and others showing a preference for the β-arrestin pathway (e.g., Elabela-32). Apelin-13 itself appears to be a relatively balanced agonist, though with a tendency towards G-protein signaling. The experimental protocols outlined in this guide provide a robust framework for characterizing the biased agonism of novel APJ receptor modulators, enabling researchers to select and optimize candidates with the most promising therapeutic profiles.
References
- 1. Design, Characterization, and First-In-Human Study of the Vascular Actions of a Novel Biased Apelin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparative Study of Elabela and Apelin on Apelin Receptor Activation Through β-Arrestin Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The biased apelin receptor agonist, MM07, reverses Sugen/hypoxia-induced pulmonary arterial hypertension as effectively as the endothelin antagonist macitentan [frontiersin.org]
Safety Operating Guide
Navigating the Safe Disposal of Apelin-13 (TFA): A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Apelin-13 (TFA), a bioactive peptide. The trifluoroacetate (TFA) salt form necessitates careful consideration due to the hazardous nature of trifluoroacetic acid.
Core Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle Apelin-13 (TFA) with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][2] Avoid contact with skin and eyes, and prevent inhalation of any vapor or mist.[1]
Quantitative Data for Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is a key component of Apelin-13 (TFA) and its properties are critical for safe disposal. The following table summarizes key quantitative data for TFA.
| Property | Value |
| CAS Number | 76-05-1 |
| Boiling Point | 72 °C |
| Melting Point | -15 °C |
| Vapor Pressure | 107 mmHg at 25 °C |
| Water Solubility | Miscible |
Source: National Research Council (1995)[3]
Step-by-Step Disposal Protocol for Apelin-13 (TFA)
The proper disposal of Apelin-13 (TFA) is dictated by the hazardous properties of the trifluoroacetic acid component. The following protocol outlines the necessary steps for its safe disposal.
1. Waste Segregation and Containerization:
-
Apelin-13 (TFA) waste, including any unused solutions or contaminated materials (e.g., pipette tips, vials), must be collected in a designated hazardous waste container.[1]
-
The container should be made of a compatible material (e.g., glass or polyethylene) and must be in good condition with a tightly sealing lid. Metal containers should not be used.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Apelin-13 (Trifluoroacetate)" or "Waste containing Trifluoroacetic Acid". Avoid using abbreviations.
2. Storage of Waste:
-
Store the hazardous waste container in a designated and properly labeled satellite accumulation area.
-
The storage area should be a cool, dry, and well-ventilated location, such as an acid cabinet, away from incompatible materials like bases, oxidizers, and metals.
-
Ensure the container remains closed when not in use to prevent the release of vapors.
3. Disposal Procedure:
-
Do not dispose of Apelin-13 (TFA) waste down the drain.
-
Once the waste container is nearly full (approximately 80% capacity), arrange for its collection by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
4. Spill and Exposure Procedures:
-
Small Spills: In the event of a small spill, carefully neutralize it with a suitable agent like sodium carbonate. Absorb the neutralized spill with an inert material (e.g., vermiculite, sand), place it in a sealed container, and dispose of it as hazardous waste.
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team.
-
Skin Contact: If skin contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: In case of eye contact, promptly wash with copious amounts of water for 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps involved in the safe disposal of Apelin-13 (TFA).
Caption: Workflow for Apelin-13 (TFA) Waste Disposal.
Caption: Decision Tree for Apelin-13 (TFA) Spill Response.
References
Essential Safety and Logistical Information for Handling Apelin-13 (TFA)
For researchers, scientists, and drug development professionals, the safe handling of synthetic peptides like Apelin-13 (TFA) is paramount to ensure personal safety and maintain experimental integrity. Apelin-13 is a bioactive peptide, and its trifluoroacetate (TFA) salt form requires careful handling due to the properties of both the peptide and the TFA counter-ion. This guide provides a comprehensive operational and disposal plan.
Hazard Identification and Risk Assessment
Apelin-13 (TFA) is a research chemical and should be handled with care. While a specific Safety Data Sheet (SDS) for Apelin-13 (TFA) may classify the substance itself as non-hazardous in the provided research quantities, the trifluoroacetic acid component is corrosive and can cause severe burns upon contact with skin, eyes, and the respiratory tract[1][2][3][4]. Due to the potential for unknown biological activity of the peptide, all exposure routes—inhalation, ingestion, and skin/eye contact—should be minimized.
Key Risk Factors:
-
Chemical Burns: TFA is a strong acid that can cause severe burns, which may be delayed in appearance.
-
Respiratory Irritation: Inhalation of the lyophilized powder or aerosols can irritate the respiratory tract.
-
Eye Damage: Direct contact with the eyes can cause serious and potentially irreversible damage.
-
Unknown Biological Effects: As a research peptide, the full biological effects of Apelin-13 may not be completely understood.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. The following table outlines the recommended PPE for various laboratory activities involving Apelin-13 (TFA).
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting Powder | Disposable nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or N95 respirator to prevent inhalation. |
| Reconstituting the Peptide | Disposable nitrile gloves, safety goggles with side shields, and a lab coat. |
| Cell Culture and In Vitro Assays | Disposable nitrile gloves, lab coat, and safety glasses. |
| Animal Studies (Injections) | Disposable nitrile gloves, lab coat, and safety glasses. |
| Spill Cleanup (Powder) | Chemical-resistant gloves, chemical safety goggles, and a lab coat. For larger spills, a respirator may be necessary. |
| Spill Cleanup (Liquid) | Chemical-resistant gloves, safety goggles, and a lab coat. |
Note: Always inspect PPE for damage before use and remove it before leaving the laboratory to prevent cross-contamination.
Operational Plan for Safe Handling
A systematic approach to handling Apelin-13 (TFA) from receipt to disposal is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Lyophilized Apelin-13 (TFA) should be stored at –20°C for long-term stability.
-
Reconstituted peptide solutions should be refrigerated at 2°C–8°C for short-term use or aliquoted and frozen for long-term storage to avoid repeated freeze-thaw cycles.
Handling and Reconstitution
-
All handling of lyophilized Apelin-13 (TFA) powder should be conducted in a certified chemical fume hood to control aerosols and minimize inhalation risk.
-
When reconstituting, use sterile, appropriate solvents as recommended by the manufacturer. Gently swirl or vortex to dissolve the peptide; do not shake vigorously.
-
Clearly label all containers with the chemical name, concentration, date, and appropriate hazard warnings.
Experimental Procedures
-
Follow standard laboratory practices for all experimental work.
-
Ensure that all equipment used for handling Apelin-13 (TFA) is properly cleaned and decontaminated after use.
Emergency Procedures
Accidental Exposure
In the event of accidental exposure, immediate action is necessary.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Response
Proper spill response is critical to prevent further contamination and exposure.
-
Small Spills (<500 mL):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including gloves, goggles, and a lab coat.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand). For powder spills, gently cover with a damp paper towel to avoid creating dust.
-
Carefully scoop the contained material into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area with an appropriate decontaminating agent and then with soap and water.
-
-
Large Spills (>500 mL):
-
Evacuate the laboratory immediately and alert others.
-
Prevent entry to the contaminated area.
-
Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Plan
All waste generated from handling Apelin-13 (TFA) must be considered hazardous and disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Unused or Expired Apelin-13 (TFA) | Collect in a clearly labeled, sealed container for hazardous chemical waste. Do not dispose of it down the drain or in regular trash. |
| Contaminated PPE (e.g., gloves, lab coat) | Dispose of in a designated biohazard or chemical waste container for contaminated items. |
| Liquid Waste (e.g., cell culture media containing Apelin-13) | Collect for chemical waste disposal. Depending on local regulations, decontamination with a suitable method, such as treatment with 10% bleach, may be required before disposal. |
| Contaminated Sharps (e.g., needles, pipette tips) | Dispose of in a designated sharps container for hazardous waste. |
Trifluoroacetic acid waste should be segregated from incompatible materials such as bases and oxidizing agents. Complete a chemical waste collection request through your institution's EH&S department for proper disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
